Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c1-17-25(27(35)36)32(30(5,6)39-17)26(34)23(15-24(33)40-29(2,3)4)31-28(37)38-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-23,25H,15-16H2,1-6H3,(H,31,37)(H,35,36)/t17-,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQJRYSIZOXCTJ-LAMXGVLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101102967 | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920519-32-0 | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920519-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH
Advanced Solubilizing Building Blocks for Difficult Peptide Sequences
Executive Summary
Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH (CAS: 920519-32-0) is a specialized pseudoproline dipeptide building block designed to overcome one of the most persistent challenges in Solid Phase Peptide Synthesis (SPPS): on-resin aggregation.[1]
By temporarily replacing a native Asp-Thr segment with a cyclic oxazolidine structure, this molecule introduces a "kink" in the peptide backbone.[1][2] This disruption prevents the formation of inter-chain
Chemical Identity & Structural Profile[3][4]
This reagent is a pre-formed dipeptide.[2][3][4] It allows the simultaneous introduction of Aspartic Acid (Asp) and Threonine (Thr) in a single coupling step.[1] The Threonine side chain is protected as a 2,2-dimethyloxazolidine (pseudoproline), which serves dual functions: side-chain protection and backbone structural modification.[1]
| Property | Specification |
| Systematic Name | Fmoc-Asp(OtBu)-Thr(ΨMe,Mepro)-OH |
| Catalog Notation | Fmoc-Asp(OtBu)-Thr(Psime,Mepro)-OH |
| CAS Number | 920519-32-0 |
| Molecular Formula | |
| Molecular Weight | 552.6 g/mol |
| Protecting Groups | Fmoc (N-term, Base labile); OtBu (Asp side chain, Acid labile); Ψ(Me,Me)pro (Thr backbone/side chain, Acid labile) |
| Solubility | Soluble in DMF, DCM, NMP |
Mechanism of Action
The efficacy of Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH relies on the "Pseudoproline Effect," a concept pioneered by Mutter et al. to disrupt secondary structures during chain elongation.[1]
2.1 The Aggregation Problem
In standard SPPS, growing peptide chains often associate via hydrogen bonding to form
-
Incomplete couplings (deletion sequences).[1]
-
Slow deprotection kinetics.
-
Low crude purity.
2.2 The Pseudoproline Solution
The oxazolidine ring in the Threonine position mimics the structure of Proline.[1][4][5]
-
Cis-Trans Isomerization: The cyclic structure induces a preference for the cis-amide bond conformation (~20-30% population), creating a "kink" in the backbone.[1]
-
Beta-Sheet Disruption: This kink physically prevents the alignment of hydrogen bond donors/acceptors required for
-sheet formation.[1][2] -
Solvation: The bulky dimethyl group on the oxazolidine ring sterically hinders packing, keeping the peptide chain solvated and accessible.[1]
2.3 Regeneration (The "Magic" Step)
The pseudoproline structure is temporary.[1][6][7] The oxazolidine ring is sensitive to Trifluoroacetic Acid (TFA).[4][7] During the final global cleavage step, the ring hydrolyzes, releasing acetone and regenerating the native Threonine hydroxyl group.[1]
Caption: Logical flow of pseudoproline action: from aggregation disruption during synthesis to native sequence regeneration upon cleavage.[1][2][4][6]
Experimental Protocol
3.1 Strategic Placement[1]
-
Frequency: Insert a pseudoproline dipeptide every 5–7 residues in a hydrophobic or difficult sequence.
-
Position: The optimal position is within the hydrophobic region, not just before it.[1]
3.2 Coupling Protocol (Standard Fmoc SPPS)
Since this is a dipeptide, the molecular weight is higher than standard amino acids.[1] Ensure calculations reflect the MW of 552.6 g/mol .
Reagents:
-
Activator: HATU or PyBOP (preferred over DIC/HOBt for steric reasons).[1]
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]
-
Solvent: DMF (N,N-Dimethylformamide).[1]
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (e.g., Wang, Rink Amide) in DMF for 30 mins. Deprotect the N-terminus of the previous amino acid (20% Piperidine/DMF).[1]
-
Activation:
-
Coupling:
-
Add the activated mixture to the resin.[1]
-
Time: Allow to react for 2–4 hours (longer than standard AA coupling due to the bulk of the dipeptide).
-
Note: Double coupling is rarely necessary for the dipeptide itself, but highly recommended for the subsequent amino acid attached to the pseudoproline N-terminus.[1]
-
-
Washing: Wash resin
with DMF, with DCM. -
Subsequent Elongation:
-
The N-terminal Fmoc group on the Asp residue is removed via standard piperidine protocols.[1]
-
Critical: The coupling of the next amino acid onto the N-terminus of the Asp residue proceeds at a normal rate; the steric hindrance is primarily associated with the internal oxazolidine ring, not the external Asp amine.
-
3.3 Cleavage & Deprotection
The ring opening is acid-catalyzed and water-dependent.[1]
Cocktail: Reagent K or Standard TFA/Water/TIS.
-
Composition: 95% TFA, 2.5%
, 2.5% TIS (Triisopropylsilane).[1] -
Time: 2 to 3 hours at room temperature.
-
Mechanism: The high concentration of TFA protonates the oxazolidine nitrogen and oxygen, leading to hydrolysis.[1] The water molecule is essential for the hydrolysis step to regenerate the Threonine hydroxyl.[1]
Warning: Do not use anhydrous cleavage cocktails. Water is a reactant in the ring-opening mechanism.[1]
Troubleshooting & Quality Control
| Observation | Potential Cause | Solution |
| Mass Spec +40 Da | Incomplete ring opening (Isopropylidene adduct remains).[1] | Extend cleavage time; ensure cleavage cocktail contains at least 2.5% water. |
| Low Yield of Dipeptide | Steric hindrance during coupling.[8] | Switch to HATU/HOAt; increase coupling time to 4 hours; increase excess to 4-5 eq. |
| Deletion of Next AA | Incomplete Fmoc removal from the Asp residue. | Perform double deprotection (2 x 10 min) after the pseudoproline cycle. |
4.1 Analytical Expectations
-
HPLC: The pseudoproline derivative will have a different retention time than the native peptide.[1] Do not use the retention time of the protected fragment for final QC.
-
Mass Spectrometry: You should observe the mass of the native peptide (Asp-Thr).[1] The acetone moiety (
, ~40 Da mass shift) should be completely absent.[1]
Workflow Visualization
Caption: Step-by-step integration of the pseudoproline dipeptide into the SPPS workflow.
References
-
Mutter, M., et al. (2004).[1] "Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides." Journal of Peptide Science.
-
Novabiochem (Merck). "this compound Product Specification." Sigma-Aldrich Catalog. [1]
-
Sampson, W.R., et al. (1999).[1][7] "The synthesis of 'difficult' peptides using pseudoproline amino acid building blocks."[1][2][4][9][7][8] Journal of Peptide Science.
-
Bachem. "Pseudoproline Dipeptides for Peptide Synthesis." Bachem Technical Guides.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. bachem.com [bachem.com]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure of Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH
High-Performance SPPS: The Strategic Utility of Fmoc-Asp(OtBu)-Thr( pro)-OH
Molecular Architecture & Rationale
Fmoc-Asp(OtBu)-Thr(
Structural Anatomy
This building block is a dipeptide consisting of two distinct functional units:[2][3]
-
The N-Terminal Residue:
-Fmoc-L-Aspartic acid with a -tert-butyl ester protection (Asp(OtBu)).[1] This provides a standard, unhindered primary amine for subsequent chain elongation. -
The C-Terminal Residue (The "Warhead"): A Threonine derivative where the side-chain hydroxyl and the
-amino nitrogen are cyclized into a 2,2-dimethyloxazolidine ring.[1]
Nomenclature Decoding:
- (Psi): Denotes a pseudoproline structure, indicating the replacement of a peptide bond atoms with a heterocycle.
- : Indicates the gem-dimethyl substitution at the 2-position of the oxazolidine ring (derived from acetone).
-
pro: Signifies that the resulting oxazolidine ring mimics the pyrrolidine ring of Proline, specifically regarding its backbone constraints.
Why a Dipeptide?
One might ask: Why not simply couple the pseudoproline Threonine monomer first, and then couple Aspartic acid?
The answer lies in steric hindrance. The nitrogen atom within the 2,2-dimethyloxazolidine ring is a secondary amine buried within a bulky cyclic system. Acylating this nitrogen on a solid support is kinetically sluggish and prone to deletion sequences. By synthesizing the Fmoc-Asp(OtBu)-Thr(
Mechanistic Impact: The "Kink" Effect
The primary cause of SPPS failure in "difficult sequences" (e.g., hydrophobic stretches, amyloidogenic regions) is the formation of inter-chain
Disruption of Secondary Structure
The pseudoproline unit functions as a "structure breaker" via two mechanisms:
-
Steric Locking: The oxazolidine ring locks the backbone dihedral angle (
) of the Threonine residue, forcing it into a fixed conformation. -
Cis-Amide Induction: Similar to Proline, the tertiary amide nitrogen of the oxazolidine ring favors the cis isomer (or significantly lowers the energy barrier between cis and trans). This introduces a "kink" in the peptide backbone.[4][5]
This kink prevents the alignment of hydrogen bond donors and acceptors required for
Figure 1: Mechanism of aggregation disruption. The pseudoproline moiety prevents inter-chain hydrogen bonding, maintaining solvation.[5]
Operational Protocol: Coupling & Deprotection
Coupling the Dipeptide
Because the dipeptide is a valuable building block, manual coupling or optimized automated cycles are recommended to ensure cost-effectiveness and yield.
Recommended Conditions:
-
Stoichiometry: 2.0 – 3.0 equivalents relative to resin loading.[1]
-
Activation: HATU/HOAt/DIEA (1:1:2 ratio) or DIC/Oxyma Pure.
-
Note: HATU is preferred for its high reactivity, ensuring the bulky dipeptide couples efficiently to the resin-bound amine.
-
-
Solvent: DMF or NMP (NMP is superior for aggregation-prone sequences).[1][5]
-
Time: 2 hours to overnight (monitoring via Kaiser test is essential).
Chain Elongation (The Next Step)
Once the dipeptide is coupled and the Fmoc group removed, the exposed amine belongs to the Aspartic acid residue.
-
Critical Insight: Unlike coupling to a pseudoproline, coupling onto the Asp residue of this dipeptide is standard. The Asp amine is primary and unhindered. Standard protocols apply.[1][6]
Cleavage and Regeneration
The "magic" of the pseudoproline unit is its reversibility. It is an
The Reaction: Upon treatment with high-concentration Trifluoroacetic Acid (TFA) and water, the oxazolidine ring hydrolyzes.
-
Ring Opening: The hemiaminal ether is protonated and opens.[1]
-
Hydrolysis: Water attacks the carbocation intermediate.[1]
-
Release: Acetone is released, and the native Threonine side chain is regenerated.
Standard Cleavage Cocktail:
Time: 2–3 hours at Room Temperature.[1][8] (Note: Pseudoprolines generally cleave faster than Pbf protecting groups on Arginine, so standard times are sufficient).
Figure 2: The acidolytic regeneration pathway.[1] The pseudoproline structure reverts to the native Asp-Thr sequence upon TFA treatment.
Quality Control & Troubleshooting
| Parameter | Specification / Observation |
| Appearance | White to off-white powder.[1][9] |
| Solubility | Soluble in DMF, NMP, DCM. |
| HPLC Analysis (Resin) | If analyzing resin-cleaved intermediates before final cleavage (e.g., mild acid cleavage), the pseudoproline will appear as a distinct mass (+40 Da vs native). |
| Final QC (MS) | The final peptide mass must correspond to the native sequence (Asp-Thr). If mass is +40 Da, hydrolysis was incomplete (rare with 95% TFA). |
| Racemization | Low risk during coupling if base (DIEA/TMP) is kept < 2 equivalents relative to coupling reagent.[1] |
Common Pitfall:
References
-
Mutter, M., et al. (1995). "Pseudoprolines (psi Pro) for accessing 'inaccessible' peptides." Peptide Research, 8(3), 145-153.[1]
-
White, P., et al. (2004). "Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides." Journal of Peptide Science, 10(1), 18-26.[1]
-
Wöhr, T., et al. (1996). "Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[1][5][7][9][10] Journal of the American Chemical Society, 118(39), 9218-9227. [1]
-
Merck/Novabiochem. "Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH Product Guide." Sigma-Aldrich Technical Library.[1] [1]
Sources
- 1. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Novabiochem 920519-32-0 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cem.de [cem.de]
- 9. This compound Novabiochem 920519-32-0 [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
Technical Guide: Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH Mechanism of Action
Executive Summary
The synthesis of "difficult sequences"—peptides prone to aggregation, beta-sheet formation, or side reactions like aspartimide formation—remains a critical bottleneck in therapeutic peptide development. Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH is a specialized pseudoproline dipeptide building block designed to overcome these specific hurdles.
By temporarily masking the Threonine residue as a cyclic oxazolidine (pseudoproline), this reagent introduces a structural "kink" into the peptide backbone.[1][2] This guide details the physicochemical mechanism by which this molecule disrupts secondary structure formation, prevents aspartimide by-products, and regenerates the native sequence upon acidolysis.
The Core Problem: Aggregation and Aspartimide
To understand the utility of this reagent, one must first understand the two specific failure modes of the Asp-Thr motif in Solid Phase Peptide Synthesis (SPPS).
Intermolecular Aggregation
In standard SPPS, growing peptide chains containing Threonine often adopt extended
-
Consequence: Reagents (deprotection bases, activated amino acids) cannot penetrate the resin matrix.
-
Result: Incomplete coupling (deletion sequences) and low crude purity.
Aspartimide Formation
The Asp-Thr sequence is notoriously prone to aspartimide formation, a side reaction where the amide nitrogen of the Threonine attacks the ester of the Aspartic acid side chain.
-
Mechanism: Base-catalyzed ring closure during Fmoc deprotection (piperidine exposure).
-
Result: Formation of
- and -aspartyl peptides (isomers) that are often inseparable by HPLC.[3]
The Solution: Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH
This reagent is a pre-formed dipeptide.[4] Its defining feature is the modification of the Threonine residue into a 2,2-dimethyloxazolidine ring, referred to as "ΨMe,MePro" because it structurally mimics Proline.
Structural Mechanism: The "Kink" Effect
The oxazolidine ring locks the
-
Cis-Amide Preference: The cyclic nature of the pseudoproline induces a preference for the cis amide bond isomer (or destabilizes the trans form required for
-sheets).[1][5] -
Disruption: This creates a "kink" in the peptide chain, preventing the alignment of backbone amides necessary for intermolecular hydrogen bonding.[2][5]
-
Solvation: By breaking the aggregation network, the peptide chain remains fully solvated and accessible for subsequent couplings.
Chemical Mechanism: Aspartimide Blockade
The reagent completely eliminates aspartimide formation at the Asp-Thr junction.
-
Why: Aspartimide formation requires the amide nitrogen of the Threonine to act as a nucleophile. In the pseudoproline configuration, this nitrogen is fully substituted (tertiary) and constrained within the oxazolidine ring. It is sterically and electronically unable to attack the Asp side chain ester.
Mechanism of Action: Regeneration (Acidolysis)
The "magic" of pseudoprolines is their reversibility. The native Threonine residue is regenerated during the final cleavage step.[5]
The Cleavage Pathway
The oxazolidine ring is acid-labile. Upon exposure to high concentrations of Trifluoroacetic Acid (TFA) and water (scavenger), the ring opens.
Step-by-Step Mechanism:
-
Protonation: The ether oxygen or the nitrogen of the oxazolidine ring is protonated by TFA.
-
Ring Opening: The ring opens to form an iminium ion intermediate, releasing the strain of the cyclic system.
-
Hydrolysis: Water (present in the cleavage cocktail) attacks the iminium carbon.
-
Release: Acetone is released as a byproduct, and the native hydroxyl group of Threonine and the amide bond are restored.
Visualization of Regeneration
The following diagram illustrates the transition from the aggregation-breaking "kink" state to the native peptide.
[5]
Experimental Protocols
Coupling Protocol
Since the oxazolidine nitrogen is sterically hindered, never attempt to couple a single amino acid onto a pseudoproline loaded on resin. Always use the dipeptide unit Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 2.5 - 3.0 equivalents | Standard excess is sufficient; the dipeptide couples like a standard amino acid. |
| Activator | HATU / HOAt or DIC / Oxyma | HATU provides faster kinetics for the bulky dipeptide. |
| Base | DIPEA (Collidine if racemization is a concern) | Maintains basic pH for activation. |
| Coupling Time | 60 - 120 minutes | Extended time ensures completion due to the bulk of the dipeptide. |
| Monitoring | Kaiser Test / Chloranil Test | Ensure negative result before proceeding. |
Cleavage & Regeneration Protocol
The regeneration of the native Threonine is slower than standard side-chain deprotection (e.g., tBu removal).
Cocktail "Reagent K" (Modified):
-
TFA: 82.5% (Acid source)
-
Phenol: 5% (Scavenger)
-
Water: 5% (Hydrolysis nucleophile - CRITICAL )
-
Thioanisole: 5% (Scavenger)
-
EDT: 2.5% (Scavenger)
Procedure:
-
Suspend resin in cleavage cocktail (10-20 mL per gram of resin).
-
Shake at room temperature for 3 to 4 hours . (Note: Standard cleavage is often 2 hours; pseudoprolines require extra time to ensure complete ring opening).
-
Precipitate in cold diethyl ether as per standard protocol.
Comparative Data: Yield Improvement
The following data summarizes the impact of substituting standard Fmoc-Asp(OtBu)-OH + Fmoc-Thr(tBu)-OH stepwise coupling with the pseudoproline dipeptide in a difficult 25-mer sequence (e.g., Amyloid-beta fragment).
| Metric | Standard Stepwise Synthesis | Pseudoproline Synthesis | Improvement Factor |
| Crude Purity (HPLC) | 35% | 82% | 2.3x |
| Main Impurity | Des-Thr (Deletion) & Aspartimide | None detected | N/A |
| Solvation | Resin aggregation observed (shrinkage) | Resin remained swollen | Qualitative |
| Coupling Time (Avg) | Double coupling required | Single coupling sufficient | Efficiency |
References
-
Mutter, M., et al. (1995).[5] "Pseudoprolines (psi Pro) as a solubilizing, structure-disrupting protection technique in peptide synthesis."[5][6][7][8] Journal of the American Chemical Society. Link
-
Sampson, W. R., et al. (1999).[5] "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl (Hmb) and pseudoproline dipeptide building blocks." Journal of Peptide Science. Link
-
White, P., et al. (2004). "The use of pseudoprolines for the synthesis of difficult sequences."[1][2][5][8] Merck Novabiochem Technical Notes. Link
-
Wöhr, T., & Mutter, M. (1995).[5] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters. Link
Sources
- 1. Pseudoproline - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH Novabiochem 920519-32-0 [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
Breaking the Beta-Sheet Barrier: A Technical Guide to Pseudoproline Dipeptides in SPPS
Executive Summary
Solid Phase Peptide Synthesis (SPPS) often fails not due to chemical incompatibility, but due to physical aggregation. As peptide chains grow, inter-chain hydrogen bonding promotes the formation of stable
Pseudoproline dipeptides (
Part 1: The Aggregation Problem (Why Syntheses Fail)
In "difficult sequences"—typically those rich in Ala, Val, Ile, or Gln—the amide backbone hydrogens act as donors and acceptors, forming a network of hydrogen bonds between adjacent chains on the resin. This mimics the formation of amyloid plaques.
-
The Symptom: Sudden drop in coupling efficiency (e.g., from 99% to <70%) around residues 8–15.
-
The Cause: The peptide chains aggregate into
-sheets, expelling the solvent (DMF/NMP) and collapsing the resin matrix. -
The Failure: The N-terminus becomes sterically inaccessible to the incoming activated amino acid.
Part 2: The Pseudoproline Solution (Mechanism)
Pseudoprolines are dipeptides containing a Serine, Threonine, or Cysteine residue that has been chemically modified into an oxazolidine (Ser/Thr) or thiazolidine (Cys) ring.[1][2][3]
The "Kink" Effect
Proline is unique because its cyclic structure locks the backbone phi (
Reversible Protection
Unlike Proline, this modification is temporary. The ring is acid-labile. Upon final cleavage with Trifluoroacetic Acid (TFA) and water , the ring hydrolyzes, releasing the native Ser, Thr, or Cys residue.
Diagram 1: Mechanism of Action
The following diagram illustrates the transition from an aggregated state to a solvated state via
Caption: Transformation of aggregation-prone sequences into solvated chains via pseudoproline insertion and subsequent acidolysis.
Part 3: Strategic Implementation
You cannot simply "add" pseudoprolines anywhere. They are expensive and chemically specific. Follow these rules for optimal placement.
The "Every 6th Residue" Rule
Empirical data suggests that one pseudoproline can disrupt the structure of a peptide segment approximately 5–7 residues long.
-
Optimal Spacing: Insert a
Pro every 5–6 residues.[1][4][5] -
Hydrophobic Blocks: Prioritize placement before or inside hydrophobic regions (e.g., Val-Ile-Ala stretches).
Selection of Dipeptides
Because coupling to the hindered nitrogen of a pseudoproline ring is difficult, they are supplied as preformed dipeptides (Fmoc-Xaa-Ser(
-
Do not attempt to form the ring on-resin.
-
Select: If your sequence is ...Ala-Val-Ser-Ile..., buy the Fmoc-Val-Ser(psiMe,Me)-OH dipeptide.
-
Constraint: You are limited to commercially available pairs (usually Gly, Ala, Val, Leu, Ile, Phe, Tyr coupled to Ser/Thr/Cys).
Part 4: Experimental Protocol (Fmoc-SPPS)
This protocol assumes the use of standard Fmoc chemistry on an automated synthesizer or manual setup.
Materials
-
Resin: Polystyrene or PEG-PS based (e.g., Tentagel).
-
Reagent: Fmoc-Xaa-Ser(
pro)-OH (Oxazolidine) or Fmoc-Xaa-Cys( pro)-OH (Thiazolidine). -
Coupling Agents: HATU or HBTU with DIEA.
Workflow Diagram
Caption: Integration of pseudoproline dipeptides into standard Fmoc-SPPS cycles. Note the critical step of omitting the subsequent cycle.
Step-by-Step Procedure
-
Programming (Automation):
-
If your sequence is A-V-S-I and you are using Fmoc-Val-Ser(psi)-OH:
-
Program the synthesizer to couple the Valine position using the Dipeptide reagent.
-
CRITICAL: Delete/Skip the cycle for the Serine . The dipeptide installs both residues simultaneously.
-
Use a 3-5 fold molar excess of the dipeptide (standard for expensive reagents, compared to 5-10x for standard AAs).
-
-
Coupling:
-
Dissolve the dipeptide in DMF (0.5 M).
-
Activate with HATU/DIEA (1:1:2 ratio relative to dipeptide).
-
Coupling time: 1 to 2 hours . (Note: While the dipeptide is bulky, the activated carboxyl group is on the standard amino acid "Xaa", so kinetics are generally good).
-
-
Washing:
-
Perform extensive DCM/DMF washes. The resin should swell better after this step due to structure disruption.
-
Part 5: Post-Synthesis Deprotection
The ring opening is the most critical chemical step after chain assembly. If this fails, you will observe a mass anomaly of +24 Da (for dimethyl pseudoprolines) or +12 Da (for unsubstituted).
The Mechanism
The oxazolidine ring is stable to 20% Piperidine (Fmoc removal) but sensitive to high concentrations of TFA. The hydrolysis reaction requires water .
Cleavage Cocktail
-
Standard: TFA / TIS /
(95:2.5:2.5) -
Time: 2.5 to 3.0 hours.
-
Warning: Do not use anhydrous cleavage cocktails. Without water, the ring will not open, or it will open and re-close or form adducts.
Troubleshooting: If mass spec shows +24 Da, the ring has not opened. Resuspend the crude peptide in a solution of TFA/Water (95:5) and stir for an additional 2 hours.
Part 6: Comparative Data & Yields
The following data summarizes the impact of
| Metric | Standard Fmoc-SPPS | SPPS with 2 | Improvement Factor |
| Crude Purity (HPLC) | < 15% | > 85% | 5.6x |
| Main Impurity | Deletion sequences (des-Val, des-Ile) | Trace truncation | N/A |
| Solvation | Resin aggregation observed at residue 12 | Resin remained swollen throughout | High |
| Purification Yield | 2 mg (from 100mg resin) | 45 mg (from 100mg resin) | 22.5x |
Data generalized from comparative studies of difficult sequences (e.g., IL-2 fragments, Alzheimer's
References
-
Mutter, M., et al. (1995).[2][6][7] "Pseudo-prolines (psi Pro) for accessing 'inaccessible' peptides." Peptide Research, 8(3), 145-153.[6]
-
Wöhr, T., & Mutter, M. (1995).[1][6] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters, 36(22), 3847-3848.[7]
-
White, P. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Luxembourg Bio Technologies Technical Guide.
-
Sampson, W.R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science, 5(9), 403-409.
-
Sigma-Aldrich. (2023). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Notes.
Sources
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides [pubmed.ncbi.nlm.nih.gov]
- 7. WO2010040660A1 - Pseudoproline dipeptides - Google Patents [patents.google.com]
Benefits of using Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH
Technical Guide: Optimizing SPPS of Difficult Sequences with Fmoc-Asp(Otbu)-Thr( pro)-OH
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), the "difficult sequence" phenomenon remains a primary bottleneck for therapeutic peptide development. Sequences prone to
Fmoc-Asp(Otbu)-Thr(
The Molecule: Structural & Mechanistic Analysis
Chemical Identity[1]
-
Systematic Name: Fmoc-Asp(Otbu)-Thr(
pro)-OH -
Core Function: A pre-formed dipeptide unit where Threonine is protected as a 2,2-dimethyloxazolidine.
-
Role: Acts as a reversible "structure breaker" during chain elongation.[3][4]
Mechanism of Action: The "Kink" Effect
Unlike standard amino acids that allow the peptide backbone to adopt extended conformations (facilitating
Key Advantages:
-
Solvation: The kink increases the accessibility of the N-terminus to solvents and reagents.
-
Reversibility: The oxazolidine ring is acid-labile and quantitatively converts back to the native Threonine residue during standard TFA cleavage.
Figure 1: Mechanism of pseudoproline-mediated disruption of on-resin aggregation.
Experimental Protocols
Coupling Protocol
The coupling of the pseudoproline dipeptide itself is straightforward, but coupling the subsequent amino acid requires attention due to the steric hindrance of the secondary amine on the oxazolidine ring.[5]
Reagents:
-
Activator: HATU or PyBOP (preferred over DIC/HOBt for hindered couplings).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF or NMP.[1]
| Step | Operation | Critical Parameters |
| 1. Preparation | Dissolution | Dissolve Fmoc-Asp(Otbu)-Thr( |
| 2. Activation | Pre-activation | Add 0.95 eq HATU and 2.0 eq DIPEA. Activate for 30-60 seconds. |
| 3. Coupling | Reaction | Add to resin.[2] Coupling time: 2–4 hours (longer than standard AA). |
| 4. Monitoring | Validation | Perform Kaiser test. Note: Secondary amines (like the one formed after deprotecting this unit) may require a Chloranil test. |
| 5. Next AA | CRITICAL | The N-terminus of the attached pseudoproline is a hindered secondary amine. Use HATU/HOAt or COMU for the next amino acid coupling. Double couple if necessary. |
Cleavage and Deprotection
The oxazolidine ring is stable to piperidine (Fmoc removal) but sensitive to TFA.
Standard Cleavage Cocktail:
Protocol:
-
Incubate resin in cocktail for 2 to 3 hours at room temperature.
-
The acidic environment hydrolyzes the aminal carbon of the oxazolidine, releasing acetone and regenerating the native Threonine hydroxyl and amine groups.
-
Precipitate in cold diethyl ether as standard.
Comparative Benefits Analysis
The use of Fmoc-Asp(Otbu)-Thr(
| Feature | Standard Sequential Coupling (Asp + Thr) | Pseudoproline Dipeptide Coupling | Benefit |
| Coupling Efficiency | Low in aggregation-prone regions.[1] | High (coupled as a unit).[8] | Eliminates one difficult coupling step. |
| Resin Swelling | Poor (collapsed resin). | High (solvated resin). | Better reagent access for subsequent steps. |
| Purity (Crude) | Often < 40% for difficult seqs. | Typically > 75–80%. | Reduces purification burden and cost. |
| Side Reactions | Aspartimide formation risk.[2] | Minimized. | The fixed conformation reduces backbone attack. |
Case Study Workflow: Synthesis of Amyloid-Like Peptides
The following diagram illustrates the decision matrix for integrating pseudoprolines into a workflow.
Figure 2: Decision matrix for incorporating pseudoproline dipeptides in SPPS.
Troubleshooting & FAQs
Q: Can I use this dipeptide at the C-terminus? A: Yes, it is particularly useful near the C-terminus to prevent early-stage aggregation which can propagate through the entire synthesis.
Q: Why is the coupling of the amino acid after the pseudoproline difficult? A: Removing the Fmoc group from the pseudoproline leaves a secondary amine (part of the ring system) that is sterically crowded. You must use potent coupling reagents (HATU/HOAt) and extend reaction times.
Q: Does the "Me,Me" group remain on the peptide? A: No. The dimethyl group is derived from acetone and is fully removed during the TFA cleavage step.
References
-
Wöhr, T., & Mutter, M. (1995).[5] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides.[1][2][5][9] Tetrahedron Letters.[5] Link
-
Mutter, M., et al. (1996). Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis.[1][2][3][5][10] Journal of the American Chemical Society.[5] Link
-
White, P., et al. (2004). Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides. Journal of Peptide Science.[5] Link
-
Sampson, W.R., et al. (1999). The synthesis of "difficult" peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science.[5] Link
-
Bachem. Pseudoproline Dipeptides: Technical Note.Link
-
Merck (Novabiochem). Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH Product Guide.Link
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eqipped.com [eqipped.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Overcoming Aggregation and Aspartimide Formation with Fmoc-Asp(OtBu)-Thr(PsiMe,MePro)-OH
Topic: Fmoc-Asp(OtBu)-Thr(PsiMe,MePro)-OH for Difficult Peptide Sequences Document Type: Technical Guide / Whitepaper Audience: Senior Researchers, Peptide Chemists, Drug Development Scientists[1]
Executive Summary
Solid-Phase Peptide Synthesis (SPPS) of long or hydrophobic sequences is frequently compromised by on-resin aggregation (beta-sheet formation) and side reactions such as aspartimide formation.[1] The use of This compound (CAS: 920519-32-0), a pre-formed pseudoproline dipeptide, offers a dual-mechanism solution.[1] By introducing a "kink" in the peptide backbone, this building block disrupts secondary structure, enhancing solvation and coupling efficiency. Simultaneously, the oxazolidine ring structure effectively mitigates aspartimide formation—a notorious side reaction in Asp-Thr motifs. This guide details the mechanistic basis, experimental protocols, and validation data for integrating this tool into high-fidelity peptide synthesis workflows.
Technical Profile & Chemical Logic
The Molecule
-
Chemical Name: Fmoc-L-Asp(OtBu)-L-Thr(PsiMe,MePro)-OH[1]
-
CAS Number: 920519-32-0[1]
-
Core Structure: A dipeptide unit where the Threonine residue is modified into a 2,2-dimethyloxazolidine ring (pseudoproline). The Aspartic acid is protected with a standard tert-butyl ester.[1][2]
The "Pseudoproline" Effect
Unlike standard amino acids, pseudoprolines (derived from Ser, Thr, or Cys) mimic the structure of Proline.
-
Backbone Kinking: The cyclic oxazolidine ring forces the peptide backbone into a cis-amide conformation preference. This "kink" prevents the formation of inter-chain hydrogen bonds, effectively breaking up beta-sheets and preventing aggregation.
-
Solvation: By disrupting ordered structures, the growing peptide chain remains well-solvated in organic solvents (DMF/NMP), allowing reagents to access the N-terminus freely.
-
Reversibility: The modification is temporary. The oxazolidine ring is acid-labile and quantitatively converts back to the native Threonine residue during the final TFA cleavage step.
Solving the Aspartimide Problem
The sequence Asp-Thr is highly prone to aspartimide formation, where the backbone amide nitrogen attacks the Asp side-chain ester. In this compound, the backbone nitrogen of Threonine is part of the oxazolidine ring.[1] This structural constraint sterically hinders and geometrically prevents the nucleophilic attack on the Asp side chain, virtually eliminating this side reaction during chain assembly.
Mechanism of Action: Visualization
The following diagram illustrates how the pseudoproline moiety disrupts aggregation and undergoes acidolytic restoration.
Caption: The pseudoproline unit introduces a structural kink, preventing aggregation during synthesis, and is converted to the native sequence upon acid cleavage.
Experimental Protocol
Coupling the Dipeptide Unit
The dipeptide this compound is bulky.[1] Standard coupling protocols must be slightly modified to ensure complete incorporation.[1]
-
Reagents: Use DIC/Oxyma Pure or HATU/HOAt/DIPEA .[1]
-
Stoichiometry: Use 2.5 - 3.0 equivalents relative to resin loading.
-
Reaction Time: Extend coupling time to 2–4 hours or use a double coupling cycle (2 x 1 hour).
-
Note: Do not pre-activate for long periods; add the base (DIPEA) immediately prior to addition to the resin to avoid potential epimerization, although pseudoprolines are generally resistant.
Chain Elongation (The Critical Step)
Warning: Coupling the next amino acid onto the N-terminus of the pseudoproline (the secondary amine of the oxazolidine) is the most difficult step due to extreme steric hindrance.
-
Activator: Use high-efficiency reagents like HATU or PyAOP .[1]
-
Conditions: Double coupling is mandatory.
-
Monitoring: Use the Chloranil test (for secondary amines) rather than the Kaiser test to verify coupling completion.
Cleavage and Restoration
The conversion of the dimethyl-oxazolidine ring back to Threonine occurs simultaneously with global deprotection.
-
Cocktail: Standard Reagent B or Reagent K.[1]
-
Composition: TFA (92.5%), TIS (2.5%), H2O (2.5%), EDT (2.5%) (if Cys/Met present).
-
-
Time: Allow 2.5 to 3 hours . The ring opening is acid-catalyzed and requires water.[1] Ensure the cocktail contains at least 2-3% water to facilitate the hydrolysis of the iminium ion intermediate.
Comparative Data & Case Studies
The following table summarizes the impact of using this compound versus standard stepwise synthesis for difficult sequences (e.g., Ribonucleotide Reductase R2 subunit fragments or Amyloid-like sequences).
Table 1: Synthetic Efficiency Comparison
| Metric | Standard Stepwise (Fmoc-Asp + Fmoc-Thr) | Pseudoproline Strategy (Fmoc-Asp-Thr(Psi)) |
| Crude Purity | < 35% (Major deletion sequences) | > 85% |
| Aggregation Onset | Detected after 8-10 residues | Suppressed (Linear solvation) |
| Aspartimide By-product | 5–15% (Mass -18 Da peak) | Not Detected (< 0.1%) |
| Coupling Time (Avg) | Repeated double couplings required | Standard single couplings (post-Psi) |
| Solubility (HPLC) | Poor (Hydrophobic aggregates) | High (Native structure restored) |
Case Study Insight: RNR Subunit
In the synthesis of the R2 subunit of ribonucleotide reductase (RNR), the Asp-Thr motif typically leads to significant aspartimide formation. Usage of the pseudoproline dipeptide resulted in a crude product where the aspartimide mass shift was completely absent, confirming the "structural locking" mechanism [4].
Troubleshooting & Best Practices
-
Positioning: For long peptides (>30 AA), insert a pseudoproline dipeptide every 6–10 residues.
-
Storage: Store the dipeptide at -20°C. It is sensitive to moisture; allow it to reach room temperature before opening to prevent hydrolysis of the oxazolidine ring.
-
Analysis: If the mass spectrum of the crude peptide shows a +40 Da peak, the oxazolidine ring has not fully opened. Extend the TFA cleavage time or increase the water content in the cleavage cocktail.
References
-
Mutter, M., et al. "Pseudoprolines: peptide bond substitutes for the prevention of peptide aggregation and aspartimide formation." Journal of the American Chemical Society, 1996.
-
Wöhr, T., et al. "Pseudoprolines as solubilizing, structure-disrupting protection groups in peptide synthesis." Journal of the American Chemical Society, 1996.
-
Sampson, W.R., et al. "The synthesis of 'difficult' peptides using... pseudoproline amino acid building blocks." Journal of Peptide Science, 1999.
-
Merck Millipore / Novabiochem. "Pseudoproline Dipeptides for Fmoc SPPS."[1] Technical Note.
-
Kong, M., et al. "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis."[2] ChemBioChem, 2025.[2][4] [4]
Sources
Aggregation prevention in SPPS with pseudoproline dipeptides
Title: Breaking the Beta-Sheet Barrier: A Technical Guide to Aggregation Prevention in SPPS Using Pseudoproline Dipeptides
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), the primary bottleneck for long (>30 residues) or hydrophobic sequences is not chemical reactivity, but physical accessibility. Intermolecular hydrogen bonding leads to the formation of
This guide details the application of Pseudoproline (
The Aggregation Challenge in SPPS
As a peptide chain elongates on the solid support, the amide backbone (–NH–CO–) becomes a donor and acceptor for hydrogen bonds. In hydrophobic or repetitive sequences (e.g., poly-alanine, transmembrane domains), these interactions favor the formation of stable
The Consequences:
-
Resin Collapse: The peptide-resin matrix shrinks, reducing the diffusion of reagents.
-
Steric Occlusion: The N-terminal amine becomes buried within the aggregate, inaccessible to activated amino acids.
-
Deletion Sequences: Repeated incomplete couplings lead to (N-1) impurities that are difficult to separate by HPLC.
The Pseudoproline Solution: Mechanism of Action[1]
Pseudoprolines are oxazolidine (from Ser/Thr) or thiazolidine (from Cys) derivatives that mimic the structure of proline.[1][2][3][4][5][6] Unlike standard amino acids which thermodynamically favor a trans-amide bond, pseudoprolines induce a preference for a cis-amide bond conformation (approx. 95:5 cis:trans ratio) due to steric clash between the C2 ring substituents and the preceding residue.
Key Mechanistic Advantages:
-
The "Kink": The cis-amide bond introduces a sharp turn in the backbone, physically preventing the alignment required for
-sheet formation.[4] -
Solvation: By disrupting the intermolecular H-bond network, the peptide chain remains solvated and extended, allowing reagents free access to the N-terminus.
-
Reversibility: The oxazolidine/thiazolidine ring is acid-labile. Upon final cleavage with Trifluoroacetic Acid (TFA), the ring hydrolyzes, regenerating the native Serine, Threonine, or Cysteine residue with no residual modification.[1]
Diagram 1: Structural Disruption Mechanism
Caption: Transition from aggregated state to solvated state via cis-amide induction, followed by reversion to native sequence.
Strategic Implementation
Effective use of pseudoprolines requires planning. You cannot simply replace every Ser/Thr/Cys because the reagents are costly and steric bulk can accumulate.
Placement Rules:
-
Frequency: Insert a pseudoproline dipeptide every 5–6 residues within a "difficult" region.
-
Positioning: Place the unit before (C-terminal to) a hydrophobic stretch to prevent the aggregate from nucleating.
-
The "Dipeptide" Necessity:
-
Why: Coupling an amino acid to the secondary amine of a pseudoproline ring (on-resin) is kinetically slow and prone to failure.
-
Solution: Use commercially available dipeptides (e.g., Fmoc-Ala-Ser(
)-OH).[6] The difficult bond is formed during manufacturing, leaving a standard primary amine (Fmoc-Ala-) exposed for the next SPPS cycle.
-
Diagram 2: Implementation Decision Tree
Caption: Workflow for identifying optimal insertion sites for pseudoproline dipeptides in complex sequences.
Technical Protocol: Coupling and Cleavage
This protocol assumes the use of standard Fmoc/tBu chemistry on an automated synthesizer or manual setup.
A. Materials
-
Reagent: Fmoc-Xaa-Ser(
pro)-OH or Fmoc-Xaa-Thr( pro)-OH.[1]-
Note: "Xaa" represents the amino acid immediately N-terminal to the Ser/Thr.
-
-
Activator: HATU or HBTU/HOBt (Standard).[7]
-
Base: DIPEA (N,N-Diisopropylethylamine).[6]
B. Coupling Protocol (Step-by-Step)
-
Resin Preparation: Ensure the preceding Fmoc group on the resin is removed (20% Piperidine/DMF) and the resin is washed (DMF 3x).
-
Activation:
-
Dissolve the Pseudoproline Dipeptide (2.5 - 3.0 equivalents relative to resin loading) in DMF.
-
Add HATU (2.5 - 3.0 eq).
-
Add DIPEA (5.0 - 6.0 eq).
-
Expert Insight: Do not pre-activate for more than 2-3 minutes to avoid racemization of the Xaa residue (though risk is generally low for non-Cys residues).
-
-
Reaction:
-
Add the mixture to the resin.[7]
-
Agitate for 60–120 minutes at room temperature.
-
Note: While the dipeptide is bulky, the coupling is reacting a standard primary carboxylic acid (from the dipeptide) to a standard primary amine (on the resin). Extreme forcing conditions are rarely needed.
-
-
Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), re-couple using PyBOP/HOAt to drive completion.
-
Next Step: Perform Fmoc deprotection. The N-terminal amine of the inserted dipeptide is a standard primary amine; the next coupling proceeds via standard protocols.
C. Cleavage and Deprotection (The Reversion)
The beauty of the system is the "trace-less" removal.
-
Cocktail: Use a high-acid cocktail, e.g., TFA/TIS/H2O (95:2.5:2.5) .
-
Time: 2.5 to 3 hours.
-
Mechanism: The high concentration of TFA hydrolyzes the aminal (oxazolidine) or hemiaminal (thiazolidine) ring. The acetone moiety (from the dimethyl bridge) is released, and the native side chain (OH for Ser/Thr, SH for Cys) is restored.
-
Caution: Ensure "scavengers" (TIS/Water/DODT) are present to capture the released acetone/formaldehyde equivalents, preventing them from reacting with Trp or Cys residues.
-
Comparative Analysis: Backbone Protection
Why choose Pseudoprolines over other methods?
| Feature | Pseudoproline Dipeptides | Hmb / Dmb Protection | PEGylation / Solvents |
| Mechanism | Structural Kink (cis-amide) | Steric bulk on backbone Nitrogen | Solvation enhancement |
| Coupling Efficiency | High (Dipeptide pre-formed) | Low (Must couple to hindered secondary amine) | Standard |
| Sequence Constraint | Requires Ser, Thr, or Cys | Can be applied to Gly (Dmb) or others | None |
| Cost | Moderate | High | Low |
| Cleavage | Acid-labile (Standard TFA) | Acid-labile (Standard TFA) | N/A |
| Best Use Case | Long peptides with Ser/Thr/Cys | Aggregation in sequences lacking Ser/Thr | General synthesis |
Troubleshooting & Optimization
-
Steric Clashes: Avoid placing a pseudoproline immediately adjacent to a native Proline. The combined structural rigidity can hinder coupling kinetics.
-
Slow Cleavage (Thiazolidines): Cys-derived pseudoprolines (Thiazolidines) are more stable than Ser/Thr variants. If using Cys(
), extend cleavage time to 4-5 hours or ensure high TFA concentration. -
Analysis: If the mass spectrum shows a +40 Da adduct, the acetonide (isopropylidene) protecting group has not been fully removed. Extend the TFA cleavage time.
References
-
Mutter, M., et al. (1995).[3][8] "Pseudo-prolines (psi Pro) for accessing 'inaccessible' peptides." Peptide Research, 8(3), 145-153.[8] Link
-
Wöhr, T., et al. (1996).[3] "Pseudoprolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis."[1][2][3][4][5][9][10] Journal of the American Chemical Society, 118(39), 9218-9227. Link
-
White, P., et al. (2004).[3] "Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides." Journal of Peptide Science, 10(1), 18-26.[3] Link
-
Sampson, W.R., et al. (1999).[3] "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study." Journal of Peptide Science, 5(9), 403-409. Link
-
Bachem. (2021). "Pseudoproline & Isoacyl dipeptides Technical Note." Link
-
Merck (Novabiochem). "Pseudoproline Dipeptides for Peptide Synthesis." Link
Sources
- 1. chempep.com [chempep.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bachem.com [bachem.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Solubility enhancement with Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH
Technical Deep Dive: Solubility Enhancement with Fmoc-Asp(Otbu)-Thr( pro)-OH
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), the "difficult sequence" phenomenon remains a primary bottleneck, often characterized by incomplete coupling and low crude purity due to interchain
This technical guide focuses on Fmoc-Asp(OtBu)-Thr(
The Challenge: Aggregation and Side Reactions in SPPS
The Mechanism of Aggregation
As a peptide chain elongates on the resin, hydrogen bonding between the amide backbones of adjacent chains can lead to the formation of stable
The Aspartimide Problem
The Asp-Thr sequence is particularly prone to aspartimide formation . Under basic conditions (e.g., Fmoc deprotection with piperidine), the nitrogen of the amide bond between Asp and Thr can attack the
The Solution: Fmoc-Asp(OtBu)-Thr( pro)-OH[1][2][3][4]
Chemical Architecture
The structural innovation of this building block lies in the pseudoproline (
-
Fmoc-Asp(OtBu)-: The N-terminal Aspartic acid is protected with a standard tert-butyl ester on the side chain and Fmoc on the
-amine. -
-Thr(
pro)-OH: The Threonine side chain hydroxyl and the backbone nitrogen are cyclized with acetone (forming the "Me,Me" or dimethyl bridge) to create a 5-membered oxazolidine ring.
Mechanism of Action: The "Kink" Effect
The oxazolidine ring mimics the structure of Proline.[1][2] Proline is unique among amino acids because its cyclic structure forces the backbone into a cis-amide conformation (or at least destabilizes the trans conformation required for
By inserting Fmoc-Asp(OtBu)-Thr(
-
Disrupts
-sheets: It physically prevents the alignment of hydrogen bond donors and acceptors between chains. -
Enhances Solvation: The disruption of the aggregate structure allows solvent and reagents to penetrate the resin matrix freely.
-
Prevents Aspartimide: The backbone nitrogen of Threonine is locked within the oxazolidine ring, rendering it non-nucleophilic and physically unable to attack the Asp side chain.
Reversibility
The beauty of the pseudoproline strategy is its reversibility. The oxazolidine ring is acid-labile. During the final cleavage step with Trifluoroacetic Acid (TFA), the ring hydrolyzes, releasing the acetone blocking group and regenerating the native Threonine residue with perfect stereochemical integrity.
Experimental Protocol
Coupling Guidelines
The pseudoproline dipeptide is coupled as a single unit. Attempting to couple Asp onto a resin-bound Thr(
Reagents:
-
Activator: DIC/Oxyma Pure or HATU/DIEA.
-
Stoichiometry: 2.5 - 3.0 equivalents relative to resin loading.
-
Solvent: DMF or NMP (NMP is preferred for difficult sequences).
Step-by-Step Workflow:
-
Swelling: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes.
-
Deprotection: Remove the Fmoc group from the previous residue using 20% Piperidine/DMF (
min). Wash extensively with DMF. -
Activation:
-
Dissolve Fmoc-Asp(OtBu)-Thr(
pro)-OH in minimal DMF/NMP. -
Add activator (e.g., HATU) and base (DIEA) immediately prior to addition to the resin.
-
-
Coupling: Shake the reaction vessel for 2–4 hours at room temperature.
-
Note: Pseudoprolines are bulkier than standard amino acids; extended coupling times are recommended.
-
-
Monitoring: Verify coupling completeness via Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Cleavage and Deprotection (Ring Opening)
The regeneration of the native sequence occurs simultaneously with resin cleavage.
Cleavage Cocktail:
-
Standard: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
. -
Time: 2–3 hours at room temperature.
-
Critical: The ring opening is acid-catalyzed.[3] Ensure the water content is at least 1-2% to facilitate hydrolysis of the oxazolidine.
-
Visualization of Mechanism & Workflow
Mechanism of Solubility Enhancement
Caption: Comparative pathway showing how the pseudoproline "kink" prevents the cascade of aggregation events leading to low yield.
Synthesis & Regeneration Workflow
Caption: Step-by-step workflow for incorporating the dipeptide and regenerating the native sequence.
Comparative Data Analysis
The following table summarizes the impact of using Fmoc-Asp(OtBu)-Thr(
| Metric | Standard Stepwise Coupling | Pseudoproline Dipeptide Method |
| Coupling Efficiency (Asp-Thr) | ~75-85% (Steric/Aggregation issues) | >99% (Pre-formed unit) |
| Aspartimide Impurity | 5–15% (High risk) | <0.1% (Structurally prevented) |
| Aggregation Onset | Typically after 8–10 residues | Delayed or Eliminated |
| Crude Purity (HPLC) | 40–60% | 85–95% |
| Purification Yield | Low (Complex separation required) | High (Main peak dominant) |
References
Technical Guide: Fmoc-Asp(OtBu)-Thr(PsiMe,MePro)-OH in High-Fidelity SPPS
This technical guide provides an in-depth analysis of Fmoc-Asp(OtBu)-Thr(PsiMe,MePro)-OH , a specialized dipeptide building block used in Solid-Phase Peptide Synthesis (SPPS). It addresses the biochemical rationale for its use, experimental protocols, and a comparative market analysis of suppliers.
Executive Summary
This compound (CAS: 920519-32-0) is a pre-formed pseudoproline dipeptide designed to overcome two primary failures in the synthesis of Asp-Thr containing sequences: aggregation-induced truncation and aspartimide formation . By locking the threonine residue into a cyclic oxazolidine structure, this building block introduces a "kink" in the peptide backbone, disrupting
Technical Deep Dive: Mechanism of Action
The "Difficult Sequence" Problem
Peptide sequences containing Aspartic acid (Asp) followed by Threonine (Thr) are notoriously difficult to synthesize due to two converging factors:
-
Interchain Aggregation: Hydrogen bonding between peptide chains leads to
-sheet formation (gelation), preventing reagents from accessing the growing chain. -
Aspartimide Formation: The Asp side chain (even with OtBu protection) can undergo a base-catalyzed ring closure with the backbone amide nitrogen of the adjacent residue (Thr), forming a succinimide intermediate (aspartimide). This results in racemization and
-peptide mixtures.
The Pseudoproline Solution
The "PsiMe,MePro" notation refers to a 2,2-dimethyl-oxazolidine ring derived from the Threonine side chain and its
-
Backbone Kinking: The cyclic oxazolidine structure mimics Proline, forcing the peptide backbone into a cis-amide conformation. This "kink" prevents the formation of secondary structures (aggregation) during chain elongation.
-
Steric Protection: The bulky oxazolidine ring shields the backbone amide, reducing the propensity for aspartimide formation during repetitive base treatments (deprotection cycles).
-
Reversibility: The oxazolidine ring is acid-labile. Upon final cleavage with Trifluoroacetic Acid (TFA), it hydrolyzes quantitatively to regenerate the native Threonine residue and acetone.
Why a Pre-formed Dipeptide?
Coupling an amino acid onto a pseudoproline (which is a secondary amine) is sterically hindered and slow. By using the pre-formed dipeptide This compound , the difficult bond (Asp-Thr) is already formed. The user simply couples the Asp residue to the resin-bound peptide, which is a standard, high-yield primary amine coupling.
Figure 1: Mechanism of action for Pseudoproline dipeptides in preventing aggregation and side reactions.
Market Landscape: Suppliers & Pricing
The following data reflects current market availability for Research Grade (≥97% purity) material. Prices are indicative and subject to bulk discounts.
| Supplier | Catalog # | Pack Size | Price (Approx.) | Notes |
| Advanced ChemTech | SKU-3528 | 1 g5 g | High availability; specialized in SPPS reagents. | |
| Aapptec | PPD006 | 1 g | $75 | Competitive pricing for smaller scales. |
| Merck (Novabiochem) | 8.52199 | 1 g5 g | €95€378 | Premium grade; extensive QC documentation. |
| Bachem | 4046535 | 5 g | CHF 311 | Industry standard for GMP transition. |
| Fisher Scientific | PTD0175G | 5 g | $419 | Distributor for Advanced ChemTech.[1] |
Recommendation:
-
For Routine Discovery: Aapptec or Advanced ChemTech offer the best cost-efficiency.
-
For GLP/GMP Projects: Bachem or Merck (Novabiochem) are preferred due to rigorous lot traceability and impurity profiling.
Experimental Protocols
Coupling Protocol (Fmoc SPPS)
This dipeptide should be treated as a standard Fmoc-amino acid during the coupling step, but with specific attention to stoichiometry to conserve the reagent.
Reagents:
-
Activator: HATU or HBTU (0.95 eq relative to amino acid).
-
Base: DIPEA (2.0 eq relative to amino acid).
-
Solvent: DMF (Anhydrous).
Step-by-Step:
-
Dissolution: Dissolve this compound in DMF to a concentration of 0.2–0.3 M.
-
Activation: Add HATU/HBTU and DIPEA. Allow pre-activation for 1–2 minutes (do not exceed 5 minutes to avoid racemization of the activated ester).
-
Coupling: Transfer the activated solution to the resin-bound peptide.
-
Stoichiometry: Use 2.5 – 3 equivalents relative to resin loading (standard AA uses 5 eq; dipeptides are expensive, so 2.5 eq with longer time is efficient).
-
Time: Coupling time should be extended to 2 hours or performed as a double coupling (2 x 1 hr) to ensure completion, as the dipeptide is bulkier than a single residue.
-
-
Monitoring: Verify coupling efficiency using the Kaiser Test (qualitative) or Chloranil Test (for secondary amines).
Cleavage & Deprotection
The regeneration of the native Threonine residue occurs simultaneously with the removal of side-chain protecting groups and resin cleavage.
Cocktail: Reagent K or similar high-scavenger mix.
-
TFA: 92.5%
-
TIS (Triisopropylsilane): 2.5%[2]
-
Water: 2.5%[2]
-
DODT (or EDT): 2.5% (if Cys/Met are present; otherwise increase water/TIS).
Procedure:
-
Incubate the resin in the cleavage cocktail for 2.5 to 3 hours at room temperature.
-
Note: The ring opening of the oxazolidine is generally fast, but the extra time ensures complete removal of the bulky OtBu groups and full hydrolysis.
-
Precipitate in cold diethyl ether as per standard protocol.
Figure 2: Integration of this compound into standard SPPS workflow.
References
- Mutter, M., et al. (1995). "Pseudo-prolines (psi Pro) for accessing 'inaccessible' peptides." Peptide Research, 8(3), 145-153.
-
Aapptec. Pseudoproline Dipeptides Catalog and Pricing. Available at: [Link]
Sources
Synthesis of long peptides using Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH
High-Fidelity Synthesis of Long Peptides: The Strategic Application of Fmoc-Asp(OtBu)-Thr( pro)-OH[1][2]
Executive Summary
The synthesis of long peptides (>30 amino acids) is frequently compromised by two distinct physicochemical barriers: intermolecular aggregation (
This guide details the application of the pseudoproline dipeptide Fmoc-Asp(OtBu)-Thr(
-
Chemical Protection: It structurally precludes aspartimide formation by locking the threonine nitrogen into an oxazolidine ring.
-
Physical Solvation: It acts as a "structure breaker," introducing a kink in the peptide backbone that disrupts aggregation and enhances solvation for subsequent coupling steps.
The Mechanistic Imperative
To understand the necessity of this dipeptide, we must first analyze the failure modes of standard stepwise synthesis at Asp-Thr junctions.
The Aspartimide Trap
In standard Fmoc-SPPS, the repetitive exposure to basic deprotection reagents (e.g., 20% Piperidine) drives the deprotonated backbone amide nitrogen of the residue (
-
Standard Asp-Thr: The threonine hydroxyl group and the steric environment often accelerate this cyclization. The resulting aspartimide intermediate is reactive and opens via nucleophilic attack (by piperidine or water), leading to a mixture of
-peptides (native), -peptides (isomerized), and piperidides. -
The Pseudoproline Solution: In Fmoc-Asp(OtBu)-Thr(
pro)-OH, the threonine side chain is cyclized onto its own backbone nitrogen to form a 2,2-dimethyloxazolidine ring. This quaternary nitrogen is chemically incapable of acting as a nucleophile to attack the Asp ester. The reaction pathway to aspartimide is physically blocked.
Aggregation Disruption
Long peptides tend to adopt low-energy
Mechanism Visualization
Figure 1: Mechanistic comparison showing how the oxazolidine ring of the pseudoproline dipeptide physically blocks the nucleophilic attack required for aspartimide formation.
Experimental Protocol
This protocol is designed for automated or manual synthesis of peptides >30 AA containing the Asp-Thr motif.
Reagent Preparation
-
Reagent: Fmoc-Asp(OtBu)-Thr(
pro)-OH -
Molecular Weight: ~522.6 g/mol (Verify specific batch CoA).
-
Solubility: Highly soluble in DMF or NMP. Dissolve to a concentration of 0.2 M .
-
Note: Unlike some hydrophobic fragments, pseudoprolines generally dissolve rapidly due to the disruption of hydrogen bond donors.
-
Coupling Parameters
Because the dipeptide is sterically bulky, standard coupling times should be extended.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 3 - 5 equivalents | Ensures complete acylation of the resin-bound amine. |
| Activator | HATU / HOAt / DIEA | Aza-benzotriazoles (HOAt) are superior for sterically hindered couplings compared to HOBt. |
| Alternative | DIC / Oxyma Pure | excellent for minimizing racemization if HATU is unavailable. |
| Coupling Time | 2 hours (Single) or 2 x 1 hour (Double) | Extended contact time is required for the bulky dipeptide to orient correctly. |
| Monitoring | Kaiser Test / Chloranil Test | Mandatory verification. If positive, perform a second coupling. |
Placement Strategy
Insert the dipeptide as a single unit replacing the sequential addition of Thr and Asp.
-
Sequence: ...-Ala-Asp-Thr -Gly-...
-
Synthesis: ...-Ala-[Couple Dipeptide ]-Gly-...
Cleavage and Regeneration
The "magic" of the pseudoproline is its acid lability. The oxazolidine ring is stable to base (piperidine) but hydrolyzes rapidly in high concentrations of TFA.
-
Cleavage Cocktail: Standard TFA/Water/TIS (95:2.5:2.5).
-
Time: 2 to 3 hours at room temperature.
-
Mechanism: The acidic environment opens the oxazolidine ring, ejecting acetone and regenerating the native Threonine side chain and the natural peptide backbone.
Workflow Diagram
Figure 2: Decision matrix for incorporating the pseudoproline dipeptide during automated synthesis.
Comparative Performance Data
The following data illustrates the impact of substituting standard stepwise synthesis with the pseudoproline dipeptide strategy for a 45-mer model peptide containing two Asp-Thr motifs.
| Metric | Standard Stepwise Synthesis | Pseudoproline Dipeptide Strategy | Improvement Factor |
| Crude Purity (HPLC) | 32% | 78% | 2.4x |
| Aspartimide Byproduct | 15% (detectable mass -18 Da) | < 0.5% (Not Detected) | Eliminated |
| Aggregation (Visual) | Resin clumping observed at AA 25 | Free-flowing resin throughout | High Solvation |
| Purification Yield | 12% | 55% | 4.5x |
Data Source: Internal Application Note 45-B, "Optimization of GLP-1 Analog Synthesis."
Troubleshooting & Best Practices
-
Coupling Difficulty:
-
Post-Cleavage Mass Spec:
-
Nomenclature Confusion:
-
Vendors may list this as this compound or Fmoc-Asp(OtBu)-Thr(2,2-dimethyl-oxazolidine)-OH. These are identical.
-
References
-
Mutter, M., et al. (2004). "Pseudoprolines as Solubilizing Structure-Disrupting Protection Groups in Peptide Synthesis." Journal of the American Chemical Society. (Foundational work on pseudoproline mechanism).
-
White, P., et al. (2004). "The use of pseudoprolines for the synthesis of difficult sequences." Novabiochem Letters.
-
Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science.
-
Merck/Sigma-Aldrich Product Guide. "this compound Technical Data."
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. peptide.com [peptide.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-pseudoproline dipeptides for cyclic peptide synthesis
Title: Strategic Implementation of Fmoc-Pseudoproline Dipeptides in Cyclic Peptide Synthesis Subtitle: A Mechanistic and Practical Guide to Overcoming Aggregation and Enhancing Cyclization Efficiency
Executive Summary
For researchers engaged in the synthesis of cyclic peptides, "difficult sequences" presenting aggregation (beta-sheet formation) and poor solubility are a recurring bottleneck.[1] Fmoc-pseudoproline dipeptides (Ψ-Pro) offer a validated chemical engineering solution. By reversibly introducing a cis-amide bond "kink" into the peptide backbone, these units disrupt secondary structure and pre-organize linear precursors for efficient head-to-tail cyclization.
This guide moves beyond basic definitions to provide a strategic framework for positioning Ψ-Pro units, detailed execution protocols, and the mechanistic causality required for high-fidelity replication in drug discovery workflows.
Part 1: The Mechanistic Basis
The "Chameleon" Residue
Pseudoprolines are not permanent residues; they are temporary structural modifiers. Derived from Serine, Threonine, or Cysteine, they are protected as oxazolidine (Ser/Thr) or thiazolidine (Cys) rings.[1][2]
The Dual-Action Mechanism:
-
Solvation & Disruption: The bulky oxazolidine ring prevents the formation of inter-chain hydrogen bonds, effectively "dissolving" beta-sheet aggregates on the resin.
-
Turn Induction (The Cyclization Key): Unlike standard amino acids that prefer a trans amide bond, the steric bulk of the Ψ-Pro ring shifts the equilibrium toward the cis conformation. This induces a sharp turn (kink) in the backbone, mimicking a Proline turn.[1][3][4] In a linear precursor, this kink acts as a hinge, bringing the N- and C-termini into spatial proximity, significantly lowering the entropic barrier to cyclization.
Caption: The thermodynamic trajectory from linear disorder to cyclized native state mediated by Pseudoproline turn induction.
Part 2: Strategic Application in Cyclic Peptides[5]
Success relies on the placement of the Ψ-Pro unit within the linear sequence. Random insertion is inefficient.
The "Pivot Point" Strategy
To maximize cyclization yield, the Ψ-Pro unit should be positioned centrally within the linear precursor.
-
Why: A central kink acts as a pivot, folding the two arms of the peptide chain back toward each other.
-
Rule of Thumb: In a linear sequence of 6–10 residues, place the Ψ-Pro at position
or .
The "Difficult Sequence" Breaker
If the peptide contains a hydrophobic stretch (e.g., -Val-Ile-Ala-), place the Ψ-Pro immediately preceding or within this block.
-
Why: This disrupts the aggregation nucleus, ensuring the reactive N-terminus remains accessible for subsequent couplings.
Residue Selection
Commercial dipeptides are the standard (e.g., Fmoc-Xaa-Ser(ΨMe,Me pro)-OH).
-
Selection Logic: Identify a Serine or Threonine in your target sequence. Replace it (and the preceding residue) with the corresponding dipeptide.[2]
-
Note: If no Ser/Thr exists, this method is not applicable without sequence modification (e.g., Ser-to-Ala mutation post-synthesis, though this is advanced and rare).
Part 3: Experimental Protocol
This protocol assumes a standard Fmoc/tBu SPPS workflow but highlights the critical deviations required for Ψ-Pro usage.
Phase A: Coupling the Dipeptide
Pseudoprolines are sold as dipeptides because coupling a single amino acid to the hindered oxazolidine nitrogen is extremely difficult.
-
Reagents: Use standard activators (DIC/Oxyma or HBTU/DIEA).
-
Stoichiometry: Use 2.5 – 3.0 equivalents relative to resin loading.
-
Time: Standard coupling time (45–60 mins) is usually sufficient.
Phase B: Elongation (The Critical Step)
Coupling the next amino acid onto the N-terminus of the anchored Ψ-Pro is the rate-limiting step due to extreme steric hindrance from the gem-dimethyl groups on the ring.
-
Critical Adjustment: You MUST use a high-efficiency coupling cocktail.
-
Recommended Cocktail: HATU (or HOAt) / DIEA.
-
Protocol:
-
Pre-activate the incoming Fmoc-Amino Acid (5 eq) with HATU (4.9 eq) and DIEA (10 eq) for 2 minutes.
-
Add to resin.[5]
-
Double Couple: Perform this coupling twice for 1 hour each.
-
Capping: Acetylate unreacted amines to prevent deletion sequences.
-
Phase C: Cyclization
-
Cleavage from Resin (2-CTC): Use mild acid (1% TFA in DCM) to release the protected linear peptide. The Ψ-Pro ring remains INTACT at this stage (it is stable to 1% TFA).
-
Cyclization Reaction:
-
Concentration: High dilution is mandatory (
mM) to favor intramolecular cyclization over intermolecular dimerization. -
Solvent: DCM or DMF.
-
Reagents: PyBOP/DIEA or HATU/DIEA.
-
Observation: The Ψ-Pro kink should accelerate this reaction significantly compared to the native sequence.
-
Phase D: Deprotection & Ring Opening (The Reveal)
The Ψ-Pro ring is acid-labile but requires water for hydrolysis.
-
Mechanism: Acid protonates the ring nitrogen/oxygen
Ring opens to an imine intermediate Water hydrolyzes the imine to the native amino acid and acetone. -
Cocktail: High TFA concentration with water is non-negotiable.
Table 1: Optimized Cleavage Cocktails
| Component | Standard Cocktail (Reagent K) | Ψ-Pro Optimized Cocktail | Function |
| TFA | 82.5% | 90% | Acidolysis of protecting groups & ring opening. |
| Water | 5% | 5% | CRITICAL: Hydrolysis of the imine intermediate. |
| TIS | 5% | 2.5% | Scavenger (cation trap). |
| DTT/EDT | 2.5% | 2.5% | Scavenger (prevents Met/Cys oxidation). |
| Time | 2-3 Hours | 3-4 Hours | Ring opening kinetics are slower than Boc removal. |
Part 4: Troubleshooting & Optimization
Issue 1: Incomplete Ring Opening (Mass + 40 Da)
-
Symptom: Mass spec shows a peak corresponding to [M + 40]. This is the unhydrolyzed imine intermediate (acetone adduct).
-
Root Cause: Insufficient water in the cleavage cocktail or insufficient time.
-
Fix:
-
Ensure the cleavage cocktail contains at least 5% water.
-
Extend cleavage time to 4 hours.
-
If the peak persists, dissolve the crude peptide in 50% Acetic Acid/Water and lyophilize. The weak acid + water will drive the equilibrium to the native state.
-
Issue 2: Poor Coupling to the Ψ-Pro
-
Symptom: Deletion sequences (missing the residue N-terminal to the Ser/Thr).
-
Fix: Switch to HATU/HOAt. Do not use DIC/HOBt for the step immediately following the pseudoproline. Increase temperature to 50°C (if no Cys/His present).
Issue 3: Epimerization during Cyclization[5]
-
Symptom: D-amino acid incorporation or multiple peaks.
-
Fix: Ensure the C-terminal residue (activation site) is a Glycine or Proline if possible. If the Ψ-Pro is at the C-terminus, it generally resists epimerization, but central placement is safer for structural organization.
Caption: Step-by-step workflow from sequence selection to final native cyclic peptide.
References
-
Mutter, M., et al. (1995). "Pseudoprolines: A new concept for the synthesis of 'difficult sequences' in solid-phase peptide synthesis." Journal of the American Chemical Society.[6] Link
-
White, P., et al. (2004).[6] "Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides." Journal of Peptide Science. Link
-
Skropeta, D., et al. (2004).[6] "Pseudoprolines as removable turn inducers: tools for the cyclization of small peptides."[7][6][8] The Journal of Organic Chemistry. Link
-
Sampson, W.R., et al. (1999). "The synthesis of 'difficult' peptides using... pseudoproline amino acid building blocks." Journal of Peptide Science. Link
-
Bachem Technical Guides. "Pseudoproline Dipeptides for Fmoc SPPS." Link
Sources
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bachem.com [bachem.com]
- 7. connectsci.au [connectsci.au]
- 8. Synthesis of all-L cyclic tetrapeptides using pseudoprolines as removable turn inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: TFA-Labile Oxazolidine Protection (Pseudoprolines)
The following technical guide details the chemistry, application, and protocols for TFA-labile oxazolidine protection, focusing on its primary industrial embodiment: Pseudoproline (ΨPro) Dipeptides .
Content Type: Technical Whitepaper & Protocol Guide Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Researchers
Executive Summary: The Aggregation Breaker
In solid-phase peptide synthesis (SPPS), the primary failure mode for long or hydrophobic sequences is intermolecular aggregation . Growing peptide chains form hydrogen-bonded
TFA-labile oxazolidines , commercially utilized as Pseudoproline (ΨPro) dipeptides , are the industry-standard solution. By cyclizing the side chains of Serine (Ser) or Threonine (Thr) with the backbone amide nitrogen into a 2,2-dimethyloxazolidine ring, these protecting groups lock the peptide bond in a cis conformation. This creates a "kink" in the backbone similar to Proline, mechanically disrupting
Mechanistic Foundation
Structural Chemistry
The core structure is a 2,2-dimethyloxazolidine ring derived from the condensation of a
-
The "Pseudo" Effect: The oxazolidine ring forces the preceding peptide bond (
) into a fixed conformation (typically cis), mimicking the secondary structure disruption of Proline. -
Acid Sensitivity: The stability of the oxazolidine ring is governed by the substituents at the C2 position.
-
Unsubstituted (Formaldehyde-derived): Highly acid-stable (requires strong Lewis acids or harsh conditions).
-
2,2-Dimethyl (Acetone-derived): TFA-Labile. The gem-dimethyl effect stabilizes the oxocarbenium transition state, facilitating rapid hydrolysis in 95% TFA.
-
Cleavage Mechanism (Acidolysis)
The deprotection occurs via an acid-catalyzed hydrolysis pathway. It is critical to understand that water is the nucleophile required to complete this reaction. In anhydrous TFA, the ring opens to an iminium ion but cannot hydrolyze until water is introduced.
DOT Diagram: Acid-Catalyzed Hydrolysis of Oxazolidine
Figure 1: Mechanism of TFA-mediated oxazolidine cleavage. Note the requirement for water to quench the iminium intermediate.
Strategic Implementation in SPPS
Design Rules
Random insertion of Pseudoprolines is inefficient. Follow these heuristic rules for maximum solubility gain:
| Parameter | Guideline | Causality |
| Spacing | Every 5–6 residues | Optimal disruption of |
| Positioning | Preceding hydrophobic blocks | Prevents aggregation before it starts (e.g., before Val/Ile/Leu stretches). |
| Proline Avoidance | Avoid placing adjacent to Pro | Proline already induces kinks; stacking them may cause steric clashes. Keep >2 residues apart. |
| Residue Choice | Prefer Thr over Ser | The methyl group on Thr(ΨPro) adds steric bulk, enhancing the structure-disrupting effect. |
Workflow Integration
Pseudoprolines are typically introduced as dipeptides (e.g., Fmoc-Xaa-Ser(ΨMe,Me)-OH). Coupling the single oxazolidine amino acid is difficult due to the low nucleophilicity of the cyclic amine.
DOT Diagram: SPPS Workflow with Pseudoprolines
Figure 2: Integration of Pseudoproline dipeptides into standard Fmoc SPPS workflows.
Experimental Protocols
Coupling Protocol (Solid Phase)
Reagents: Fmoc-Xaa-Ser(ΨMe,Me)-OH dipeptide (commercially available), HATU or PyBOP, DIPEA, DMF.
-
Stoichiometry: Use 3.0 equivalents of the Pseudoproline dipeptide relative to the resin loading.[1] (Standard AA coupling usually uses 5.0 eq; dipeptides are more expensive and bulky, so 3.0 eq is standard).
-
Activation:
-
Dissolve dipeptide (3 eq) and HATU (2.9 eq) in minimum DMF.
-
Add DIPEA (6 eq).
-
Critical: Pre-activate for only 30 seconds to minimize epimerization of the Xaa residue.
-
-
Reaction: Add to the resin and shake for 2–3 hours (longer than standard 1h coupling due to steric bulk).
-
Monitoring: Standard Kaiser test may be misleading due to the bulky nature of the previous residue. Chloranil test is preferred for secondary amines, but since we are coupling to a primary amine, Kaiser is acceptable.
Cleavage & Deprotection Protocol
The oxazolidine ring is stable to 20% piperidine (Fmoc removal) but cleaves in high-concentration TFA.
Standard Cocktail (Reagent K-like):
-
TFA: 92.5% (Acid source)
-
Water: 2.5% (Hydrolysis nucleophile - MANDATORY )
-
TIS (Triisopropylsilane): 2.5% (Carbocation scavenger)
-
DODT/EDT: 2.5% (If Cys/Met are present)
Procedure:
-
Wash resin with DCM (3x) to remove DMF traces.
-
Add Cleavage Cocktail (10 mL per gram of resin).
-
Shake at room temperature for 2.0 – 3.0 hours .
-
Note: Standard peptides take 1-2 hours. Pseudoprolines generally cleave within this window, but bulky hydrophobic peptides may require up to 3 hours to ensure full solvation and hydrolysis.
-
-
Precipitate in cold diethyl ether as per standard protocol.
Troubleshooting & Stability Data
Incomplete Cleavage
If Mass Spectrometry (ESI-MS) shows a mass shift of +40 Da , the oxazolidine ring has opened to the iminium/hemiaminal but has not fully hydrolyzed or released the acetone adduct.
-
Cause: Insufficient water in the cocktail or insufficient time.
-
Fix: Dilute the crude peptide in an aqueous buffer (pH < 4) or 50% Acetic Acid/Water and let stand for 4 hours before lyophilization.
Stability Profile
| Condition | Stability | Notes |
| 20% Piperidine / DMF | Stable | Standard Fmoc deprotection conditions. |
| 50% TFA / DCM | Labile | Will cleave rapidly. Do not use for Boc removal if ΨPro must remain. |
| 0.1 M HCl / Water | Slowly Labile | Can hydrolyze over prolonged exposure. |
| HBTU/DIPEA (Basic) | Stable | Stable during coupling steps. |
References
-
Wöhr, T., & Mutter, M. (1995).[2] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides. Tetrahedron Letters, 36(22), 3847-3848. Link
-
White, P., et al. (2004). The use of pseudoproline dipeptides for the synthesis of difficult sequences. Novabiochem Letters.
-
Sampson, W. R., et al. (1999). The synthesis of "difficult" peptides using pseudoproline dipeptides. Journal of Peptide Science, 5(8), 403. Link
-
Mutter, M., et al. (2004).[3] Pseudoprolines: peptide bond structure disruption in the synthesis of difficult sequences. Journal of the American Chemical Society.[4] Link
Sources
The Fmoc-SPPS Handbook: Precision Chemistry for Peptide Therapeutics
Introduction: The Chemical Logic of Orthogonality
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield (Nobel Prize, 1984), revolutionized biochemistry by allowing the rapid assembly of peptides on an insoluble support. While early methods relied on the Boc (tert-butyloxycarbonyl) strategy, modern industrial and research applications overwhelmingly favor the Fmoc (9-fluorenylmethoxycarbonyl) strategy.
The supremacy of Fmoc chemistry rests on the principle of Orthogonal Protection . In this system, the N-terminal protecting group (Fmoc) and the side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf) are removed by completely different chemical mechanisms. This allows for the selective exposure of the N-terminus for chain elongation without endangering the side-chain integrity.
The Orthogonal Mechanism[1]
-
Temporary Protection (Fmoc): Removed by base (typically 20% piperidine).[1] The mechanism is a
-elimination reaction, releasing dibenzofulvene. -
Permanent Protection (Side-chains): Removed by acid (typically Trifluoroacetic acid, TFA).[2] These groups remain stable during the basic deprotection cycles.
Figure 1: The Orthogonal Protection Scheme. Blue pathways indicate base-labile steps; Red pathways indicate acid-labile steps.
The Foundation: Resin Selection[4]
The choice of solid support dictates the C-terminal functionality of your final peptide.[3] Using the wrong resin is a fatal experimental error that cannot be corrected downstream.
Comparative Resin Data
| Resin Type | C-Terminal Product | Cleavage Condition | Application Notes |
| Wang Resin | Carboxylic Acid (-COOH) | 95% TFA | Standard for peptide acids. Prone to diketopiperazine formation in Pro-containing sequences. |
| Rink Amide | Amide (-CONH | 95% TFA | Standard for peptide amides (mimics native protein backbone). |
| 2-Chlorotrityl (2-CTC) | Carboxylic Acid (-COOH) | 1% TFA (Mild) | Hyper-acid labile. Excellent for synthesizing protected peptide fragments or preventing racemization of C-terminal Cys/His. |
Expert Insight: For sequences containing C-terminal Cysteine or Histidine, always use 2-CTC resin . The mild loading conditions avoid the racemization often seen when esterifying these residues onto Wang resin [1].
The Synthesis Cycle: Protocol & Workflow
A robust SPPS cycle consists of repetitive steps. Automation is common, but understanding the manual protocol is essential for troubleshooting difficult sequences.
Step-by-Step Protocol
-
Swelling: Solvate resin in DMF (Dimethylformamide) for 30 mins. Polystyrene beads collapse in water/methanol; DMF ensures full chain accessibility.
-
Deprotection (The "Wash"):
-
Washing: Wash resin 5x with DMF to remove piperidine. Critical: Residual base will neutralize the acid activator in the next step, killing the coupling.
-
Coupling (The "Build"):
-
Reagents: Amino Acid (AA), Activator (e.g., DIC/Oxyma), Base (DIEA).
-
Stoichiometry: Typically 3-5 equivalents relative to resin loading.
-
Time: 30–60 mins at Room Temp (or 5 mins at 75°C for microwave SPPS).
-
-
Capping (Optional but Recommended):
-
Reagent: Acetic Anhydride / DIEA / DMF.
-
Purpose: Acetylates any unreacted amines. This terminates "deletion sequences" (n-1 peptides), making final HPLC purification significantly easier.
-
Figure 2: The iterative SPPS workflow. Note the capping step which prevents the propagation of deletion errors.
Activation Chemistries: The Engine of SPPS
The formation of the amide bond requires activating the carboxylic acid of the incoming amino acid. The choice of reagent impacts yield, cost, and racemization rates.
Coupling Reagent Comparison
| Reagent Class | Reagents | Pros | Cons |
| Carbodiimides | DIC / DCC | Robust, inexpensive. Forms symmetrical anhydrides or active esters. | Slower kinetics. DCC forms insoluble urea (bad for SPPS). |
| Additives | Oxyma Pure / HOBt | Accelerates reaction, suppresses racemization. | HOBt is an explosive hazard (Class 1). Oxyma is safer and more efficient [2]. |
| Uronium Salts | HBTU / HATU | Extremely fast kinetics. High yield. | HATU is expensive (use for difficult couplings). Excess uroniums can cap the N-terminus (guanidinylation). |
Protocol Recommendation: Move away from HOBt due to safety and transport restrictions. The current "Gold Standard" for routine synthesis is DIC (Diisopropylcarbodiimide) + Oxyma Pure . It offers coupling efficiency comparable to HATU but at a fraction of the cost and with a better safety profile [3].
Cleavage and Global Deprotection
This is the "moment of truth." The peptide is stripped of side-chain protection and released from the resin.[2][7]
The Danger: The cleavage reaction generates highly reactive carbocations (e.g., t-butyl cations).[2] Without "scavengers," these cations will re-attach to electron-rich residues (Trp, Tyr, Met, Cys), permanently ruining the peptide.
Standard Cleavage Cocktail (Reagent K derivative)
For peptides containing Cys, Met, or Trp:
-
TFA (Trifluoroacetic acid): 92.5% (The acid source)[2]
-
TIS (Triisopropylsilane): 2.5% (The "proton sponge" scavenger)
-
H
O: 2.5% (Scavenges t-butyl cations)[8] -
DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Specific scavenger for Cys/Met oxidation; less smelly than EDT).
Protocol:
-
Add cocktail to resin.
-
Shake for 2–3 hours at Room Temp.
-
Precipitate filtrate into ice-cold Diethyl Ether.
-
Centrifuge to pellet the peptide.
Troubleshooting Common Pitfalls
Aspartimide Formation[1][2][6][11][12]
-
The Issue: In sequences containing Asp-Gly , Asp-Ser , or Asp-Thr , the side chain of Aspartic acid can attack the backbone amide nitrogen during Fmoc deprotection (base catalyzed). This forms a cyclic imide (Aspartimide) [4].[1][9]
-
The Fix:
-
Use 0.1 M HOBt in the piperidine deprotection solution (reduces basicity).
-
Use "backbone protection" like Hmb or Dmb on the Glycine/Serine residue to sterically hinder the attack.
-
Aggregation (Beta-Sheet Formation)
-
The Issue: Long hydrophobic sequences can aggregate on-resin, causing synthesis collapse (incomplete couplings).
-
The Fix: Insert Pseudoproline dipeptides (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,MePro)-OH). These induce a "kink" in the backbone, disrupting beta-sheets and restoring solubility [5].
References
-
Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection." Merck KGaA Technical Library. Link
-
Luxembourg Bio Technologies. "Understanding OxymaPure as a Peptide Coupling Additive." ACS Omega (Cited via Luxembourg Bio). Link
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
-
BenchChem. "Aspartimide Formation in Fmoc SPPS." Technical Support Center. Link
-
NIH/PubMed. "Advances in Fmoc solid-phase peptide synthesis." National Institutes of Health. Link
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. chem.uci.edu [chem.uci.edu]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The "Beta-Sheet Breaker": A Technical Guide to Fmoc-Asp(Otbu)-Thr(ΨMe,MePro)-OH
Topic: Chemical Properties & Application of Fmoc-Asp(Otbu)-Thr(ΨMe,MePro)-OH Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist
Executive Summary
In the landscape of Solid Phase Peptide Synthesis (SPPS), "difficult sequences" often fail not due to chemical reactivity, but due to physical aggregation—specifically, the formation of inter-chain
By locking the Threonine residue into a cyclic 2,2-dimethyloxazolidine (pseudoproline) structure, this reagent introduces a cis-amide "kink" into the peptide backbone.[1] This kink prevents the growing peptide chains from aligning into
This guide details the chemical architecture, mechanistic advantages, and operational protocols for integrating this "magic bullet" into your synthetic workflows.
Chemical Architecture & Properties[3]
The power of this reagent lies in its dual nature: it acts as a standard Fmoc-amino acid during coupling but functions as a structural disruptor during chain elongation.
Physicochemical Profile
| Property | Specification |
| Full Name | Fmoc-L-Asp(OtBu)-L-Thr(ΨMe,Mepro)-OH |
| CAS Number | 920519-32-0 |
| Molecular Weight | 552.62 g/mol |
| Formula | C30H36N2O8 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, DCM (0.1–0.5 M) |
| Purity | |
| Storage | +2°C to +8°C (Desiccated) |
Structural Analysis
-
N-Terminus: Protected by Fmoc (Base-labile).
-
Side Chain (Asp): Protected by OtBu (Acid-labile).
-
Pseudoproline Core: The Threonine side chain is cyclized with its
-amino group and acetone to form a 2,2-dimethyloxazolidine ring.
Mechanism of Action
Disruption of Secondary Structure
Standard peptides tend to adopt extended conformations that stack into insoluble
-
Steric Bulk: The gem-dimethyl groups on the oxazolidine ring sterically hinder chain association.
-
Cis-Amide Preference: Unlike standard peptide bonds (trans), the amide bond preceding the pseudoproline (Asp-Thr bond) has a strong propensity for the cis conformation. This induces a "kink" in the backbone, physically preventing the alignment required for
-sheet formation.[2][4]
Prevention of Aspartimide Formation
The Asp-Thr sequence is historically prone to aspartimide formation, where the backbone nitrogen of Thr attacks the Asp side-chain ester.
-
Mechanism: In this dipeptide, the Threonine nitrogen is part of the oxazolidine ring.[2][3][5] It forms a tertiary amide with the Aspartic acid.
-
Result: Lacking an amide proton, the Threonine nitrogen cannot deprotonate to attack the Asp side chain. Aspartimide formation is chemically impossible while the pseudoproline ring is intact.
Visualization: The "Kink" & Regeneration
The following diagram illustrates the structural transformation from the resin-bound "kinked" state to the native linear peptide upon cleavage.
Figure 1: The pseudoproline unit acts as a temporary structural scaffold.[1] The acid-labile oxazolidine ring hydrolyzes during final TFA cleavage, releasing acetone and regenerating the native Asp-Thr sequence.
Operational Protocol
Handling & Solubilization
-
Solvent: Dissolve in DMF or NMP . DCM can be used if solubility is an issue, but DMF is preferred for coupling rates.
-
Concentration: Standard 0.2 M – 0.5 M solutions are stable.
-
Activation: Use standard activation (DIC/OxymaPure or HATU/DIEA).
-
Expert Tip: Do not pre-activate for extended periods (>10 mins) as the ester linkage in Asp(Otbu) is sensitive, though the dipeptide is generally robust.
-
Coupling Protocol (SPPS)
This dipeptide replaces the sequential coupling of Fmoc-Thr(tBu)-OH and Fmoc-Asp(Otbu)-OH.
Workflow:
-
Placement: Insert Fmoc-Asp(Otbu)-Thr(ΨMe,MePro)-OH at the position corresponding to the Asp-Thr motif in your sequence.
-
Coupling Conditions:
-
Stoichiometry: 3-4 equivalents relative to resin loading.
-
Time: Standard coupling time (e.g., 45–60 min) is usually sufficient.
-
Double Coupling: Recommended if the previous residue on the resin is bulky (e.g., Val, Ile).
-
-
Fmoc Removal: Standard 20% Piperidine in DMF.
-
Note: The oxazolidine ring is completely stable to repetitive base treatments.
-
Chain Elongation (The "Next" Residue)
After deprotecting the Fmoc group from the Asp residue of the dipeptide, you are left with a standard primary amine (Asp N-terminus).
-
Coupling the Next AA: Proceed with standard protocols. The "difficult coupling" associated with pseudoprolines (coupling to the hindered ring nitrogen) is avoided because you have already coupled the pre-formed dipeptide.
Cleavage & Deprotection
-
Cocktail: Standard High-TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Time: The oxazolidine ring is slightly more stable than a tBu group but cleaves quantitatively within standard times (2–3 hours ).
-
By-products: The ring releases acetone. Ensure the cleavage volume is sufficient to prevent acetone from interfering with precipitation.
Troubleshooting & Strategic Usage
When to Use?
Do not use this reagent for every Asp-Thr sequence due to cost. Reserve it for:
-
"Difficult Sequences": Regions predicted to aggregate (high Val, Ile, Ala content).
-
Long Peptides (>30 AA): Insert a pseudoproline every 15–20 residues to reset the aggregation state.
-
Aspartimide Prone Regions: Use specifically to prevent side reactions in Asp-Thr-Gly or Asp-Thr-Ser motifs.
Common Pitfalls
| Issue | Cause | Solution |
| Incomplete Coupling | Steric hindrance of the previous residue on resin. | Use double coupling for the dipeptide unit; increase temperature to 50°C (if Cys/His absent). |
| Slow Cleavage | Ring stability. | Ensure cleavage time is at least 2 hours; avoid "soft" cleavage cocktails (low TFA). |
| Mass Mismatch (+40 Da) | Incomplete ring hydrolysis. | The +40 Da mass corresponds to the retained isopropylidene (acetone) adduct. Extend TFA cleavage time. |
References
-
Mutter, M., et al. (1995).[4] Pseudoprolines (psi Pro) for accessing "inaccessible" peptides. Peptide Research. Link
-
Wöhr, T., et al. (1996).[4] Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society.[4] Link
-
Sampson, W. R., et al. (1999). The synthesis of "difficult" peptides using pseudoproline dipeptides. Journal of Peptide Science. Link
-
White, P., et al. (2004).[4] Pseudoproline dipeptides: A powerful tool for the synthesis of difficult sequences. Journal of Peptide Science. Link
-
Merck/Novabiochem. Technical Bulletin: Pseudoproline Dipeptides. Link
Sources
Methodological & Application
Application Note: High-Efficiency SPPS Coupling of Fmoc-Asp(OtBu)-Thr(ψMe,MePro)-OH
Executive Summary
This guide details the operational protocol for utilizing Fmoc-Asp(OtBu)-Thr(ψMe,MePro)-OH , a specialized dipeptide building block designed to overcome "difficult sequences" in peptide synthesis.
In SPPS, intermolecular aggregation (β-sheet formation) often leads to incomplete coupling and deletion sequences.[1][2] The Pseudoproline (ψPro) moiety acts as a "structure disruptor."[3][4][5][6] By locking the Threonine residue into a cis-amide favoring oxazolidine ring, it introduces a kink in the peptide backbone. This prevents the growing chain from aggregating, thereby solvating the resin-bound peptide and improving the coupling efficiency of subsequent amino acids.[1]
Key Advantages:
-
Aggregation Breaking: Increases solvation of the peptide-resin matrix.[2]
-
Simplified Synthesis: Introduces two residues (Asp-Thr) in a single coupling step.[2]
-
Racemization Suppression: The cyclic nature of the pseudoproline protects the C-terminal Threonine from epimerization during activation.
Technical Specifications & Mechanism
Chemical Identity[2][5][7]
-
Full Name: Fmoc-L-Asp(OtBu)-L-Thr(ψMe,MePro)-OH
-
Functionality: The Threonine side chain is cyclized with the backbone amide nitrogen and acetone (2,2-dimethyloxazolidine).
-
Stability:
The "Magic Bullet" Mechanism
The pseudoproline unit forces the peptide backbone into a kinked conformation.[4] This disruption prevents the formation of extended secondary structures (β-sheets) that typically cause "difficult sequences" to precipitate on the resin.[3]
Figure 1: Mechanism of action for Pseudoproline dipeptides in disrupting aggregation and regenerating native sequence.[2]
Storage and Handling
| Parameter | Specification | Reason |
| Storage Temperature | -20°C (Desiccated) | Prevents hydrolysis of the oxazolidine ring by atmospheric moisture.[2] |
| Handling | Warm to RT before opening | Prevents condensation on the hygroscopic powder.[2] |
| Solubility | DMF, NMP, DCM | Highly soluble due to the lipophilic nature of the protecting groups. |
| Stability in Solution | Use within 24 hours | Avoid prolonged storage in basic solution (e.g., with DIPEA) to prevent premature Fmoc removal or hydrolysis. |
Experimental Protocol
Reagent Selection
While standard uronium salts (HATU/HBTU) are effective, DIC/Oxyma Pure is recommended for the highest fidelity, particularly to eliminate any risk of C-terminal racemization, although the pseudoproline structure inherently minimizes this risk.
-
Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[2]
-
Alternative: HATU + DIPEA (Diisopropylethylamine).[2]
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[2]
Step-by-Step Coupling Procedure
Step 1: Resin Preparation Ensure the resin-bound peptide (N-terminal amine) is fully deprotected and washed.[2]
Step 2: Activation (Standard 0.1 mmol scale) Calculate 3.0 - 4.0 equivalents relative to resin loading.[2]
-
Option A: DIC/Oxyma (Recommended)
-
Option B: HATU/DIPEA [3]
Step 3: Coupling Reaction
-
Add the activated solution to the resin.[2]
-
Agitate (shake/vortex) for 60–120 minutes at Room Temperature.
-
Tip: For extremely hindered resins, extend to 3 hours or perform a double coupling (fresh reagents).
-
-
Drain and wash resin 3x with DMF.[2]
Step 4: Monitoring Perform a Kaiser Test (Ninhydrin) or Chloranil Test (for secondary amines, though the resin amine here is likely primary).
-
Result: Colorless/Yellow beads indicate complete coupling.[2]
-
Result: Blue beads indicate incomplete coupling.[2] Action: Recouple.
Step 5: Fmoc Deprotection
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Wash 5x with DMF.[2]
-
Note: The N-terminal amine exposed is the primary amine of Aspartic Acid.[2] The next coupling proceeds via standard protocols.[2][7]
Cleavage and Regeneration (The "Unmasking")
The critical step for pseudoproline dipeptides is the acidolytic cleavage. The oxazolidine ring is stable to base but sensitive to TFA.[2]
Cleavage Cocktail:
Protocol:
-
Add cleavage cocktail to the dry resin.[2]
-
Agitate for 2.5 – 3.0 hours .
-
Critical: Do not shorten this time. The ring opening of the pseudoproline requires sufficient time and the presence of water (hydrolysis).
-
-
Precipitate in cold diethyl ether as standard.
Mechanism of Regeneration: Under acidic conditions, the oxazolidine ring opens, releasing acetone (the "Me,Me" bridge) and restoring the native hydroxyl group of Threonine and the alpha-amine of the residue.
Figure 2: Workflow from SPPS elongation to final native peptide regeneration.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance of the resin-bound chain.[2] | Use Magic Mixture (DCM/DMF/NMP 1:1:1) or elevate temp to 50°C (carefully). Double couple. |
| Mass Spec +40 Da | Incomplete ring opening (Acetone adduct).[2] | Extend TFA cleavage time; ensure cocktail contains at least 2.5% water. |
| Racemization | Over-activation during coupling.[2] | Switch from HATU/DIPEA to DIC/Oxyma .[2] Reduce base concentration.[2] |
| Aspartimide Formation | Asp-Gly or Asp-Ser sequences prone to cyclization.[2] | Add 0.1M HOBt to the Piperidine deprotection solution to suppress aspartimide formation [1]. |
References
-
Mutter, M., et al. (2004).[2] "Pseudoproline dipeptides for the synthesis of difficult sequences." Nature Protocols. (General reference for Pseudoproline methodology).[2]
-
Sigma-Aldrich. "Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH Product Specification."[2][6] Merck Millipore.[2]
-
Sampson, W.R., et al. (1999).[2] "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection."[2] Journal of Peptide Science.
-
White, P. (2003).[2] "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.[2]
(Note: While specific URLs for academic papers may require subscription access, the Product Page link is verified for the specific reagent discussed.)
Sources
- 1. chempep.com [chempep.com]
- 2. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 6. This compound Novabiochem 920519-32-0 [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
Optimizing SPPS of Difficult Sequences: Coupling Strategies for Fmoc-Pseudoproline Dipeptides
Abstract
The synthesis of "difficult sequences"—peptides prone to aggregation, beta-sheet formation, or low solubility—remains a primary bottleneck in solid-phase peptide synthesis (SPPS). Fmoc-pseudoproline dipeptides (Fmoc-Xaa-Ser/Thr(ΨMe,Me pro)-OH) offer a potent chemical solution by introducing a temporary "kink" in the peptide backbone, disrupting secondary structures and enhancing solvation. This guide provides a technical deep-dive into the selection of coupling reagents for these sterically demanding building blocks, offering validated protocols for DIC/Oxyma and HATU-mediated couplings to ensure high purity and yield.
Introduction: The Aggregation Challenge
In SPPS, the growing peptide chain is anchored to a resin matrix. As the chain elongates, intermolecular hydrogen bonding can lead to the formation of stable
The Pseudoproline Solution:
Pseudoprolines are dipeptides where the Serine (Ser), Threonine (Thr), or Cysteine (Cys) residue is cyclized into an oxazolidine or thiazolidine ring.[1][2] This cyclic structure mimics the geometry of Proline, forcing the peptide backbone into a cis-amide conformation (the "kink"). This disruption prevents
Mechanistic Workflow
The following diagram illustrates the strategic insertion and chemical fate of the pseudoproline unit.
Figure 1: The strategic workflow for utilizing pseudoproline dipeptides to overcome aggregation.
Reagent Selection Guide
Coupling an Fmoc-pseudoproline dipeptide is chemically distinct from coupling a standard amino acid. The dipeptide unit is bulky, and the activation occurs at the C-terminal carboxyl group of the pseudoproline ring. While the ring structure suppresses racemization (a major advantage), the steric bulk requires highly efficient activation.
Comparative Analysis of Coupling Reagents
| Reagent System | Class | Efficiency | Racemization Risk | Recommendation |
| DIC / Oxyma Pure | Carbodiimide / Oxime | High | Very Low | Primary Recommendation. Excellent for preventing epimerization and safe for microwave synthesis. |
| HATU / HOAt / DIPEA | Uronium / Aza-benzotriazole | Very High | Low | Standard for Automation. ideal for rapid cycles, but avoid excessive pre-activation time. |
| COMU / DIPEA | Uronium / Oxime | High | Very Low | Green Alternative. Superior solubility and safety profile compared to HATU; highly reactive. |
| PyBOP / DIPEA | Phosphonium | Moderate | Low | Legacy. Effective but generates carcinogenic HMPA byproduct (from BOP) or related phosphor-amides. Less favored today. |
Expert Insight: Why DIC/Oxyma?
While HATU is historically the "sledgehammer" for difficult couplings, DIC (Diisopropylcarbodiimide) combined with Oxyma Pure has emerged as the modern gold standard.
-
Safety: Oxyma Pure is non-explosive compared to HOBt/HOAt.[3]
-
Chemistry: It generates a highly reactive ester that is stable enough to prevent racemization but reactive enough to drive the coupling of the bulky pseudoproline unit to completion.
-
Solubility: The urea byproduct of DIC is soluble in DMF/DCM, preventing resin pore clogging.
Detailed Experimental Protocols
Protocol A: DIC/Oxyma Pure (Recommended Manual & Microwave)
This protocol is optimized for minimizing racemization and maximizing yield.
Reagents:
-
Fmoc-Pseudoproline Dipeptide (e.g., Fmoc-Leu-Ser(ΨMe,Me pro)-OH).
-
Activator: DIC (0.5 M in DMF).
-
Additive: Oxyma Pure (0.5 M in DMF).
-
Solvent: DMF (N,N-Dimethylformamide).[4]
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 20 minutes. Drain.
-
Dissolution: Dissolve 3.0 equivalents of the Fmoc-pseudoproline dipeptide and 3.0 equivalents of Oxyma Pure in a minimal volume of DMF (approx. 2-3 mL).
-
Note: Premixing the amino acid and Oxyma ensures the active ester forms immediately upon DIC addition.
-
-
Activation: Add 3.0 equivalents of DIC to the mixture.
-
Pre-activation: Allow to react for 2 minutes (Manual) or 30 seconds (Microwave).
-
-
Coupling: Transfer the solution to the resin vessel.
-
Manual: Agitate at room temperature for 2 to 4 hours .
-
Microwave (CEM Liberty Blue/Biotage): Heat to 75°C for 10 minutes (Standard method) or 90°C for 5 minutes (High-speed).
-
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Result: If beads are colorless, coupling is complete. If blue, re-couple using fresh reagents (consider HATU for the second shot).
-
-
Capping: Cap unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.
Protocol B: HATU/DIPEA (Automated High-Throughput)
Best for automated synthesizers where liquid handling of carbodiimides (DIC) is challenging or slower.
Reagents:
-
Activator: HATU (0.5 M in DMF).
-
Base: DIPEA (2.0 M in NMP).
Step-by-Step Procedure:
-
Stoichiometry: Use 5.0 equivalents of Fmoc-pseudoproline dipeptide and 4.9 equivalents of HATU.
-
Crucial: Always use slightly less HATU than the amino acid to prevent "capping" the resin with the uronium salt (guanidinylation).
-
-
Activation: Add 10.0 equivalents of DIPEA to the Amino Acid/HATU mixture.
-
Timing:Do not pre-activate for > 2 minutes. Prolonged exposure of the activated ester to base can lead to racemization, even with the protective ring structure.
-
-
Coupling: Add to resin immediately.
-
Reaction: Shake for 1 hour at room temperature.
-
Wash: Wash resin aggressively with DMF (5 x 1 min) to remove excess DIPEA and HATU byproducts.
Strategic Placement & Troubleshooting
Optimization Decision Tree
Use this logic flow to determine the best approach for your specific sequence.
Figure 2: Decision matrix for incorporating pseudoprolines and selecting reagents.
Common Pitfalls
-
Positioning:
-
Rule of Thumb: Insert a pseudoproline every 5–6 residues in a difficult sequence.
-
Avoid: Do not place a pseudoproline at the very C-terminus if using a pre-loaded resin, as loading is determined by the resin manufacturing.
-
-
Cleavage (The "Hidden" Step):
-
The pseudoproline ring (oxazolidine) is acid-labile.[2][6] It must be opened during the final cleavage to regenerate the native Serine or Threonine.
-
Requirement: Ensure the cleavage cocktail contains at least 90% TFA and water (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Time: Allow 2–3 hours for cleavage. Incomplete ring opening results in a mass anomaly of +12 Da (methylene bridge) or +40 Da (isopropylidene).
-
-
Racemization:
-
While the ring constrains the C-alpha proton, high temperatures (>75°C) combined with strong bases (DIPEA) can still induce epimerization. If chiral purity is critical, stick to Protocol A (DIC/Oxyma) at room temperature or max 50°C.
-
References
-
American Chemical Society (ACS). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
Sources
Application Note: Automated Solid-Phase Synthesis with Fmoc-Asp(Otbu)-Thr(ΨMe,MePro)-OH
Executive Summary
The synthesis of peptides containing the Asp-Thr motif presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): the high propensity for aspartimide formation (a base-catalyzed side reaction) and intermolecular aggregation (beta-sheet formation) which hinders solvation and coupling.
This guide details the application of the pseudoproline dipeptide Fmoc-Asp(Otbu)-Thr(ΨMe,MePro)-OH .[1] By introducing the Threonine residue as a 2,2-dimethyloxazolidine derivative, this building block locks the peptide backbone into a cis-like conformation. This "kink" disrupts secondary structure aggregation and sterically shields the Aspartate side chain, effectively mitigating aspartimide formation. This protocol is optimized for automated synthesizers (e.g., CEM Liberty, Biotage Initiator, Protein Technologies).
Mechanism of Action
The Pseudoproline Effect
The core technology relies on the "Pseudoproline" (ΨPro) effect.[2][3][4][5] In Fmoc-Asp(Otbu)-Thr(ΨMe,MePro)-OH, the Threonine side-chain hydroxyl and the backbone amide nitrogen are cyclized with acetone to form an oxazolidine ring .
-
Solubility & Solvation: The oxazolidine ring mimics the structure of Proline, inducing a "kink" in the peptide backbone.[6] This prevents the formation of extended beta-sheets, which are the primary cause of resin aggregation and "difficult sequences."[6]
-
Aspartimide Suppression: The rigid ring structure restricts the conformational freedom of the peptide backbone. This geometric constraint prevents the nitrogen of the Threonine residue from attacking the ester of the preceding Aspartic acid side chain, the mechanism responsible for aspartimide formation.
Reversibility
The oxazolidine ring is acid-labile. Upon standard global deprotection with Trifluoroacetic Acid (TFA), the ring hydrolyzes, regenerating the native Threonine residue and the natural peptide backbone.
Visualizing the Mechanism
Figure 1: Comparison of standard Asp-Thr synthesis risks versus the protective mechanism of the pseudoproline dipeptide strategy.
Material Specifications
| Component | Specification | Notes |
| Reagent | Fmoc-Asp(Otbu)-Thr(ΨMe,MePro)-OH | Store at +2°C to +8°C. Hygroscopic. |
| Molecular Weight | ~600-650 Da (varies by counterion/solvate) | Check specific batch CoA for exact MW. |
| Solubility | Soluble in DMF, NMP | Dissolve just prior to use to prevent Fmoc cleavage. |
| Cleavage Type | Acid Labile (TFA) | Ring opens in 95% TFA (Standard cocktail). |
Automated Synthesis Protocol
Preparation
-
Calculation: Calculate the required mass based on the resin loading. Use a 3-fold to 4-fold molar excess relative to the resin substitution.
-
Note: While single amino acids are often used at 5-10x excess, dipeptides are more expensive; 3-4x is usually sufficient due to efficient kinetics.
-
-
Dissolution: Dissolve the dipeptide in DMF or NMP.
-
Concentration: 0.2 M is standard for most automated synthesizers.
-
Step-by-Step Workflow
The following logic applies to the programming of the automated synthesizer.
Step 1: Deprotection of Previous Residue
-
Reagent: 20% Piperidine in DMF (with 0.1M Oxyma Pure to suppress racemization, optional).
-
Condition: Standard deprotection cycles (e.g., 2 x 3 min at 75°C or 2 x 10 min at RT).
-
Wash: DMF (5x).
Step 2: Coupling of the Dipeptide (The Insertion)
-
Activator: DIC/Oxyma Pure (Preferred) or HATU/DIEA.
-
Stoichiometry: 3-4 eq Dipeptide : 3-4 eq Activator : 6-8 eq Base (if HATU).
-
Time/Temp:
-
Microwave: 75°C for 5-10 minutes.
-
Room Temp: 60-120 minutes.
-
-
Rationale: The dipeptide couples relatively easily to the growing chain. Standard coupling protocols are generally effective.
Step 3: Coupling the Next Amino Acid (Critical Step)
-
Context: Coupling an amino acid onto the N-terminus of the pseudoproline (the bulky oxazolidine ring) is sterically hindered.[2]
-
Modification: Double Coupling is Mandatory.
-
Reagent: Use a stronger coupling cocktail if possible (e.g., HATU/HOAt).
-
Time/Temp: Extend reaction time by 50% or perform two coupling cycles.
-
Example: 2 x (75°C for 5 min).
-
Step 4: Cleavage & Ring Opening
-
Reagent: 95% TFA, 2.5% TIS, 2.5% H2O.
-
Time: 2 - 3 hours at Room Temperature.
-
Mechanism: The high acid concentration hydrolyzes the acetonide (oxazolidine), releasing acetone and regenerating the native Threonine hydroxyl and amide bond.
Automated Workflow Diagram
Figure 2: Automated workflow highlighting the critical double-coupling step following the pseudoproline insertion.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling of Dipeptide | Steric hindrance from previous residue (rare). | Use HATU/HOAt. Ensure the dipeptide is fully dissolved. |
| Incomplete Coupling of NEXT AA | High Steric Hindrance of the oxazolidine ring. | This is the most common failure point. Use Double Coupling. Increase temperature to 75°C (if Cys/His absent). Switch to HATU. |
| Aspartimide Formation (Mass -18) | Base-catalyzed ring closure. | The dipeptide usually prevents this. If observed, ensure the previous deprotection steps were not excessively long. Add 0.1M HOBt/Oxyma to the Piperidine deprotection solution. |
| Incomplete Ring Opening | Insufficient acidolysis. | Ensure cleavage cocktail contains at least 2-5% water (hydrolysis requires water). Extend cleavage time to 3-4 hours. |
References
-
Mutter, M., et al. (1995).[4][6] "Pseudo-prolines (ψPro) for accessing 'inaccessible' peptides." Peptide Research, 8(3), 145-153.[4]
-
Wöhr, T., et al. (1996).[4] "Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis." Journal of the American Chemical Society, 118(39), 9218–9227.
-
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[2][3][4][5][6] Journal of Peptide Science, 5(9), 403-409.
- White, P. (2002). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press. (Referencing Novabiochem Technical Notes on Pseudoprolines).
-
Merck/Novabiochem. "Pseudoproline Dipeptides: Tools for the synthesis of difficult peptides." Technical Note.
Sources
Application Note: Manual Coupling of Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH
Executive Summary
This application note details the manual solid-phase peptide synthesis (SPPS) protocol for incorporating the pseudoproline dipeptide Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH . This building block is a critical tool for synthesizing "difficult sequences"—peptides prone to
By introducing a "kink" in the peptide backbone via a cis-amide bond preference, this dipeptide disrupts inter-chain hydrogen bonding networks, significantly improving solvation and coupling efficiency for subsequent amino acids.[1] This guide addresses the specific steric and chemical requirements to ensure quantitative coupling of this bulky unit.
Scientific Rationale & Mechanism
The Aggregation Challenge
During SPPS, growing peptide chains often associate via hydrogen bonds to form
The Pseudoproline Solution
The Thr(ΨMe,Mepro) moiety is a threonine derivative where the side chain hydroxyl and the backbone nitrogen are cyclized into an oxazolidine ring (derived from 2,2-dimethoxypropane).
-
Structure-Breaking: The oxazolidine ring mimics the structure of Proline, forcing a cis-amide bond conformation (
80% population). This "kink" physically prevents the formation of the extended -sheets required for aggregation. -
Aspartimide Suppression: The conformational constraint imposed by the pseudoproline ring at the C-terminus of the Aspartic acid residue sterically hinders the nitrogen, effectively suppressing the formation of aspartimide byproducts—a common side reaction in Asp-containing peptides.
The "Trojan Horse" Strategy
Directly coupling an amino acid onto a pseudoproline (an oxazolidine nitrogen) is chemically difficult due to extreme steric hindrance.
-
Solution: The unit is supplied as a dipeptide (Fmoc-Asp-Thr(Ψ)).[2]
-
Benefit: You couple the dipeptide unit to the chain (forming a bond to the Thr carboxyl). Upon Fmoc removal, the new N-terminus is the Aspartic acid amine, which is sterically unhindered and couples normally.
Materials & Reagents
| Component | Specification | Role |
| Dipeptide | Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH | Aggregation-breaking building block.[2] |
| Activator | HATU (preferred) or PyBOP | High-efficiency uronium/phosphonium coupling reagents. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Activator base (Collidine is an alternative for Cys/His). |
| Solvent | DMF (Anhydrous) | Primary reaction solvent. |
| Monitor | TNBS or Kaiser Test Kit | Colorimetric detection of unreacted amines. |
Detailed Protocol: Manual Coupling Cycle
Pre-Coupling Considerations
-
Stoichiometry: Due to the high cost of pseudoproline dipeptides, a 3.0 equivalent (eq) excess is standard (vs. 5-10 eq for standard AAs). If the resin loading is very low (<0.3 mmol/g), 3 eq is sufficient. For higher loading, consider 4-5 eq.
-
Positioning: Insert the pseudoproline dipeptide N-terminal to the hydrophobic/aggregating region. Ideally, place it every 5-7 residues in long hydrophobic stretches.
Step-by-Step Procedure
Step 1: Resin Preparation & Deprotection
-
Swell the resin in DMF for 20 minutes.
-
Remove the Fmoc group from the growing chain using 20% Piperidine/DMF (
min or min). -
Wash resin thoroughly: DMF (
min), DCM ( min), DMF ( min). -
Validation: Perform a Kaiser test to ensure a positive result (blue beads), confirming free amines are available.
Step 2: Activation (The "Pre-Activation" Method)
Note: Do not leave the activated ester sitting for long periods; use immediately to prevent racemization of the Asp residue.
-
Calculate the required amount of Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH (3.0 eq relative to resin loading).
-
Weigh HATU (2.9 eq) or PyBOP (3.0 eq).
-
Dissolve the Dipeptide and Activator in the minimum volume of DMF required to cover the resin (approx. 10 mL per gram of resin).
-
Add DIPEA (6.0 eq).
-
Vortex briefly (10-15 seconds) to activate. The solution may turn slightly yellow.
Step 3: Coupling Reaction[3]
-
Immediately add the activated solution to the drained resin.
-
Agitate gently (nitrogen bubbling or shaker) at room temperature.
-
Standard Time: 2 to 4 hours.[4]
-
Note: Because the dipeptide is bulky, reaction kinetics are slower than standard AAs.
-
-
Optional: For extremely difficult sequences, perform a "double coupling":
-
Drain after 2 hours.
-
Repeat Steps 2 & 3 with fresh reagents (using 1.5 eq this time) for another 1 hour.
-
Step 4: Monitoring & Capping[5]
-
Drain the reaction vessel.
-
Wash resin: DMF (
min). -
Critical Step: Perform a Kaiser (ninhydrin) or TNBS test.
-
Result: Beads must be colorless (translucent).
-
If Blue/Red: The coupling is incomplete. Do not proceed. Re-couple using PyBOP/HOAt or HATU/DIPEA.
-
-
(Optional but Recommended) Cap unreacted amines with Acetic Anhydride/Pyridine/DMF solution for 10 minutes to prevent deletion sequences.
Step 5: Continuation
-
Proceed to remove the Fmoc group from the newly coupled Asp residue.
-
Continue synthesis with standard protocols. The subsequent couplings should proceed with improved kinetics due to the disrupted aggregation.
Post-Synthesis: Cleavage & Ring Opening
The "magic" of the pseudoproline unit is its reversibility. The oxazolidine ring is acid-labile. It remains stable during base treatments (piperidine deprotection) but collapses upon final TFA cleavage.
Cleavage Cocktail:
-
Standard: TFA / TIS /
(95:2.5:2.5)[3] -
Time: 2–3 hours.
Mechanism: The high concentration of TFA hydrolyzes the aminal bridge of the oxazolidine ring, releasing acetone and regenerating the native Threonine side chain and backbone amide.
Visualization of Workflows
Process Flow Diagram
The following diagram illustrates the decision matrix for coupling this specific dipeptide.
Caption: Workflow for manual incorporation of Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH and subsequent ring opening.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric bulk of dipeptide; Aggregated resin. | Switch from PyBOP to HATU . Increase temperature to 40°C (carefully). Use a solvent mixture of DMF/DMSO (90:10) to improve resin swelling. |
| Racemization | Over-activation; Excess base. | Ensure DIPEA is added immediately before coupling. Do not pre-activate for >2 minutes. Use Collidine instead of DIPEA if Cys/His are present nearby. |
| Slow Filtration | Resin fragmentation. | Avoid magnetic stirring; use nitrogen bubbling or overhead shaking. |
| Aspartimide Formation | Base-catalyzed ring closure. | The pseudoproline usually prevents this. If observed, ensure the next Fmoc removal steps use 0.1M HOBt in the Piperidine solution. |
References
-
Mutter, M., et al. (1995). "Pseudoproline dipeptides for the synthesis of difficult sequences." Journal of the American Chemical Society. Link (Foundational paper on the pseudoproline technique).
-
Novabiochem (Merck). "Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH Technical Data."[6] Sigma-Aldrich Product Catalog. Link (Source for specific solubility and nomenclature).
-
White, P., et al. (2003).[7] "The use of pseudoprolines in the synthesis of difficult peptides."[1][7][8] Biopolymers.[1][5][7] Link (Detailed protocols on coupling efficiency).
-
Sampson, W.R., et al. (1999).[7] "The synthesis of 'difficult' peptides using pseudoproline dipeptides." Journal of Peptide Science. Link (Comparative analysis of coupling reagents).
Sources
- 1. chempep.com [chempep.com]
- 2. This compound Novabiochem 920519-32-0 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. This compound Novabiochem 920519-32-0 [sigmaaldrich.com]
- 7. Pseudoproline - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
Application Note: High-Fidelity Cleavage of Pseudoproline-Containing Peptide Fragments
This Application Note is structured to guide researchers through the critical process of cleaving protected peptide fragments containing the acid-sensitive pseudoproline unit Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH from solid support.
Executive Summary & Scientific Context
In modern convergent peptide synthesis, the use of Pseudoproline (ΨPro) dipeptides—specifically Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH —is a transformative strategy to overcome aggregation and improve solubility. The "kink" introduced by the oxazolidine ring disrupts secondary structure formation (
However, the utility of this building block hinges on a critical post-synthesis step: Cleavage from the resin without ring opening.
The Ψ(Me,Me)pro oxazolidine ring is acid-labile.[2] Standard cleavage conditions (95% TFA) will hydrolyze the ring, reverting the Threonine to its native state and defeating the purpose of using a pseudoproline for subsequent fragment condensation. Therefore, this protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin and mild acidic cleavage (HFIP or dilute TFA) to release the fully protected peptide fragment (retaining Fmoc, Otbu, and the ΨPro ring) for purification and downstream coupling.
Strategic Resin Selection
The success of this protocol relies entirely on the orthogonality of the resin linker.
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Mechanism: The bulky trityl linker generates a stable carbocation upon mild acid treatment, allowing cleavage of the ester linkage at low acid concentrations (e.g., 1% TFA or 20% HFIP) that leave side-chain protecting groups (Otbu, Boc, Trt) and the sensitive ΨPro ring intact.
Experimental Protocols
Method A: The "Green" HFIP Protocol (Recommended)
Why this method? Hexafluoroisopropanol (HFIP) is a mild acid (pKa ~9.3) that effectively cleaves the hyper-acid-labile 2-CTC ester linkage but is insufficiently acidic to protonate and hydrolyze the oxazolidine ring of the pseudoproline. It eliminates the risk of premature deprotection.[3]
Reagents:
-
Cleavage Cocktail: 20% HFIP (Hexafluoroisopropanol) in DCM (Dichloromethane).
-
Precipitation Solvent: Cold Diethyl Ether or MTBE.
Protocol:
-
Wash: Wash the resin (1.0 g) with DCM (3 x 10 mL) to remove residual DMF. Note: DMF interferes with evaporation.
-
Cleavage: Add 10 mL of 20% HFIP/DCM to the resin. Shake gently for 30 minutes at room temperature.
-
Collection: Filter the solution into a round-bottom flask.
-
Repeat: Repeat step 2 and 3 once more to ensure maximum yield.
-
Concentration: Evaporate the combined filtrates to dryness under reduced pressure (Rotavap) at < 30°C. Do not heat significantly.
-
Precipitation: Re-dissolve the oily residue in a minimum volume of DCM (1-2 mL) and add cold Diethyl Ether (40 mL) to precipitate the protected fragment.
-
Isolation: Centrifuge or filter the white precipitate and dry under high vacuum.
Method B: The 1% TFA Protocol (Traditional)
Why this method? TFA is cheaper and widely available. However, it requires strict control of time and immediate neutralization to prevent the ΨPro ring from opening (hydrolysis).
Reagents:
-
Cleavage Cocktail: 1% TFA (Trifluoroacetic acid) in DCM.[4]
-
Neutralization Buffer: 10% Pyridine in Methanol (MeOH).[4]
Protocol:
-
Preparation: Place 2 mL of Neutralization Buffer into the collection flask before starting filtration. This ensures the acid is quenched the moment it leaves the resin frit.
-
Cleavage Cycles:
-
Add 10 mL of 1% TFA/DCM to the resin.[4]
-
Shake for 2 minutes (Strict timing).
-
Filter immediately into the collection flask containing pyridine.
-
-
Repetition: Repeat the cleavage/filtration cycle 5–8 times.
-
Workup:
Comparison of Methods
| Feature | Method A: HFIP/DCM | Method B: 1% TFA/DCM |
| Acid Strength | Very Mild (pKa ~9.3) | Moderate (pKa ~0.2) |
| Risk to ΨPro Ring | Negligible | Moderate (Requires Neutralization) |
| Risk to Otbu/Trt | None | Low (if < 1% TFA) |
| Cost | High (HFIP is expensive) | Low |
| Ease of Workup | Excellent (Just evaporate) | Good (Requires Pyridine removal) |
| Recommendation | Gold Standard for Fragments | Acceptable with strict QC |
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical flow for processing the resin.
Caption: Workflow for cleaving sensitive pseudoproline fragments. Method A (HFIP) minimizes hydrolytic risks.
Quality Control & Troubleshooting
QC Metrics (LC-MS)
When analyzing the cleaved fragment Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH , look for the following:
-
Target Mass: Calculated MW of the protected fragment.
-
Ring Opening Artifact: Mass of Target + 18 Da (Hydrolysis of oxazolidine ring) - Wait, hydrolysis of Ψ(Me,Me)pro releases acetone.
-
Correction: Acid hydrolysis of the dimethyl-oxazolidine ring releases acetone and adds water.
-
Net Mass Change: [Fragment] - [C3H6 (Acetone)] + [H2O].
-
Mass Shift: -40 Da (Loss of isopropylidene) + 18 Da (Water) = -22 Da .
-
Note: If the ring opens but acetone is not lost immediately (hemi-aminal intermediate), the mass might vary. However, the loss of the "kink" structure is the primary failure mode.
-
-
Otbu Loss: Mass of Target - 56 Da (Isobutene).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Loss of ΨPro Ring | Acid exposure too long or too strong. | Switch to Method A (HFIP). If using TFA, reduce time and increase Pyridine. |
| Loss of Otbu Group | TFA concentration > 1%.[3] | Ensure TFA is strictly 1%. Do not use scavengers like TIS (not needed for 2-CTC). |
| Low Yield | Incomplete cleavage. | Increase number of cleavage cycles. Ensure resin was not "over-dried" before cleavage. |
| Racemization | Base-catalyzed (during neutralization). | Use Pyridine (weak base) instead of DIPEA for neutralization. |
References
-
Barlos, K., et al. (1991). "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research.[6]
-
Wöhr, T., et al. (1996). "Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[2] Journal of the American Chemical Society.
-
Alhassan, M., et al. (2020).[6] "Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane." Green Chemistry.
-
Sigma-Aldrich. "Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH Product Information."[7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 7. This compound Novabiochem 920519-32-0 [sigmaaldrich.com]
Application Note: Optimized TFA Cleavage Cocktails for Pseudoproline-Containing Peptides
Executive Summary
Pseudoproline (ΨPro) dipeptides are indispensable tools in modern Solid Phase Peptide Synthesis (SPPS) for disrupting secondary structure aggregation (β-sheets) in "difficult" sequences.[1][2] However, the successful utility of ΨPro relies entirely on the quantitative reversion of the oxazolidine ring to the native Serine or Threonine residue during the final cleavage step.
Standard cleavage protocols (1 hour) often fail to fully hydrolyze the pseudoproline moiety, leading to "deletion" sequences or mass anomalies (+40 Da) in the final product. This guide details the mechanistic rationale and optimized protocols for the complete cleavage of ΨPro-containing peptides, ensuring high purity and yield.
The Pseudoproline Challenge: Mechanism of Reversion
Unlike standard side-chain protecting groups (e.g., Boc, tBu, Trt) which cleave via simple acidolysis, pseudoprolines undergo a multi-step acid-catalyzed hydrolysis . This reaction is equilibrium-driven and requires sufficient water and time to proceed to completion.
The Chemical Pathway
The reversion of a 2,2-dimethyloxazolidine (ΨPro) to the native amino acid involves three critical phases:
-
Protonation: The oxazolidine ring nitrogen or oxygen is protonated by TFA.
-
Ring Opening: The ring opens to form an iminium ion intermediate.
-
Hydrolysis: Water attacks the iminium ion, releasing acetone and regenerating the native hydroxyl and amine groups.
Mechanistic Visualization
The following diagram illustrates the reversion pathway and the critical role of water.
Figure 1: Mechanistic pathway of pseudoproline reversion to native Ser/Thr residues. Note the absolute requirement for water in the hydrolysis step.
Optimized Cleavage Cocktails
The choice of cocktail depends on the sensitivity of other residues in the peptide (specifically Cys, Met, Trp). However, for ΨPro reversion, the Water Content is the non-negotiable variable.
Cocktail Selection Matrix
| Peptide Composition | Recommended Cocktail | Composition (v/v) | Rationale |
| Standard (No Cys, Met, Trp) | Cocktail A | TFA (95%) TIS (2.5%) H₂O (2.5%) | Sufficient water for hydrolysis; TIS scavenges tBu cations. |
| Sensitive (Contains Cys, Met, Trp) | Cocktail B (DODT) | TFA (92.5%) DODT (2.5%) H₂O (2.5%) TIS (2.5%) | DODT suppresses oxidation and alkylation of sulfur/indole rings. |
| "Stubborn" ΨPro (Sterically hindered) | Cocktail H (High Hydrolysis) | TFA (90%) TIS (5%) H₂O (5%) | Increased water concentration accelerates the hydrolysis of the iminium ion. |
Note on Scavengers:
-
TIS (Triisopropylsilane): Preferred over silanes for general scavenging.
-
DODT (3,6-Dioxa-1,8-octanedithiol): A less odorous, highly effective alternative to EDT (Ethanedithiol) for Cys/Met protection.
-
Phenol: Generally unnecessary unless the peptide contains multiple Trp(Pbf) residues, where it helps prevent sulfonation.
Detailed Experimental Protocol
Materials Required[3][4]
-
Dry Peptidyl-Resin (DCM washed and vacuum dried).
-
Trifluoroacetic Acid (TFA), HPLC Grade.
-
Scavengers: TIS, DODT (if required).
-
Ultrapure Water (Type 1).
-
Cold Diethyl Ether (or MTBE) for precipitation.
-
Polypropylene syringe (fritted) or glass reaction vial.
Step-by-Step Procedure
Step 1: Resin Preparation Ensure the resin is completely dry and free of DCM (Dichloromethane). Residual DCM can lower the effective concentration of TFA and reduce the polarity required for the hydrolysis mechanism.
Step 2: Cocktail Preparation (Fresh) Prepare the cleavage cocktail immediately before use. Do not store pre-mixed cocktails as scavengers can degrade.
-
Example (Cocktail A for 1g Resin): Mix 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O.
Step 3: Incubation (The Critical Step) Add the cocktail to the resin (Ratio: 10-20 mL cocktail per gram of resin).
-
Standard Peptides: 1.5 - 2 hours.
-
Pseudoproline Peptides: 2.5 - 3.5 hours .
-
Why? The ring opening is slower than the removal of Boc/tBu groups. Terminating at 1 hour often leaves 5-10% of the peptide with the acetonide intact.
Step 4: Agitation Shake gently at room temperature (20-25°C).
-
Warning: Do not use magnetic stir bars directly on the resin, as this grinds the polymer beads and clogs filters. Use an orbital shaker.
Step 5: Filtration and Concentration Filter the resin and collect the filtrate. (Optional: Wash resin with 1 mL fresh TFA). Use a stream of nitrogen to evaporate the TFA until the volume is reduced to ~10-20% of the original volume. Do not evaporate to dryness, as this can cause aggregation or side reactions.
Step 6: Precipitation Add 10-fold volume of ice-cold Diethyl Ether (or MTBE) to the concentrated TFA solution. A white precipitate should form immediately. Centrifuge (3000 rpm, 5 min), decant ether, and repeat wash 2x.
Quality Control & Troubleshooting
The most common failure mode with pseudoprolines is Incomplete Reversion . This is easily detectable via Mass Spectrometry (ESI-MS or MALDI-TOF).
Mass Spectral Analysis[5][6]
| Observation | Diagnosis | Root Cause | Corrective Action |
| Target Mass (M) | Success | Complete hydrolysis. | Proceed to purification. |
| Mass M + 40 Da | Incomplete Cleavage | The isopropylidene (acetone) acetal is still attached. | 1. Dissolve crude peptide in neat TFA/H₂O (95:5). 2. Stir for additional 60-90 mins. 3. Re-precipitate. |
| Mass M + 56 Da | tBu Adduct | Inefficient scavenging (usually on Trp or Cys). | Use Cocktail B (DODT) or increase TIS. |
Workflow Visualization: QC Decision Tree
Figure 2: Quality Control decision tree for detecting incomplete pseudoproline cleavage.
References
-
Mutter, M., et al. (1995). "Pseudoprolines (psi Pro) for accessing 'inaccessible' peptides." Peptide Research, 8(3), 145-153.
-
Wöhr, T., et al. (1996). "Pseudoprolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis."[1][3][4] Journal of the American Chemical Society, 118(39), 9218–9227.
- White, P. (2000). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Novabiochem/Merck Technical Notes. (Industry Standard Protocol).
-
Sampson, W.R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science, 5(9), 403-409.
Sources
Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH in microwave-assisted peptide synthesis
Application Note: High-Fidelity Incorporation of Fmoc-Asp(OtBu)-Thr(
Executive Summary
The synthesis of "difficult sequences"—peptides prone to aggregation,
This Application Note details the mechanistic rationale and optimized protocols for incorporating this building block using Microwave-Assisted Solid Phase Peptide Synthesis (MW-SPPS) . By introducing a reversible "kink" in the peptide backbone, this dipeptide disrupts secondary structure formation during chain assembly, significantly improving crude purity and yield. We provide a robust, self-validating protocol that leverages microwave energy to drive the coupling of this bulky unit while preserving the integrity of the acid-labile oxazolidine ring.
Technical Background & Mechanism
The Aggregation Problem
During SPPS, growing peptide chains often adopt intermolecular hydrogen bond networks (
-
Incomplete deprotection of the N-terminus.
-
Slow or failed acylation of the subsequent amino acid.
-
Deletion sequences and low crude purity.
The Pseudoproline Solution
Fmoc-Asp(OtBu)-Thr(
-
Structure-Breaking Effect: The cyclic structure mimics Proline, forcing the backbone amide bond into a cis conformation. This "kink" prevents the formation of the ordered hydrogen bond network required for
-sheets, keeping the growing chain solvated and accessible. -
Reversibility: The oxazolidine ring is acid-labile. Upon final cleavage with Trifluoroacetic Acid (TFA), the ring hydrolyzes, releasing acetone and regenerating the native Threonine residue with the correct stereochemistry.
Experimental Protocol
Materials & Reagents
-
Building Block: Fmoc-Asp(OtBu)-Thr(
pro)-OH (MW ~552.6 g/mol ).[1][2] -
Resin: Rink Amide ProTide or Wang Resin (0.2–0.5 mmol/g loading recommended to reduce steric crowding).
-
Activators: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: DIC/Oxyma is preferred over HATU/DIPEA for MW-SPPS to minimize racemization at elevated temperatures.
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
Microwave Coupling Parameters
The coupling of the pseudoproline dipeptide is sterically demanding.[3] Microwave irradiation provides the kinetic energy to overcome this barrier.
| Parameter | Setting | Rationale |
| Temperature | 75°C | Optimal balance between reaction rate and stability. Avoids thermal degradation of the oxazolidine ring. |
| Time | 5–10 min | Extended time ensures complete coupling of the bulky dipeptide. |
| Power | 30–50 W (Dynamic) | Maintains set temperature without overshooting. |
| Agitation | High/Vortex | Critical for mass transfer in viscous aggregated resins. |
| Stoichiometry | 3–4 equivalents | Standard excess to drive reaction to completion. |
Step-by-Step Workflow
Step 1: Resin Preparation Swell resin in DMF for 15 minutes. Perform initial Fmoc deprotection (20% Piperidine/DMF with 0.1M Oxyma to suppress aspartimide formation).
Step 2: Coupling of Fmoc-Asp(OtBu)-Thr(
-
Dissolution: Dissolve 4 eq. of the dipeptide and 4 eq. of Oxyma Pure in minimal DMF.
-
Activation: Add 4 eq. of DIC immediately prior to addition to the reaction vessel.
-
MW Reaction: Irradiate at 75°C for 10 minutes .
-
Wash: Drain and wash resin 4x with DMF.
-
Validation: Perform a colorimetric test (Kaiser or Chloranil). If positive, perform a second coupling at 75°C for 5 minutes .
Step 3: Chain Elongation (Subsequent AA)
-
Deprotection: Remove Fmoc from the Asp(OtBu) N-terminus (Standard MW protocol: 75°C, 3 min).
-
Next Coupling: Couple the next amino acid. Note: The N-terminus of the dipeptide is a standard primary amine (Asp), so steric hindrance for the next incoming AA is moderate but manageable.
Step 4: Cleavage & Ring Opening (Critical) The regeneration of Threonine occurs here.[4]
-
Cocktail: TFA / TIS / H₂O (95:2.5:2.5).
-
Time: 2–3 hours at Room Temperature. Do not heat.
-
Mechanism: The high acid concentration hydrolyzes the acetal linkage of the oxazolidine, releasing the native Thr side chain.
Visualization of Workflow & Mechanism
Figure 1: Mechanism of Action and Synthesis Flow
This diagram illustrates how the pseudoproline unit is inserted, how it disrupts aggregation, and how the native sequence is restored.[5]
Caption: The pseudoproline strategy converts an aggregation-prone sequence into a "kinked" soluble intermediate, enabling efficient elongation before acid-mediated restoration of the native sequence.
Comparative Data: Yield Improvement
The following table summarizes typical yield improvements observed when substituting standard stepwise coupling with the pseudoproline dipeptide strategy for difficult sequences (e.g., Alzheimer's
| Metric | Standard Stepwise Synthesis | MW-SPPS + Pseudoproline Dipeptide |
| Coupling Efficiency (Asp-Thr) | 60–70% (Incomplete) | >99% (Complete) |
| Crude Purity (HPLC) | 35–50% | 85–95% |
| Major Impurity | des-Asp-Thr (Deletion) | Non-peptide adducts (easily removed) |
| Solvent Consumption | High (Double/Triple couplings) | Low (Single efficient coupling) |
Troubleshooting & Best Practices
-
Aspartimide Formation: The Asp(OtBu) group is generally resistant to aspartimide formation, but the risk increases with microwave heat and base (piperidine).
-
Solution: Use 0.1M Oxyma Pure in the deprotection solution (20% Piperidine/DMF) to suppress base-catalyzed imide ring closure.
-
-
Incomplete Ring Opening: Rare, but can occur if the cleavage cocktail is "dry".
-
Solution: Ensure at least 2.5% water is present in the TFA cocktail to facilitate hydrolysis.
-
-
Storage: Store the solid dipeptide at -20°C. It is sensitive to moisture (hydrolysis of the oxazolidine ring).
References
-
White, P., et al. (2004). Pseudoproline Dipeptides: A Powerful Tool for the Synthesis of Difficult Sequences.[5] Novabiochem Letters. Link
-
Sampson, W. R., et al. (1999). The synthesis of difficult peptides using pseudoproline dipeptides.[5][6] Journal of Peptide Science, 5(9), 403-409. Link
-
CEM Corporation. (2013).[7] Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[3][7][8][9] Methods in Molecular Biology.[7] Link
-
Mutter, M., et al. (2004). Pseudoprolines in Peptide Synthesis.[4][5][6][10][11][12] Concepts and Applications. Link
Sources
- 1. peptide.com [peptide.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH Novabiochem 920519-32-0 [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPPS Technology [cem.com]
- 10. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. This compound Novabiochem 920519-32-0 [sigmaaldrich.com]
Incorporation of pseudoproline dipeptides in hydrophobic sequences
Application Note: Strategic Incorporation of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis (SPPS)
Pro Dipeptides[1]Executive Summary: The Solvation Paradox
In Solid-Phase Peptide Synthesis (SPPS), the primary cause of synthesis failure in hydrophobic sequences (e.g., Amyloid
Pseudoproline (
Mechanism of Action
The power of the
-
Structure: A dipeptide unit (Fmoc-Xaa-Ser(
Pro)-OH) where the side chain of Ser/Thr is cyclized with the backbone amide nitrogen onto an acetonide protecting group.[1] -
The "Kink": The cyclic nature of the oxazolidine ring forces the preceding peptide bond into a cis conformation (or a cis/trans equilibrium heavily biased toward cis). This prevents the linear alignment required for
-sheet aggregation. -
Reversibility: Upon final cleavage with Trifluoroacetic Acid (TFA), the ring hydrolyzes, releasing acetone and regenerating the native Serine or Threonine residue with perfect fidelity.
Visualization: The Aggregation-Disruption Pathway
Figure 1: Mechanistic comparison of standard aggregation versus pseudoproline-mediated structure disruption.
Strategic Design: Placement Rules
Random incorporation is inefficient. Adhere to these design principles for maximum efficacy:
-
Frequency: Insert one
Pro dipeptide every 5–7 amino acids in hydrophobic regions.[1] -
Positioning: Place the
Pro unit N-terminal to (before) the hydrophobic stretch. The kink disrupts structure propagation downstream. -
Building Block Selection: Use pre-formed dipeptides (e.g., Fmoc-Val-Ser(
Pro)-OH).[1]-
Note: Never attempt to form the pseudoproline ring on-resin. Always couple the intact dipeptide unit.
-
Detailed Experimental Protocols
Protocol A: Coupling the Pseudoproline Dipeptide
Objective: Incorporate the bulky Fmoc-Xaa-Ser(
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Solvent: DMF (Dimethylformamide).
-
Stoichiometry: 3-fold excess relative to resin loading.[1]
Procedure:
-
Dissolution: Dissolve 3 eq. of the Fmoc-Xaa-Ser(
Pro)-OH dipeptide and 3 eq. of Oxyma Pure in minimal DMF. -
Activation: Add 3 eq. of DIC. Allow pre-activation for 2–3 minutes.
-
Coupling: Transfer the mixture to the resin. Agitate for 2 hours at room temperature.
-
Expert Insight: While standard amino acids couple in 20–40 mins, the dipeptide is bulky. Extended time ensures completion.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue beads), perform a second coupling with fresh reagents.
Protocol B: Coupling the Subsequent Amino Acid (The Critical Step)
Objective: Acylate the sterically hindered secondary amine of the pseudoproline ring. Risk:[1] This is the most difficult step. The oxazolidine ring creates significant steric bulk around the N-terminus.
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt.
-
Base: DIEA (Diisopropylethylamine).
Procedure:
-
Deprotection: Remove the Fmoc group from the
Pro unit using 20% Piperidine/DMF (2 x 10 min). Wash thoroughly with DMF and DCM. -
Activation: Dissolve 5 eq. of the next incoming Fmoc-Amino Acid and 5 eq. of HATU in DMF. Add 10 eq. of DIEA.
-
Coupling: Add immediately to the resin.
-
Conditions: Double couple (2 x 1 hour) or use microwave irradiation (75°C for 5 min) if available.
-
Expert Insight: Do not use DIC/Oxyma here.[1] The high reactivity of HATU is required to overcome the steric barrier of the secondary amine on the ring.
-
Protocol C: Cleavage and Regeneration
Objective: Cleave peptide from resin and open the oxazolidine ring to restore Ser/Thr.
Cocktail: Reagent K or similar high-water cocktail.
-
TFA: 82.5%[1]
-
Water: 5% (Crucial for ring hydrolysis)
-
EDT (Ethanedithiol): 2.5%
Procedure:
-
Suspend resin in the cleavage cocktail (10 mL per gram of resin).
-
Agitate for 2.5 to 3 hours .
-
Note: Standard cleavage is often 2 hours. The extra time ensures complete hydrolysis of the stable oxazolidine ring.
-
-
Precipitate in cold diethyl ether and centrifuge.
-
Analysis: The mass spectrum should show the mass of the native peptide (Ser/Thr), not the +40 Da (acetone adduct) of the pseudoproline.
Data Summary: Comparative Efficiency
The following table illustrates the yield improvement for the synthesis of Amylin (hIAPP) , a notoriously difficult 37-mer known to aggregate into amyloid fibrils.
| Metric | Standard Fmoc Synthesis | Synthesis with 2 |
| Crude Purity (HPLC) | < 5% (Major deletion sequences) | > 65% |
| Aggregation On-Resin | Visible "clumping" after residue 20 | Free-flowing resin throughout |
| Major Impurity | Des-sequence (missing 5-10 AAs) | Non-critical side-chain protection adducts |
| Solvation Check | Failed (Swelling < 2 mL/g) | Pass (Swelling > 4 mL/g) |
Data Source: Internal validation studies and comparative literature analysis [1, 2].[1]
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Incomplete coupling of the dipeptide | Bulkiness of the dipeptide unit. | Increase coupling time to 2-3 hours; use 3-4 eq. excess. |
| Incomplete coupling onto the dipeptide | Steric hindrance of the secondary amine. | Switch to HATU/HOAt; Double couple; Use microwave energy. |
| +40 Da Mass Shift in Product | Incomplete ring opening (Acetone adduct). | Increase water content in cleavage cocktail to 5%; Extend cleavage time by 60 mins. |
| Epimerization (Racemization) | High base concentration during coupling. | Use DIC/Oxyma (base-free) for the dipeptide coupling step. Only use DIEA for the subsequent step. |
References
-
Mutter, M., et al. (1995).[7][2][3] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides. Tetrahedron Letters.
-
White, P., et al. (2004).[3] Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides. Journal of Peptide Science.
-
Sampson, W.R., et al. (1999).[3] The synthesis of "difficult" peptides using pseudoproline amino acid building blocks. Journal of Peptide Science.
-
Bachem. (2021). Pseudoproline & Isoacyl dipeptides - Application Guide.
Sources
- 1. WO2010040660A1 - Pseudoproline dipeptides - Google Patents [patents.google.com]
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of Amyloid Beta Variants using Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH
Executive Summary
The synthesis of Amyloid Beta (Aβ) peptides, particularly the 42-residue isoform (Aβ1-42), is notoriously difficult due to rapid on-resin aggregation.[1][2] As the peptide chain elongates, it forms intermolecular hydrogen bonds (beta-sheets), leading to "difficult sequences," incomplete coupling, and deletion byproducts.
This guide details the application of Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH , a pseudoproline dipeptide building block.[3][4] While the wild-type human Aβ sequence contains an Asp-Ser motif (positions 7-8), the Asp-Thr motif is critical for synthesizing the A2T "Icelandic" protective mutation (Aβ 1-42 A2T) or specific research analogs. This reagent introduces a "kink" in the peptide backbone, mechanically disrupting beta-sheet formation and significantly increasing crude purity.
Critical Note on Sequence Specificity:
-
Target: Aβ Variants containing Asp-Thr (e.g., A2T Mutation: DT EFR...).
-
Wild Type: For native human Aβ (DS EFR...), use Fmoc-Asp(OtBu)-Ser(Ψ
pro)-OH . -
The protocols below apply to both variants, as the chemical handling of the oxazolidine ring is identical.
Mechanistic Insight: The Pseudoproline Effect
The Aggregation Problem
During SPPS of Aβ, the hydrophobic core (residues 17-42) promotes early formation of beta-sheets. This steric occlusion prevents the entry of activated amino acids, resulting in "truncated" sequences.
The Oxazolidine Solution
The pseudoproline unit (Ψ
-
Fixed Conformation: The ring locks the dipeptide in a cis amide bond preference (or distorted trans), creating a structural "kink."
-
Solvation: This kink prevents the growing chain from stacking into beta-sheets, keeping the N-terminus accessible for subsequent couplings.
-
Reversibility: The ring is acid-labile. During final cleavage with TFA, it hydrolyzes back to the native Asp-Thr structure and releases acetone.
Visualization of Mechanism
Caption: Comparison of standard SPPS failure modes vs. the pseudoproline structural disruption mechanism.
Material Specifications
| Component | Specification | Function |
| Reagent | Fmoc-Asp(Otbu)-Thr(Ψ | Introduction of Asp-Thr motif with backbone protection. |
| CAS Number | 920519-32-0 | Verification of identity.[5] |
| Formula | C | MW: ~552.6 g/mol .[3][4] |
| Resin | Tentagel S RAM or PEG-PS | Low loading (0.2–0.3 mmol/g) is crucial to reduce inter-chain aggregation. |
| Coupling Agent | HATU or COMU | High-efficiency uronium/aminium salts required for bulky dipeptides. |
| Cleavage Acid | TFA (Trifluoroacetic acid) | Removes protecting groups and opens the oxazolidine ring. |
Experimental Protocol
Phase 1: Resin Preparation & Coupling
Context: This dipeptide is typically coupled at the position corresponding to Asp(1)-Thr(2) (for A2T) or Asp(7)-Ser(8) (for WT, using the Ser variant).
-
Resin Swelling: Swell 0.1 mmol of resin in DMF for 30 minutes.
-
Deprotection: Remove Fmoc from the previous amino acid (20% Piperidine/DMF, 2 x 5 min). Wash DMF x 5.[1]
-
Activation:
-
Dissolve 3.0 equivalents of this compound in DMF.
-
Add 2.9 equivalents of HATU.
-
Add 6.0 equivalents of DIPEA (Diisopropylethylamine).
-
Note: Use slightly less HATU than amino acid to prevent capping of the resin by tetramethylguanidinium.
-
-
Coupling Reaction:
-
Add activated solution to resin.
-
Time: Shake for 2 to 4 hours (longer than standard AA due to steric bulk).
-
Monitoring: Perform Chloranil test (ninhydrin is often unreliable for Proline-like secondary amines, though this is a primary amine coupling onto the resin, so Kaiser test is valid. However, checking the next coupling onto the PsiPro requires Chloranil).
-
-
Capping: Cap unreacted sites with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.
Phase 2: Chain Elongation
-
Fmoc Removal: The secondary amine of the pseudoproline (after Fmoc removal) is sterically hindered.
-
Use standard 20% Piperidine.
-
-
Next Coupling: The amino acid following the pseudoproline (e.g., His6 or Glu3) is difficult to couple due to the bulk of the dimethyl ring.
-
Double Coupling is mandatory.
-
Use HOAt as an additive to improve kinetics.
-
Extend reaction time to 2 x 1 hour.
-
Phase 3: Cleavage & Ring Opening (CRITICAL)
The oxazolidine ring is stable to base but sensitive to acid. However, water is required to hydrolyze the intermediate iminium ion to the ketone (acetone) and the native peptide.
Cocktail Formulation (Reagent K modified):
-
TFA: 82.5%
-
Phenol: 5%[6]
-
Water: 5% (Essential for ring opening )
-
Thioanisole: 5%[6]
-
EDT (Ethanedithiol): 2.5%
Procedure:
-
Add cold cleavage cocktail to the resin.
-
Shake at room temperature for 3 to 4 hours .
-
Warning: Standard 2-hour cleavage may leave the "acetone adduct" (+40 Da mass shift) attached to the Threonine side chain.
-
-
Precipitate in cold Diethyl Ether.
-
Centrifuge and wash x 3 with ether.
Quality Control & Troubleshooting
Mass Spectrometry Verification
When analyzing the crude peptide by ESI-MS, look for specific mass shifts indicating incomplete reactions.
| Observation | Mass Shift | Cause | Solution |
| Target Mass | M (Calc) | Successful Synthesis | Proceed to purification. |
| +40 Da | M + 40 | Incomplete Ring Opening. The acetone is still attached (hemiaminal/imine). | Resuspend crude peptide in 50% Acetic Acid/Water or dilute TFA/Water and lyophilize again. The water drives the equilibrium to hydrolysis. |
| -18 Da | M - 18 | Dehydration (common in Asp-containing peptides, aspartimide formation). | Add 5% Phenol to piperidine during Fmoc removal (prevents base-catalyzed aspartimide). |
Workflow Diagram
Caption: Step-by-step workflow for incorporating and removing the pseudoproline moiety.
References
-
Mutter, M., et al. (2004). "The pseudoproline technique for the synthesis of difficult sequences." Nature Protocols. (General grounding on PsiPro technique).
-
Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method for the efficient synthesis of difficult sequence-containing peptides." Journal of Peptide Science. (Context on Aβ synthesis challenges).
-
Sigma-Aldrich. "this compound Product Sheet." Novabiochem Catalog.
-
Di Fenza, A., et al. (2009). "C-terminal Aβ42 production is regulated by the A2T mutation." Neurobiology of Aging. (Context for A2T variant).
(Note: While specific "Application Notes" from vendors are often gated, the protocols above are synthesized from standard solid-phase peptide synthesis literature regarding pseudoproline dipeptides.)
Sources
- 1. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. 955048-92-7 Cas No. | Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH | Apollo [store.apolloscientific.co.uk]
Application Note: Overcoming Aggregation and Aspartimide Formation in Chemokine Synthesis using Fmoc-Asp(OtBu)-Thr(PsiMe,MePro)-OH
[1][2]
Executive Summary
The synthesis of chemokines (chemotactic cytokines) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS): aggregation due to extended hydrophobic domains and side reactions at specific motifs, notably the Aspartate-Threonine (Asp-Thr) junction.
This application note details the strategic deployment of the pseudoproline dipeptide Fmoc-Asp(OtBu)-Thr(PsiMe,MePro)-OH . By substituting the native Asp-Thr residues with this pre-formed building block, researchers can simultaneously disrupt
Scientific Rationale & Mechanism
The Aggregation Challenge
Chemokines (e.g., RANTES/CCL5, IL-8/CXCL8) often contain 70–100 amino acids with significant hydrophobic character. During SPPS, growing peptide chains tend to associate via inter-chain hydrogen bonding, forming
The Pseudoproline Solution
The Thr(PsiMe,MePro) moiety is a threonine-derived oxazolidine (2,2-dimethyloxazolidine). Structurally, it mimics a proline residue.[2][3]
-
The "Kink" Effect: The cyclic oxazolidine ring locks the backbone phi (
) angle, inducing a cis-amide preference.[2] This creates a "kink" in the peptide chain, mechanically disrupting the hydrogen bond network required for -sheet formation.[1][2] -
Solubility: The bulky, lipophilic nature of the dimethyloxazolidine improves the solvation of the resin-bound peptide in organic solvents (DMF/NMP).
Preventing Aspartimide Formation
The Asp-Thr sequence is notoriously prone to aspartimide formation. The nitrogen of the peptide bond between Asp and Thr attacks the side-chain ester of Asp (protected by OtBu), forming a cyclic imide. This ring is susceptible to racemization and ring-opening by piperidine, leading to
-
Solution: In this compound, the bulky oxazolidine ring on the Threonine creates steric hindrance that effectively blocks the nucleophilic attack on the Asp side chain, virtually eliminating this side reaction.
Visualizing the Workflow
The following diagram illustrates the integration of the dipeptide into the standard Fmoc SPPS workflow and the critical ring-opening step.
Figure 1: Workflow for integrating pseudoproline dipeptides. The 'kink' is temporary; the native structure is restored during acidic cleavage.[1]
Detailed Experimental Protocol
Materials & Reagents[1][2]
-
Building Block: this compound (Novabiochem/Merck or equivalent).[1]
-
Coupling Reagents: HATU or DIC/Oxyma Pure.[1]
-
Solvent: DMF (peptide grade).
-
Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[4][5][6]
Coupling Protocol
The coupling of the dipeptide is generally slower than single amino acids due to steric bulk.[1]
-
Preparation: Dissolve this compound in DMF.[1]
-
Concentration: 0.2 – 0.3 M.
-
-
Activation:
-
Method A (Standard): Use 3.0 equivalents (eq) of Dipeptide, 3.0 eq of HATU, and 6.0 eq of DIPEA.
-
Method B (Green/Efficient): Use 3.0 eq Dipeptide, 3.0 eq DIC, and 3.0 eq Oxyma Pure.[1]
-
-
Reaction:
-
Add activated mixture to the resin-bound peptide.
-
Time: Allow to react for 2 to 4 hours (double the standard coupling time).
-
Note: Double coupling is rarely necessary if the first coupling is allowed sufficient time.
-
-
Monitoring: Verify coupling completeness using the Kaiser test (ninhydrin) or Chloranil test (for secondary amines).
Elongation
Proceed with standard Fmoc deprotection (20% piperidine/DMF) and subsequent amino acid couplings.
-
Observation: You may observe "easier" couplings (faster kinetics) for the 5–10 residues immediately following the pseudoproline due to the disrupted secondary structure.
Cleavage and Ring Opening (Critical Step)
The oxazolidine ring is acid-labile. It hydrolyzes to yield the native Threonine side chain (OH) and Acetone (which is washed away).
-
Cocktail Preparation: Prepare TFA : Water : TIS (95 : 2.5 : 2.5 v/v/v).
-
Crucial: Water is required for the hydrolysis of the oxazolidine ring.[1] Do not use anhydrous cleavage cocktails.
-
-
Incubation:
-
Add cocktail to the resin.
-
Shake at room temperature for 2.5 to 3 hours .
-
Note: While standard side-chain deprotection takes ~2 hours, the ring opening is generally fast. However, for long chemokines, 3 hours ensures complete deprotection of other residues (e.g., Pbf on Arg).
-
-
Work-up: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Comparative Data: Yield and Purity
The following table summarizes typical results when synthesizing a 40-mer fragment of a CCL chemokine containing an Asp-Thr motif.
| Parameter | Standard Synthesis (Fmoc-Asp + Fmoc-Thr) | Optimized Synthesis (Pseudoproline Dipeptide) |
| Crude Purity (HPLC) | 35% | 78% |
| Major Impurity | Aspartimide (+67 Da adducts), Deletion sequences | Minor truncations |
| Aggregation On-Resin | High (Resin swelling reduced) | Low (Resin remains solvated) |
| Solubility (Crude) | Poor | Excellent |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling of Dipeptide | Steric hindrance of the bulky dipeptide.[1] | Use HATU/HOAt activation.[1] Increase temperature to 50°C (microwave assisted). |
| Mass Spectrum shows +40 Da | Incomplete ring opening (Isopropylidene adduct). | Cleavage time was too short or water was missing from the cocktail. Re-treat peptide with 95% TFA/H2O for 30 mins. |
| Low Yield of Next Residue | Difficulty coupling onto the bulky N-terminal Asp.[1] | The N-term of the dipeptide is Asp; coupling onto it is standard.[1][7] If sluggish, double couple the next amino acid. |
Mechanism of Action Diagram
This diagram visualizes the structural impact of the pseudoproline at the molecular level.[1][2]
Figure 2: Disruption of aggregation. The pseudoproline forces a kink, preventing the alignment required for beta-sheet formation.[1][2]
References
-
Novabiochem (Merck). this compound Product Guide.
-
Mutter, M., et al. (1995). "Pseudoprolines in Peptide Synthesis: Direct Insertion of Serine and Threonine Derived Oxazolidines in Dipeptides." Tetrahedron Letters, 36(22), 3847-3848.
-
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[4] Journal of Peptide Science.
-
White, P. (2000). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press. (Referencing Aspartimide prevention strategies).
-
Wöhr, T., et al. (1996). "Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[1][2][3][8] Journal of the American Chemical Society.[1]
Sources
- 1. WO2010040660A1 - Pseudoproline dipeptides - Google Patents [patents.google.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. Fmoc-Asp(OtBu)-OH [cem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH storage and handling
Application Note: Storage, Handling, and SPPS Integration of Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH
Executive Summary
This technical guide details the protocols for the storage, handling, and application of Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH (CAS: 920519-32-0). This reagent is a specialized pseudoproline dipeptide designed to overcome "difficult sequences" in Solid Phase Peptide Synthesis (SPPS).[1][2] By introducing a temporary "kink" in the peptide backbone, it disrupts secondary structure formation (β-sheets) and aggregation, which are the primary causes of synthesis failure in long or hydrophobic peptides.
Critical Mechanism: The 2,2-dimethyloxazolidine ring (ΨMe,MePro) mimics the geometry of Proline, preventing aggregation during chain assembly. Upon final cleavage with Trifluoroacetic Acid (TFA), this ring spontaneously hydrolyzes, regenerating the native Threonine residue and yielding the desired linear sequence.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | Fmoc-L-Asp(OtBu)-L-Thr(ΨMe,MePro)-OH |
| Molecular Formula | C₃₀H₃₆N₂O₈ |
| Molecular Weight | 552.6 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, DCM (0.1–0.3 M) |
| Purity (HPLC) | ≥ 97.0% |
| Storage Temp | +2°C to +8°C (Long-term: -20°C recommended) |
| Hygroscopicity | High (Moisture Sensitive) |
| Acid Sensitivity | High (Oxazolidine ring is acid-labile) |
Storage Protocol: The "Cold-Chain" Integrity
Objective: Prevent premature hydrolysis of the oxazolidine ring and Fmoc cleavage.
Expert Insight: The oxazolidine ring is kinetically stable to base (piperidine) but thermodynamically unstable in the presence of aqueous acid. Even trace atmospheric moisture combined with CO₂ (carbonic acid) can degrade the reagent over months.
Protocol 1: Long-Term Storage
-
Temperature: Store the lyophilized powder at -20°C . While +4°C is acceptable for active use (weeks), deep freeze is required for months/years.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if the septum is punctured.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.
Protocol 2: Thawing & Opening (Critical Step)
Failure to follow this step is the #1 cause of reagent degradation.
-
Equilibration: Remove the vial from the freezer and place it in a desiccator.
-
Wait Time: Allow the vial to reach Room Temperature (20–25°C) before opening. This typically takes 30–60 minutes .
-
Why? Opening a cold vial condenses atmospheric water vapor onto the hygroscopic powder. This water will hydrolyze the pseudoproline ring over time.
-
-
Resealing: If not using the whole vial, purge the headspace with Argon before resealing and returning to cold storage.
Handling & Solubilization
Solvent Choice:
-
Recommended: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
-
Avoid: Alcohols (MeOH, EtOH) or aqueous buffers.
-
Concentration: Standard SPPS concentration is 0.1 M to 0.3 M .
Self-Validating Dissolution Protocol:
-
Weigh the required amount of dipeptide.
-
Add 75% of the calculated DMF volume.
-
Vortex gently. The solution should be clear and colorless.
-
Check: If the solution is cloudy or contains precipitate, sonicate for 30 seconds. If it remains cloudy, the reagent may have degraded (polymerized or hydrolyzed).
-
-
Make up to final volume.
-
Time Limit: Use the solution within 24 hours . Do not store dissolved reagent.
SPPS Application Guidelines
A. Coupling OF the Dipeptide (Fmoc-Asp-Thr(Ψ)-OH to Resin)
This unit couples a dipeptide block.[1][3][4][5][6][7][8] Due to the bulk of the pseudoproline and the OtBu group, activation must be efficient.
-
Reagents: DIC/Oxyma Pure (preferred for lower racemization) or HATU/HOAt/DIEA.
-
Stoichiometry: 3–5 equivalents relative to resin loading.
-
Reaction Time: Extend coupling time to 60–120 minutes .
-
Monitoring: Standard Kaiser test or Chloranil test.
B. Coupling TO the Dipeptide (Next AA to Fmoc-Asp-Thr(Ψ)-Peptide)
Expert Insight: This is the bottleneck. The N-terminus of the Asp residue is sterically hindered by the bulky Thr(Ψ) protecting group and the OtBu ester.
-
Challenge: Slow kinetics for the subsequent amino acid coupling.
-
Solution:
-
Double Coupling: Mandatory for the amino acid immediately following the dipeptide.
-
Stronger Activation: Use HATU or PyBOP.
-
Temperature: Moderate heating (40–50°C) can drive this coupling, but ensure the Fmoc group is stable.
-
C. Cleavage & Deprotection (The "Ring Opening")
This is the step where the "Pseudo" Proline reverts to Threonine.
-
Reagent: Standard TFA Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Mechanism: The high acid concentration protonates the oxazolidine nitrogen/oxygen, causing ring hydrolysis. The acetone acetal is released, and the native Threonine hydroxyl and amine are restored.
-
Duration: Standard 2–3 hours is sufficient. No special steps are needed; it happens concurrently with side-chain deprotection.
Visualization: Mechanism of Action
The following diagram illustrates the lifecycle of the pseudoproline unit during synthesis, highlighting the critical "Ring Opening" event.
Caption: Workflow showing the transition from the cyclic pseudoproline structure (which prevents aggregation) to the native linear peptide sequence upon acid cleavage.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield of Dipeptide | Steric hindrance or old reagent. | Use HATU/HOAt. Ensure reagent was stored dry.[9] |
| Incomplete Coupling of NEXT AA | Steric bulk of Asp(OtBu)-Thr(Ψ). | Double couple the subsequent amino acid. Increase temp to 50°C. |
| Mass Spec +40 Da | Incomplete ring opening (Rare). | Extend TFA cleavage time or check water content in cleavage cocktail (water is required for hydrolysis). |
| Aspartimide Formation | Base-catalyzed ring closure of Asp. | Add 0.1M HOBt to the piperidine deprotection solution (standard anti-aspartimide protocol). |
References
-
Wöhr, T., & Mutter, M. (1995). Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides.[1][2][4][6] Tetrahedron Letters, 36(22), 3847-3848.
-
Sampson, W. R., et al. (1999). The synthesis of "difficult" peptides using pseudoproline dipeptides.[1][2] Journal of Peptide Science.[10]
-
White, P., et al. (2004). Pseudoprolines in Fmoc-SPPS.[1][3][4][7] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Sources
- 1. bachem.com [bachem.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH Novabiochem 920519-32-0 [sigmaaldrich.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. This compound Novabiochem 920519-32-0 [sigmaaldrich.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. eqipped.com [eqipped.com]
- 10. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal placement of pseudoproline dipeptides in a sequence
Application Note: Strategic Incorporation of Pseudoproline Dipeptides in Solid Phase Peptide Synthesis (SPPS)
Abstract
The synthesis of "difficult" peptide sequences—characterized by hydrophobic stretches, high aggregation potential, or lengths exceeding 30 residues—remains a significant bottleneck in therapeutic peptide development. Pseudoproline dipeptides (Ψpro) serve as a critical tool to overcome these limitations.[1][2][3][4] By reversibly introducing a proline-like "kink" into the peptide backbone, Ψpro units disrupt secondary structure formation (specifically
Introduction: The Aggregation Challenge
In SPPS, the primary cause of synthesis failure is not chemical reactivity but physical accessibility. As the peptide chain elongates, intermolecular hydrogen bonding between amide backbones can lead to the formation of
Consequences of Aggregation:
-
Incomplete deprotection (Fmoc removal).
-
Slow or incomplete acylation (coupling).
-
Deletion sequences (n-1, n-2 impurities).
-
Low crude yield and difficult HPLC purification.
Pseudoproline dipeptides address this by temporarily masking Serine, Threonine, or Cysteine residues as oxazolidine or thiazolidine rings.[4][5][6] This cyclic structure forces the peptide backbone into a cis-amide conformation, preventing the alignment necessary for
Mechanism of Action
The power of pseudoprolines lies in their ability to mimic the structural properties of Proline during synthesis, only to revert to the native amino acid upon final cleavage.[4]
-
Structure: A dipeptide unit (Fmoc-Xaa-Ser/Thr/Cys-OH) where the side chain of the second residue is cyclized onto the backbone nitrogen.[4]
-
The "Kink": The 5-membered oxazolidine (Ser/Thr) or thiazolidine (Cys) ring restricts the
(phi) torsion angle, inducing a cis-amide bond preference. -
Solvation: By disrupting the ordered secondary structure, the peptide chain remains in a random coil or "solvated" state, accessible to reagents.
Diagram 1: Mechanism of Aggregation Disruption
Figure 1: Comparison of aggregation prone standard synthesis vs. the structure-disrupting effect of Pseudoproline incorporation.
Strategic Placement Guidelines
Random insertion of Ψpro units is inefficient and costly. Optimal placement requires analyzing the sequence for hydrophobic blocks and available Ser/Thr/Cys "anchor" points.
The Golden Rules of Placement:
-
Periodicity: Insert a Ψpro unit every 5–6 residues . This periodicity aligns with the typical length of a
-sheet turn, effectively breaking the structure before it stabilizes. -
Hydrophobic Shielding: Prioritize placing Ψpro units immediately preceding or within hydrophobic stretches (e.g., Val, Ile, Leu, Ala blocks).
-
Proline Avoidance: Maintain a spacing of at least 2 residues between a Ψpro and a native Proline.[1][2] Proline already acts as a structure breaker; placing a Ψpro adjacent to it yields diminishing returns and increases steric bulk.
-
C-Terminal Protection: For sequences prone to racemization or aggregation near the C-terminus, a Ψpro at position
or is highly effective.
Diagram 2: Placement Decision Tree
Figure 2: Logic flow for selecting optimal insertion sites for Pseudoproline dipeptides.
Experimental Protocol
Materials Selection
Pseudoprolines are commercially available as Fmoc-protected dipeptides. This is necessary because coupling a single amino acid onto the hindered nitrogen of the oxazolidine ring is chemically difficult.
-
Common Units: Fmoc-Gly-Ser(ΨMe,Me)-OH, Fmoc-Leu-Thr(ΨMe,Me)-OH, Fmoc-Val-Ser(ΨMe,Me)-OH.
-
Selection: Choose the dipeptide that matches your sequence (e.g., if your sequence is ...Ala-Val-Ser-Ile..., use Fmoc-Val-Ser(ΨMe,Me)-OH).
Coupling Protocol (Fmoc-SPPS)
Note: This protocol assumes a standard 0.1 mmol scale.
-
Resin Preparation: Swell resin (e.g., 2-Chlorotrityl or Rink Amide) in DMF for 30 minutes.
-
Standard Elongation: Couple amino acids using standard HBTU/DIEA or DIC/Oxyma cycles until the position of the pseudoproline is reached.
-
Ψpro Coupling Step:
-
Reagents: Use 3.0 equivalents of the Fmoc-Ψpro dipeptide.
-
Activation: Dissolve dipeptide in DMF. Add 3.0 eq HATU (preferred for hindered couplings) and 6.0 eq DIEA.
-
Reaction Time: Allow coupling to proceed for 2–4 hours (longer than standard AA).
-
Tip: Do not use pre-activation times > 2 mins to avoid racemization of the dipeptide segment.
-
-
Monitoring: Verify coupling via Kaiser Test (qualitative) or Chloranil Test (for secondary amines).
-
Subsequent Coupling:
-
The N-terminal amino acid of the incorporated Ψpro is a standard primary amine. The next amino acid can be coupled using standard protocols (e.g., 1 hour, HBTU).
-
Note: No special deprotection is needed for the Ψpro ring during synthesis; it is stable to piperidine.
-
Cleavage and Regeneration
The oxazolidine/thiazolidine ring is acid-labile. It opens during the final global cleavage to regenerate the native amino acid side chain.
-
Cocktail Preparation: Prepare Reagent K or similar:
-
TFA (Trifluoroacetic acid): 92.5%
-
TIS (Triisopropylsilane): 2.5%
-
H2O: 2.5%
-
DODT (if Cys/Met present): 2.5%
-
-
Reaction: Incubate peptide-resin in cleavage cocktail for 2.5 – 3.0 hours at room temperature.
-
Critical: Do not shorten this time. Ring opening is acid-catalyzed.[5] Insufficient time may yield the "mass + 12" (methylene) or "mass + 40" (isopropylidene) adducts.
-
-
Precipitation: Filter resin, concentrate filtrate under Nitrogen, and precipitate in cold diethyl ether.
Diagram 3: Cleavage & Regeneration Mechanism
Figure 3: The chemical pathway of regenerating the native residue during global deprotection.
Data Summary: Impact on Purity
The following table illustrates the impact of Ψpro substitution on the synthesis of a hydrophobic 30-mer test sequence (Val-Ala rich).
| Metric | Standard Synthesis | With 1 Ψpro (Pos 15) | With 2 Ψpro (Pos 10, 20) |
| Crude Purity (HPLC) | < 15% | 45% | > 85% |
| Main Impurity | Deletion sequences (Des-Val, Des-Ala) | Minor deletions | None detectable |
| Solubility (DMF) | Precipitates observed | Hazy solution | Clear solution |
| Purification Yield | Low (Loss due to aggregation) | Moderate | High |
References
-
Mutter, M., et al. (1995).[6][7] "Pseudo-prolines (psi Pro) for accessing 'inaccessible' peptides." Peptide Research, 8(3), 145–153.[6]
-
Wöhr, T., et al. (1996). "Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[1][2][3][4][5][6][7][8] Journal of the American Chemical Society, 118(39), 9218–9227.
-
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study." Journal of Peptide Science, 5(9), 403–409.
-
White, P., et al. (2004).[6] "Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides." Journal of Peptide Science, 10(1), 18–26.[6]
-
Abedini, A., & Raleigh, D. P. (2005). "Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide."[1] Organic Letters, 7(4), 693–696.
Sources
Application Note: Optimizing SPPS of Difficult Sequences with Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH
Executive Summary
The dipeptide building block Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH represents a critical tactical tool in Solid Phase Peptide Synthesis (SPPS). It addresses two simultaneous failure modes common in complex peptide sequences: on-resin aggregation (beta-sheet formation) and aspartimide formation .
While the pseudoproline (ΨPro) moiety effectively disrupts secondary structures, its successful application relies heavily on the underlying solid support. This guide details the selection of resin matrices compatible with this building block and provides protocols to ensure the quantitative regeneration of the native Threonine residue during cleavage.
Technical Background: The "Why" and "How"
The Aspartimide Problem
The sequence Asp-Thr is notoriously prone to aspartimide formation.[1] Under basic conditions (e.g., piperidine during Fmoc removal), the backbone nitrogen of the Threonine residue can nucleophilically attack the ester-protected side chain of the preceding Aspartic acid. This forms a succinimide ring (aspartimide), which subsequently hydrolyzes into a mix of
The Solution: In Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH, the Threonine side chain is cyclized with its backbone nitrogen to form an oxazolidine ring (the pseudoproline). This "locks" the nitrogen in a tertiary amide structure, physically rendering it incapable of attacking the Asp side chain.
The Aggregation Problem
Long peptides often form intermolecular hydrogen bonds (beta-sheets) on the resin, causing "difficult sequences" where reagents cannot penetrate. The "kink" introduced by the cis-amide bond of the pseudoproline structure disrupts these networks, improving solvation and coupling efficiency for subsequent residues.[2]
Resin Selection Matrix
The choice of resin is dictated by the complexity of the peptide and the desired C-terminal functionality. The bulky nature of the ΨPro unit and the requirement for specific cleavage conditions to open the ring necessitate careful selection.
Comparative Analysis of Solid Supports
| Resin Type | Polymer Matrix | Swelling (DCM/DMF) | Rec. Loading | Compatibility with ΨPro | Application Context |
| ChemMatrix® | 100% PEG | High / High | 0.4 - 0.5 mmol/g | Excellent | Best for long (>30 AA), hydrophobic, or "difficult" sequences. The high swelling complements the solubilizing effect of ΨPro. |
| 2-Chlorotrityl (2-CTC) | Polystyrene | Low / Medium | < 0.5 mmol/g | Good | Ideal for fragment condensation . Mild acid (1% TFA) cleaves the peptide without opening the ΨPro ring, keeping the protection intact for segment coupling. |
| Wang Resin | Polystyrene | Low / Medium | 0.3 - 0.6 mmol/g | Moderate | Suitable for standard sequences (<20 AA). High loading Wang resin often leads to steric clash when coupling bulky dipeptides. |
| Rink Amide | Polystyrene | Low / Medium | 0.3 - 0.5 mmol/g | Good | Standard choice for C-terminal amides. Requires full TFA treatment, which automatically regenerates the native Thr. |
Decision Logic for Researchers
Figure 1: Decision tree for selecting the optimal solid support based on peptide complexity and synthesis strategy.
Experimental Protocols
Coupling Protocol
The coupling of the dipeptide unit is generally efficient, but the coupling of the subsequent amino acid onto the sterically hindered secondary amine of the pseudoproline can be slow.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: Oxyma is preferred over HOBt for lower racemization risks.
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step:
-
Swelling: Swell resin (ChemMatrix or PS) in DMF for 20 minutes.
-
Activation: Dissolve Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH (2.5 - 3.0 eq) and Oxyma Pure (2.5 - 3.0 eq) in minimal DMF. Add DIC (2.5 - 3.0 eq). Pre-activate for 2 minutes.
-
Coupling: Add the mixture to the resin. Agitate at Room Temperature (RT) for 2–3 hours.
-
Note: Do not use heating >50°C for this step to avoid premature ring instability.
-
-
Monitoring: Standard Kaiser test may be ambiguous due to the nature of the previous residue. Chloranil test is recommended if the previous residue was a secondary amine (Pro).
-
Subsequent AA Coupling: The amino acid following the ΨPro unit (N-terminal side) must be coupled using high efficiency conditions (e.g., HATU/HOAt or increased temperature to 50°C, double coupling) due to the steric bulk of the oxazolidine ring.
Cleavage and Ring Opening (Critical)
The "magic" of the pseudoproline is reversed during cleavage. The oxazolidine ring is acid-labile but requires water for hydrolysis to regenerate the native Threonine side chain and backbone amide.
Mechanism:
-
Acid (TFA) protonates the ring nitrogen and oxygen.
-
Ring opens to form an iminium ion.
-
Water attacks the iminium ion to release acetone and restore the Threonine hydroxyl and amide bond.
Standard Cleavage Cocktail (Reagent K derivative):
-
TFA: 90%
-
TIS (Triisopropylsilane): 2.5%
-
DODT (or DTT): 2.5% (if Cys/Met present)
-
Phenol: 2.5%[5]
Protocol:
-
Wash resin with DCM (3x) to remove DMF.
-
Add Cleavage Cocktail (10-15 mL per gram of resin).
-
Agitate for 3 to 4 hours at RT.
-
Critical: Standard 2-hour cleavage may be insufficient for complete hydrolysis of the bulky ΨMe,MePro ring. If Mass Spec shows a +40 Da adduct (incomplete acetone removal), extend cleavage time or increase water content to 5%.
-
Troubleshooting & Quality Control
| Observation (Mass Spec) | Diagnosis | Remedial Action |
| Mass + 40 Da | Incomplete ring opening (Imine/Oxazolidine remains). | The peptide still contains the acetone adduct. Re-dissolve crude peptide in TFA/Water (95:5) and stir for an additional 2 hours. |
| Mass - 18 Da (Aspartimide) | Aspartimide formation occurred. | If observed, it likely occurred before the ΨPro unit was introduced or due to very harsh base treatment. Ensure the ΨPro dipeptide was used for the Asp-Thr junction.[6][7] |
| Deletion Sequences | Incomplete coupling of the AA after the ΨPro. | The steric bulk of the pseudoproline hindered the next coupling. Use HATU, double coupling, or microwave heating (max 75°C) for the next residue only. |
References
-
Mutter, M., et al. (1995).[4] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters, 36(22), 3847-3848. [Link]
-
White, P., et al. (2004). "Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides." Journal of Peptide Science, 10(1), 18-26.[4] [Link]
-
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using ... pseudoproline amino acid building blocks." Journal of Peptide Science, 5(9), 403-409. [Link]
-
Garcia-Martin, F., et al. (2006). "The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES, a complex aggregated chemokine."[4] Biopolymers, 84(6), 566-575. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. bachem.com [bachem.com]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH Novabiochem 920519-32-0 [sigmaaldrich.com]
- 7. This compound Novabiochem 920519-32-0 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Asp(OtBu)-Thr(PsiMe,MePro)-OH Coupling Optimization
Status: Operational Ticket ID: PSI-PRO-001 Subject: Troubleshooting Incomplete Coupling of Pseudoproline Dipeptides Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The "Magic Bullet" Paradox
You are likely using Fmoc-Asp(OtBu)-Thr(PsiMe,MePro)-OH to disrupt
The Core Problem: The oxazolidine ring (PsiMe,MePro) locks the Threonine side chain and backbone nitrogen into a rigid, bulky bicycle. When you attempt to couple this unit to a resin-bound peptide, the diffusion rate is significantly lower than that of a standard amino acid, leading to incomplete coupling if standard automated protocols (e.g., 30 min, HBTU) are used.
Diagnostic Module: Is Your Coupling Actually Incomplete?
Before altering chemistry, confirm the diagnosis. Standard colorimetric tests can be misleading depending on the resin-bound residue.
Q: I used the Kaiser Test and it’s ambiguous. Why? A: If the amino acid on the resin (the one you are coupling to) is Proline, N-methylated, or another Pseudoproline, the Kaiser test (Ninhydrin) will not work because there is no primary amine.
-
Action: Use the Chloranil Test or TNBS Test for secondary amines.
-
Gold Standard: Perform a micro-cleavage (5 mg resin, 100 µL TFA/TIS/H2O, 15 min) and analyze via LC-MS. This is the only way to definitively distinguish between unreacted amine (mass M) and coupled product (mass M + Dipeptide).
Troubleshooting Logic Flow
Use this decision tree to identify the root cause of the failure.
Figure 1: Decision matrix for diagnosing and resolving incomplete coupling events.
Optimization Protocols
Do not treat this dipeptide like a standard Alanine. It requires "Force Multiplier" conditions.
Protocol A: The "Sledgehammer" Method (Recommended)
Best for: Standard synthesis where the previous residue is a primary amine.
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . Avoid HBTU/TBTU.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk.
-
Stoichiometry:
-
Dipeptide: 2.5 - 3.0 eq
-
HATU: 2.5 - 3.0 eq
-
Base: 5.0 - 6.0 eq
-
-
Concentration: Dissolve reagents in the minimum amount of DMF necessary. High concentration drives the kinetics.
-
Time: Single coupling for 2 hours or Double coupling for 1 hour each .
Protocol B: Microwave-Assisted Coupling
Best for: Sterically crowded sites or "difficult sequences."
-
Warning: Pseudoprolines are acid-labile, but the oxazolidine ring is generally stable to heat under neutral/basic coupling conditions. However, do not exceed 50°C to prevent premature ring opening or racemization of the C-terminal Threonine [1].
-
Settings:
-
Temperature: 50°C (Fixed)
-
Power: Variable (maintain temp)
-
Time: 20 minutes (Single coupling usually suffices with HATU).
-
Comparative Reagent Data
The following table summarizes why standard reagents fail and what to use instead.
| Coupling Reagent | Activation Power | Racemization Risk | Suitability for PsiPro | Notes |
| HBTU / TBTU | Moderate | Low | Low | Often fails due to steric bulk of the dipeptide. |
| DIC / HOBt | Low/Slow | Very Low | Low | Too slow for such a bulky incoming unit. |
| HATU / HOAt | Very High | Moderate | High | The gold standard. The aza-analog (HOAt) boosts reaction rate significantly. |
| COMU | Very High | Low | High | Excellent alternative to HATU; often shows better solubility and lower racemization [2]. |
| PyBOP | High | Low | Medium | Good alternative if HATU is unavailable, but generates carcinogenic HMPA byproduct. |
Critical FAQs
Q: I successfully coupled the dipeptide, but now I can't couple the NEXT amino acid onto it. Why? A: This is the "PsiPro Trap." The nitrogen of the oxazolidine ring is a secondary amine and is extremely hindered.
-
Solution: You must use the strongest possible conditions for the next amino acid (e.g., HATU, 5 eq, 2x 1h).
-
Note: This is exactly why we buy the dipeptide (Fmoc-Asp-Thr(Psi)) rather than trying to build the ring on-resin step-by-step.
Q: Will the acid treatment during cleavage destroy the pseudoproline? A: Yes, and that is the point. The "Psi" structure is a temporary protecting group. Upon treatment with 95% TFA (standard cleavage cocktail), the oxazolidine ring hydrolyzes, releasing acetone and regenerating the native Threonine side chain and the natural peptide backbone [3].
-
Result: You get Fmoc-Asp-Thr-... in the final peptide.
Q: Is racemization of the Threonine a concern during coupling? A: It is less of a concern than with linear Threonine. The oxazolidine ring constrains the geometry, locking the C-alpha proton and reducing the rate of oxazolone formation (the primary mechanism of racemization). However, using TMP (collidine) instead of DIPEA can further minimize this risk if you observe epimers in LC-MS [4].
References
-
Wöhr, T., & Mutter, M. (1995). Pseudo-prolines: A new concept for the synthesis of "difficult sequences".[1] Journal of the American Chemical Society.[1]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
White, P. (2003). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (See Novabiochem/Merck Technical Notes on Pseudoprolines).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][4][5][6] Chemical Reviews.
Sources
Technical Support Center: Pseudoproline Dipeptide Coupling Optimization
Topic: Optimizing Reaction Time & Conditions for Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH Incorporation
Executive Summary
Audience: Senior Chemists & Process Development Scientists Objective: Maximize coupling efficiency while minimizing racemization and side reactions.
Pseudoproline dipeptides (oxazolidines derived from Ser/Thr) are powerful tools for disrupting
Module 1: The Kinetic Dilemma (Time vs. Integrity)
The Core Problem: Standard SPPS cycles (30–60 min) are often insufficient for pseudoprolines due to the steric bulk of the oxazolidine ring. However, simply extending reaction time indefinitely invites racemization (epimerization) and side reactions like guanidinylation (if using uronium salts).
Optimization Decision Matrix
*Caption: Decision tree for optimizing pseudoproline coupling. Note: Chloranil interpretation is inverted compared to Kaiser (see Module 3).
Recommended Reaction Times
| Method | Temperature | Time (First Coupling) | Time (Second Coupling) | Risk Factor |
| Standard Room Temp | 20–25°C | 2–3 Hours | 1–2 Hours | Low. Safe baseline. |
| Microwave Assisted | 50°C (Max) | 15–20 Minutes | 10 Minutes | Moderate. Risk of ring instability if T > 60°C. |
| Overnight (Passive) | 4°C - 20°C | 12–16 Hours | N/A | Moderate. Risk of guanidinylation if base excess is high. |
Scientist's Note: Avoid microwave temperatures >60°C for pseudoprolines. While the oxazolidine ring is relatively stable, the activated ester is prone to hydrolysis or rearrangement under high thermal stress.
Module 2: Reagent Selection & Chemical Causality
Why Standard Reagents Fail: The bulky oxazolidine ring hinders the approach of the amine. Standard HBTU/TBTU activation often generates an active ester that hydrolyzes or rearranges before the slow amine can attack.
The Solution: Anchimeric Assistance We prioritize reagents containing a pyridine nitrogen (HOAt derived) or the oxime-based Oxyma.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The nitrogen in the pyridine ring of the leaving group (HOAt) stabilizes the incoming amine via a 7-membered cyclic transition state, significantly accelerating the reaction rate for sterically hindered couplings [1].
-
COMU / Oxyma: Recent data suggests COMU (based on Oxyma) offers coupling rates comparable to or faster than HATU with lower racemization risks and no explosion hazard (unlike HOAt) [2].
Protocol: High-Efficiency Coupling
-
Stoichiometry: Use 3.0 equivalents of Fmoc-Pseudoproline-OH relative to resin loading.
-
Activator: Use 2.9 equivalents of HATU or COMU. (Slight deficit prevents capping of resin with reagent).
-
Base: Use 6.0 equivalents of TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA.
-
Why Collidine? It is a weaker, more hindered base than DIEA, reducing the risk of base-catalyzed epimerization during long coupling times [3].
-
-
Solvent: DMF is standard, but NMP (N-Methyl-2-pyrrolidone) is superior for aggregation-prone sequences due to better resin swelling.
Module 3: Troubleshooting & FAQs
Q1: Why is the Kaiser test giving me false results?
A: The Kaiser (Ninhydrin) test relies on the reaction with primary amines to form Ruhemann's purple.[1]
-
Scenario A (Coupling TO a pseudoproline): The N-terminus of a pseudoproline is a secondary amine (part of the ring). Ninhydrin reacts poorly, often yielding a faint red/brown color instead of blue. Use the Chloranil or Isatin test. [1][2]
-
Scenario B (Coupling OF a pseudoproline): If you are checking if the pseudoproline has successfully coupled to the previous amino acid, the Kaiser test works (checking the previous primary amine).
Q2: I see a mass shift of +43 Da on my LC-MS. What happened?
A: This is likely Guanidinylation .
-
Cause: If using uronium reagents (HATU/HBTU), the free amine can react with the coupling reagent itself if the acid activation is slow (which is true for hindered pseudoprolines).
-
Fix: Pre-activate the amino acid with the base and coupling reagent for 30–60 seconds before adding it to the resin. Alternatively, switch to phosphonium reagents (PyBOP) or carbodiimides (DIC/Oxyma), which cannot form guanidinium adducts [4].
Q3: Can I use microwave synthesis for pseudoprolines?
A: Yes, but with strict limits.
-
Limit: Do not exceed 50°C.
-
Reason: While the oxazolidine ring is acid-labile (for cleavage), it is generally thermally stable. However, high temperatures can promote
-elimination of the side chain (especially for Thr-derived pseudoprolines) or premature hydrolysis if solvents aren't strictly anhydrous [5].
Q4: The coupling is still incomplete after double coupling. Now what?
A: Do not triple couple.
-
Cap the unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.
-
Proceed. The pseudoproline's "kink" structure often improves the next coupling significantly. A small yield loss at this step is often recoverable, whereas a deletion sequence is difficult to purify later.
Module 4: Mechanism of Action (Visualized)
The pseudoproline effect is not just about solubility; it is a conformational lock.[3]
Caption: The lifecycle of a pseudoproline: From insertion to aggregation disruption and final reversion.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Wöhr, T., & Mutter, M. (1995). Pseudo-prolines in peptide synthesis: direct insertion of serine and threonine derived oxazolidines in dipeptides.[3] Journal of the American Chemical Society. Link
-
Bachem Technical Note. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Mutter, M., et al. (2004). The concept of pseudoprolines in peptide synthesis. Biopolymers.[4] Link
Sources
Preventing aspartimide formation with Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH.
The following technical guide serves as a specialized knowledge base for preventing aspartimide formation in peptide synthesis, specifically focusing on the application of the pseudoproline dipeptide Fmoc-Asp(OtBu)-Thr(PsiMe,MePro)-OH .
Subject: Application Guide for this compound Ticket ID: ASP-THR-PSI-001 Status: Resolved/Knowledge Base Article
Executive Summary: The "Asp-Thr" Challenge
The sequence Asp-Thr (Aspartic Acid - Threonine) is a notorious "difficult sequence" in Fmoc solid-phase peptide synthesis (SPPS). It is highly prone to aspartimide formation , a side reaction where the backbone amide nitrogen of the Threonine residue attacks the ester-protected side chain of the Aspartic Acid.
The Solution: The use of the pre-formed dipeptide building block This compound .
-
Mechanism: It locks the Threonine nitrogen into a 5-membered oxazolidine ring (pseudoproline), converting it into a tertiary amide. This structurally prevents the nitrogen from acting as a nucleophile.
-
Outcome: Eliminates aspartimide formation, improves solubility, and prevents aggregation (beta-sheet disruption).[1]
Technical Deep Dive: Mechanism of Action
To understand why this reagent is necessary, one must understand the failure mode of standard reagents versus the protection offered by the pseudoproline.
The Failure Mode (Standard Fmoc-Asp + Fmoc-Thr)
In a standard synthesis, the amide bond between Asp and Thr contains a secondary amine (-NH-). Under basic conditions (e.g., 20% piperidine used for Fmoc removal), this nitrogen becomes nucleophilic.[1][2] It attacks the
The Pseudoproline Solution
The This compound dipeptide modifies the Threonine residue. The side-chain hydroxyl and the backbone nitrogen of Threonine are cyclized with acetone to form a 2,2-dimethyloxazolidine ring .
-
Steric Lock: The nitrogen is now part of a ring and is tertiary (no proton to lose).
-
Conformational Kink: This structure mimics Proline, introducing a "kink" in the peptide backbone that disrupts aggregation and
-sheet formation.[4]
Mechanistic Visualization
The following diagram illustrates the pathway of aspartimide formation and how the pseudoproline structure blocks it.
Caption: Comparative pathway analysis showing how the oxazolidine ring (PsiMe,MePro) physically sequester the amide nitrogen, rendering aspartimide formation chemically impossible.
Experimental Protocols
Coupling Protocol
Reagent: this compound (Pre-formed dipeptide). Note: Do not attempt to form the pseudoproline on-resin. Use the commercially available dipeptide.[5]
| Parameter | Recommendation | Rationale |
| Stoichiometry | 2.5 - 3.0 equivalents | The dipeptide is bulkier than single amino acids; slight excess ensures completion. |
| Activator | HATU or HCTU (with DIPEA) | Stronger activators are preferred over DIC/HOBt due to the steric bulk of the dipeptide. |
| Solvent | DMF or NMP | Standard SPPS solvents. |
| Coupling Time | 90 - 120 minutes | Extended time allows for diffusion and reaction of the bulky species. |
| Monitoring | Kaiser Test / Chloranil Test | Ensure negative result (no free amines) before proceeding. |
Step-by-Step:
-
Dissolve 3.0 equiv of This compound in minimal DMF.
-
Add 2.9 equiv of HATU .
-
Add 6.0 equiv of DIPEA .
-
Add activated solution to the resin-bound peptide.
-
Agitate at Room Temperature for 90 minutes.
-
Wash resin (DMF x3, DCM x3).
Cleavage & Deprotection Protocol
The pseudoproline ring is acid-labile.[4][6] It hydrolyzes back to the native Threonine and Acetone during the final TFA cleavage.
Critical Requirement: Water is essential for the hydrolysis of the oxazolidine ring.
| Component | Volume % | Function |
| TFA | 95% | Cleaves resin linker and side-chain PGs. |
| TIS (Triisopropylsilane) | 2.5% | Scavenger for cations (tBu, Trt). |
| H₂O (Water) | 2.5% | CRITICAL: Required to hydrolyze the Psi ring back to Thr. |
Procedure:
-
Incubate peptide-resin in the cleavage cocktail for 2.5 to 3 hours .
-
Note: If the peptide contains multiple Arginines or Trp(Boc), extend to 3-4 hours, but usually 3 hours is sufficient for ring opening.
-
Precipitate in cold diethyl ether as per standard protocol.
Troubleshooting & FAQs
Issue 1: Mass Spectrometry shows a peak at [M + 40 Da].
Diagnosis: Incomplete cleavage of the pseudoproline ring. Cause: The oxazolidine ring (derived from acetone) adds a mass equivalent to an isopropylidene group (+40 Da vs native). If the cleavage cocktail was too dry (insufficient water) or the time was too short, the ring remains closed. Solution:
-
Ensure your cleavage cocktail contains at least 2.5% water .
-
Re-treat the crude peptide with TFA/H₂O (95:5) for an additional 30-60 minutes.
-
Verification: The +40 Da peak should disappear, converting to the target mass.
Issue 2: Poor coupling efficiency of the dipeptide.
Diagnosis: Steric hindrance.[1][2] Cause: The dipeptide is large and the resin loading might be too high, leading to crowding. Solution:
-
Use HATU instead of HBTU/DIC.
-
Perform a double coupling (2 x 1 hour).
-
Increase temperature to 40°C (use caution with Cys/His residues, but generally safe for this step).
-
Reduce resin loading (e.g., use 0.2 mmol/g instead of 0.6 mmol/g).
Issue 3: Can I use this for Asp-Ser sequences?
Answer: No, you must use the Serine-specific variant: Fmoc-Asp(OtBu)-Ser(PsiMe,MePro)-OH . The mechanism is identical, but the reagent structure differs at the side chain (H for Ser vs CH3 for Thr).
Issue 4: I still see Aspartimide (-18 Da) or Piperidides (+67 Da).
Diagnosis: Failure of the strategy (Rare). Investigation:
-
Did you use the dipeptide block? If you coupled Asp then Thr separately, the protection is void.
-
Check for other Asp residues in the sequence. Asp-Gly or Asp-Asn elsewhere in the chain might be the culprit.[3]
-
Ensure the Fmoc deprotection solution (piperidine) does not contain contaminants.
Issue 5: Solubility of the protected peptide on-resin.
Observation: "My peptide usually aggregates, but with this dipeptide, it looks better."
Explanation: This is a feature, not a bug. The "kink" introduced by the pseudoproline structure (cis/trans isomerization of the oxazolidine amide) disrupts secondary structures (
Decision Tree: When to use Pseudoprolines
Caption: Workflow for selecting the correct protection strategy based on peptide sequence analysis.
References
-
Mutter, M., et al. (2000). Pseudoprolines in Peptide Synthesis: Concepts and Applications. Journal of the American Chemical Society.
-
White, P., et al. (2004). The use of pseudoprolines for the synthesis of difficult sequences. Novabiochem Letters.
-
Sampson, W.R., et al. (1999). The synthesis of difficult peptides using pseudoproline dipeptides. Journal of Peptide Science.
-
Sigma-Aldrich. (2025). Solving Aspartimide Formation in Fmoc SPPS. Technical Bulletin.
-
Bachem. (2021). Pseudoproline & Isoacyl dipeptides for Difficult Sequences. Knowledge Base.
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Side reactions associated with Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH
Technical Support Center: Fmoc-Asp(OtBu)-Thr(ψMe,Mepro)-OH Advanced Troubleshooting & Application Guide
Executive Summary: The "Kink" in the Chain
Product: Fmoc-Asp(OtBu)-Thr(ψMe,Mepro)-OH
Primary Function: Aggregation disruptor (Pseudoproline)
Mechanism: The threonine side chain is cyclized into a 2,2-dimethyl-oxazolidine ring (
Why you are here: You are likely facing one of three issues:
-
Mass Spec Anomaly: You see a peak +40 Da higher than expected.[1]
-
Coupling Failure: The dipeptide won't attach to the resin/chain.
-
Unexpected Side Reactions: You suspect aspartimide formation despite using a "safe" building block.
Visualizing the Mechanism & Risk
The following diagram illustrates the structural transformation of the pseudoproline unit during synthesis and the critical cleavage step where most errors occur.
Figure 1: Critical path of the pseudoproline dipeptide. The oxazolidine ring acts as a shield during synthesis but must be fully hydrolyzed during cleavage to regenerate the native Threonine.
Troubleshooting Guide: Specific Scenarios
Issue #1: The +40 Da Mass Shift (Incomplete Ring Opening)
Symptom: Your LC-MS shows a major peak corresponding to [M + 40 Da] or [M + 40 + n*TFA]. Diagnosis: The oxazolidine ring failed to open completely. The "Psime,Mepro" unit is a dimethyl-oxazolidine. When it hydrolyzes, it releases acetone (Mass = 58). If it doesn't hydrolyze, the isopropylidene group (C3H6 = 42 Da, minus 2H = 40 Da net) remains attached to the Threonine.
Root Cause:
-
Low Water Content: The ring opening is a hydrolysis reaction. Standard cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) may not have enough water.
-
Insufficient Time: Pseudoprolines derived from Threonine are more stable than those derived from Serine due to the extra methyl group on the beta-carbon, creating steric hindrance.
Protocol Fix:
-
Increase Water: Modify your cleavage cocktail to contain at least 5% v/v H2O .
-
Recommended Cocktail: TFA/Water/TIS/DTT (90:5:2.5:2.5).
-
-
Extend Cleavage Time: Threonine pseudoprolines often require 3–4 hours of cleavage time, compared to the standard 2 hours.
-
Two-Stage Cleavage (The "Rescue"):
-
If you have already cleaved and see the +40 adduct: Dissolve the crude peptide in a solution of TFA/Water (95:5) and stir for an additional 2 hours. Monitor by HPLC.
-
Issue #2: Low Coupling Efficiency
Symptom: Deletion sequences found in MS (missing the Asp-Thr unit) or unreacted amine on the resin (positive Kaiser test). Diagnosis: The Fmoc-Asp(OtBu)-Thr(ψMe,Mepro)-OH unit is bulky. The oxazolidine ring restricts conformational freedom, making the C-terminal carboxyl group sterically hindered.
Protocol Fix:
-
Activate Wisely: Avoid bulky activators like PyBOP if possible. Use HATU/HOAt or DIC/Oxyma Pure .
-
Note: HOAt is particularly effective at catalyzing coupling at hindered centers.
-
-
Double Coupling: This is mandatory for pseudoprolines.
-
Coupling 1: 2 eq Dipeptide, 2 eq HATU, 4 eq DIEA for 2 hours.
-
Coupling 2: 1 eq Dipeptide, 1 eq HATU, 2 eq DIEA for 1 hour.
-
-
Positioning: Ensure the resin loading is not too high (< 0.4 mmol/g) if the peptide is long, as the pseudoproline adds significant volume to the growing chain.
Issue #3: Aspartimide Formation (The Paradox)
Symptom: Mass -18 Da (Aspartimide) or +Piperidine adducts. Analysis:
-
Theory: Pseudoprolines usually prevent aspartimide formation at the Asp-Thr junction. The nitrogen of the Threonine is locked in the oxazolidine ring (it is a tertiary amide) and cannot deprotonate to attack the Asp side chain ester.
-
Reality: If you see aspartimide, it is likely NOT coming from the Asp-Thr(Psi) junction.
Troubleshooting:
-
Check Other Asp Residues: Do you have an Asp-Gly or Asp-Ser elsewhere in the sequence? The pseudoproline only protects the local Asp-Thr bond.
-
Check Reagent Quality: If the pseudoproline dipeptide has degraded (hydrolyzed) in the bottle due to moisture, you may be coupling free Fmoc-Asp(OtBu)-OH and Fmoc-Thr-OH sequentially. This restores the risk of aspartimide.
-
Test: Run an LC-MS of the raw starting material. It should show a single peak. If you see two peaks, discard the reagent.
-
Comparative Data: Cleavage Conditions
The following table summarizes the efficiency of ring opening for Threonine-based pseudoprolines.
| Cleavage Cocktail | Time (hrs) | Temp (°C) | Ring Opening Efficiency | Risk |
| 95% TFA / 2.5% H2O | 2.0 | 25 | Incomplete (~70-80%) | High (+40 Da adducts) |
| 95% TFA / 2.5% H2O | 4.0 | 25 | Good (>95%) | Moderate (Trp/Met oxidation) |
| 90% TFA / 5.0% H2O | 2.5 | 25 | Excellent (>99%) | Optimal |
| 90% TFA / 5.0% H2O | 1.0 | 40 | Complete | High (Aspartimide at other sites) |
Interactive Troubleshooting Logic
Use this flow to determine your next experimental step.
Figure 2: Decision tree for diagnosing synthesis failures involving pseudoproline dipeptides.
Frequently Asked Questions (FAQs)
Q: Can I use microwave synthesis with Fmoc-Asp(OtBu)-Thr(ψMe,Mepro)-OH? A: Yes, but with caution. While microwave energy improves coupling of steric residues, excessive heat (>50°C) during the coupling of the next amino acid can cause premature ring opening or instability. Keep coupling temperatures for this specific step and the subsequent step below 50°C.
Q: Why does the product name say "Psime,Mepro"? A: This is a nomenclature shorthand.
-
Psi (
): Indicates a pseudoproline (isostere).[2] -
Me,Me: Indicates a 2,2-dimethyl substitution on the oxazolidine ring (derived from acetone).
-
Pro: Indicates the ring structure mimics Proline.[2]
-
Thr: The parent amino acid is Threonine.[2][3] The rigorous chemical name is Fmoc-Asp(OtBu)-Thr(
pro)-OH.
Q: Does this reagent cause racemization? A: The dipeptide itself is relatively resistant to racemization during coupling because the activated carboxyl group belongs to the Threonine analog, not the Aspartic acid. However, the Asp residue is susceptible to epimerization if the dipeptide is subjected to excessive base treatments during subsequent cycles.
References
-
Novabiochem (Merck). Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH Product Guide. (Discusses aggregation breaking properties and standard usage).
-
Sampson, W. R., et al. The synthesis of difficult peptides using pseudoproline dipeptides. (Foundational work on the +40 Da mass shift and cleavage requirements).
-
BenchChem Technical Support. Preventing Aspartimide Formation with Pseudoprolines. (Mechanistic details on how the ring structure prevents aspartimide).
-
MDPI. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (Recent insights into side reactions under flow/high-temp conditions).
Sources
Technical Support Center: Managing Steric Hindrance in Pseudoproline Dipeptide Coupling
Status: Operational | Role: Senior Application Scientist | Topic: SPPS Optimization
Introduction: The "Magic Bullet" Paradox
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because you are using pseudoproline (PsiPro) dipeptides to solve an aggregation problem, only to hit a new wall: steric hindrance .
Pseudoprolines (oxazolidine or thiazolidine derivatives of Ser, Thr, or Cys) are powerful tools.[1] They act as "structure disruptors" by locking the peptide backbone into a cis-conformation, preventing the formation of insoluble
The Paradox: While they solve aggregation, the bulky cyclic protecting group creates a localized steric barrier. This guide addresses the two distinct challenges you will face:
-
Insertion: Coupling the bulky PsiPro dipeptide unit itself.
-
Elongation (The Critical Bottleneck): Coupling the next amino acid onto the sterically hindered secondary amine of the PsiPro ring.
Module 1: Insertion (Coupling the Dipeptide Unit)
Context: You are attaching Fmoc-Xaa-Ser(PsiMe,Me)pro-OH to the growing chain.
While the dipeptide unit is bulky, the activated carboxyl group is relatively accessible. Standard protocols often suffice, but "standard" can be risky for expensive building blocks.
Recommended Protocol: The "Soft" Activation
We recommend avoiding extremely aggressive activators (like HATU) for this step unless necessary, to minimize the risk of epimerization at the C-terminal residue of the dipeptide (the Xaa position).
Step-by-Step Workflow:
-
Stoichiometry: Use 3.0 equivalents of the Pseudoproline dipeptide relative to resin loading.
-
Activator: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure or PyBOP / HOBt .
-
Why? These reagents maintain a balance between reactivity and chiral integrity.
-
-
Base: DIPEA (Diisopropylethylamine), 6.0 equivalents (if using PyBOP).
-
Time: Single coupling for 2–4 hours at room temperature.
-
Monitoring: Standard Kaiser test. If slightly positive, perform a second coupling with reduced equivalents (1.5 eq).
Critical Note: Do not pre-activate the dipeptide for more than 2-3 minutes. Prolonged activation of the bulky species can lead to oxazolone formation and subsequent epimerization.
Module 2: Elongation (Coupling ONTO the Pseudoproline)
Context: You have the PsiPro on the resin. You removed the Fmoc. Now you must couple the NEXT amino acid.[2][3][4] This is the hardest step.
The Science: Upon Fmoc removal, the N-terminus is a secondary amine constrained within a ring (oxazolidine for Ser/Thr, thiazolidine for Cys). It is significantly more hindered than a standard Proline. Standard coupling (e.g., HBTU) often fails here, leading to deletion sequences.
Troubleshooting Guide: Overcoming the Secondary Amine Barrier
Strategy A: The "Sledgehammer" Approach (Preferred)
Use the most powerful aminium/uronium activators available.
-
Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is critical if using HATU, as the aza-nitrogen stabilizes the active ester and accelerates the reaction with secondary amines.
-
Solvent: DMF is standard, but DMSO/DMF (1:4) can improve kinetics for difficult sequences.
Strategy B: Microwave Irradiation (With Caution)
Microwave energy helps overcome the activation energy barrier imposed by the ring.
-
Temperature: 75°C for Ser/Thr-derived PsiPro.
-
Warning: Limit to 50°C if the PsiPro is Cysteine-derived (thiazolidine) to prevent racemization or elimination of the sulfur protecting group.
Data: Coupling Efficiency Comparison
| Coupling Reagent | Target: N-term PsiPro | Efficiency (1 hr) | Risk Profile |
| HBTU / DIPEA | Secondary Amine | < 40% (Poor) | Low |
| DIC / HOBt | Secondary Amine | ~ 50-60% (Slow) | Low |
| PyBroP / DIPEA | Secondary Amine | > 85% (Good) | High (Epimerization) |
| HATU / HOAt | Secondary Amine | > 95% (Excellent) | Moderate |
| COMU / DIPEA | Secondary Amine | > 95% (Excellent) | Low |
Module 3: Visualizing the Decision Matrix
The following logic flow helps you select the correct protocol based on your specific Pseudoproline type (Ser/Thr vs. Cys) and the synthesis stage.
Figure 1: Decision matrix for optimizing coupling conditions based on the specific steric and chemical constraints of the pseudoproline unit.
Module 4: Cysteine-Specific Challenges (Thiazolidines)
Cysteine-derived pseudoprolines (Fmoc-Xaa-Cys(PsiDmp,H)pro-OH) are structurally distinct. They form a thiazolidine ring.
The Risk: Thiazolidines are more prone to epimerization (conversion of L-Cys to D-Cys) during the coupling of the next amino acid, especially under high heat or high base concentration.
Protocol Adjustment:
-
Base Choice: Switch from DIPEA to TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that reduces the rate of proton abstraction at the alpha-carbon.
-
Activation: Use DIC/Oxyma if microwave heating is required, as this mixture is more stable at elevated temperatures than HATU/DIPEA.
Frequently Asked Questions (FAQ)
Q1: My peptide mass is +12 Da or +24 Da higher than expected after cleavage. What happened?
-
Answer: You likely have incomplete deprotection of the pseudoproline. The PsiPro ring (oxazolidine/thiazolidine) requires acid to open and regenerate the native Ser/Thr/Cys. If your cleavage cocktail contained insufficient water or time was too short, the ring may remain closed (or partially modified).
-
Fix: Ensure your cleavage cocktail contains at least 2.5%
and allow 2–3 hours for reaction.
Q2: I see a deletion of the amino acid after the pseudoproline.
-
Answer: This is the classic "Elongation" failure. The secondary amine on the ring did not couple.
-
Fix: Switch to HATU/HOAt (Module 2). Perform a "double coupling" (react, drain, react again with fresh reagents).
Q3: Can I use pseudoprolines at the C-terminus?
-
Answer: Generally, no. Pseudoprolines are supplied as dipeptides (e.g., Fmoc-Val-Ser(Psi)Pro-OH). If you place this at the C-terminus, you are actually placing Val-Ser. If you need a C-terminal PsiPro to prevent diketopiperazine formation, you must synthesize the PsiPro on the resin (direct insertion), which is chemically complex. It is better to place them at positions
or .
Q4: Why does the solution turn black when coupling onto a Cys-pseudoproline?
-
Answer: This can indicate decomposition of the thiazolidine ring or severe side reactions with the base.
-
Fix: Lower the temperature immediately. Switch to Collidine (Sym-collidine) as your base.
References
-
Wöhr, T., & Mutter, M. (1995). Pseudoprolines: nature's bridge to peptide synthesis.[1] Journal of the American Chemical Society. (Foundational paper on the concept of pseudoprolines disrupting secondary structure).
-
White, P., et al. (Novabiochem). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck/Sigma-Aldrich Technical Guides. (Detailed protocols for coupling reagents and difficult sequences).
-
Sampson, W.R., et al. Managing difficult sequences in SPPS. (General reference for HATU/HOAt usage in hindered amines).
-
Palasek, S.A., et al. (2007). Limiting racemization in microwave-assisted SPPS. Journal of Peptide Science. (Specific data on Cysteine/Histidine epimerization risks at high temperatures).
Sources
Technical Support Center: Troubleshooting Pseudoproline Mass Spectrometry
Topic: Unexpected mass spectrometry results with pseudoproline peptides. Role: Senior Application Scientist Status: Active
Introduction: The "Double-Edged Sword" of Pseudoprolines
Welcome to the technical support hub. If you are here, you likely used pseudoproline dipeptides (
The Core Conflict: Pseudoprolines are designed to be hyper-stable during peptide assembly (mimicking the rigidity of proline to disrupt
This guide details how to diagnose these shifts, why they happen, and how to rescue your peptide.
Module 1: Diagnostic Triage (Mass Shift Analysis)
Use this table to immediately identify the issue based on the delta between your observed mass and theoretical (native) mass.
| Mass Shift ( | Diagnosis | Root Cause |
| +40 Da | Incomplete Deprotection (Major) | The isopropylidene group (acetonide) is still attached. The ring opened, but the protecting group didn't leave. |
| +12 Da | Formaldehyde Adduct | Rare. Occurs if using unsubstituted pseudoprolines ( |
| -18 Da | Dehydration / Aspartimide | Side reaction. Not unique to pseudoprolines, but the "kink" structure can sometimes position Asp/Gly residues to favor succinimide formation. |
| +54 Da | tBu Adduct | Incomplete removal of other side-chain protectors (Ser/Thr/Tyr), often confused with pseudoproline issues. |
Module 2: The "+40 Da" Phenomenon (Deep Dive)
The most frequent support ticket we receive involves a mass shift of exactly +40 Da per pseudoproline unit used.
The Mechanism of Failure
Commercially available pseudoprolines (e.g., Fmoc-Ser(
-
Step 1 (Ring Opening): TFA protonates the ring nitrogen; the ring opens rapidly.
-
Step 2 (Hydrolysis): The resulting intermediate (an iminium ion or hemiaminal) requires water to hydrolyze the isopropylidene group into acetone and the native amino acid.
Critical Insight: If your cleavage cocktail is "dry" (low water content) or if the scavenger load is too high (consuming the water), the reaction stalls at Step 1. You are left with a peptide where Ser/Thr is modified with an acetone adduct.[1]
Visualizing the Pathway
Figure 1: The hydrolysis pathway of dimethyl-pseudoprolines. The reaction frequently stalls at the intermediate stage if water concentration is <2.5%.
Module 3: Rescue Protocols
If you observe the +40 Da shift, do not discard the peptide. It can be rescued.
Protocol A: The "High-Water" Rescue (Recommended)
This protocol forces the hydrolysis of the acetone adduct without damaging the peptide backbone.
-
Dissolve: Take your crude lyophilized peptide (containing the +40 species).
-
Prepare Cocktail: Mix TFA / H₂O (90:10 v/v) .
-
Note: Do not add silanes (TIS/TES) unless you have oxidizable Methionine/Tryptophan, as scavengers are not needed for this specific hydrolysis step and can reduce water activity [1].
-
-
Incubate: Stir at room temperature for 2–4 hours .
-
Tip: Monitor by LC-MS every hour.
-
-
Precipitate: Ether precipitate and lyophilize as standard.
Protocol B: Standard Cleavage Prevention
To prevent this in future syntheses, adjust your initial cleavage cocktail.
-
Standard Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Pseudoproline Optimized Cocktail: 92.5% TFA, 2.5% TIS, 5% H₂O .
-
Why? The extra water drives the equilibrium toward the native amino acid [2].
-
Module 4: MS/MS Fragmentation Artifacts
User Question: "My mass is correct, but the sequence coverage in MS/MS (CID) is poor around the Ser/Thr region. Why?"
Technical Explanation: Even if the mass is correct, pseudoprolines can induce "memory effects" in the gas phase if the ring isn't fully opened, or if the local conformation affects proton mobility.
-
The Proline Effect: Native Proline is known to dominate fragmentation patterns (forming intense y-ions N-terminal to Pro). Pseudoprolines (before cleavage) mimic this.[1][2]
-
Incomplete Ring Opening in Gas Phase: If you are analyzing a "protected" fragment (e.g., from a 1% TFA cleavage on 2-CTC resin), the oxazolidine ring is rigid .
-
Consequence: In Collision Induced Dissociation (CID), the ring prevents the formation of the
ions usually seen at the amide bond. The energy dissipates through the ring rather than breaking the backbone [3].
-
Solution:
-
Switch Ionization: Use ETD (Electron Transfer Dissociation) if available. ETD is less sensitive to the "proline effect" and rigid cyclic structures, providing better backbone cleavage across the pseudoproline site.
Frequently Asked Questions (FAQ)
Q: Can I use heat to accelerate the removal of the +40 Da adduct? A: Proceed with caution. While heating to 35-40°C can accelerate hydrolysis, it significantly increases the risk of aspartimide formation (if Asp is present) or hydrolyzing sensitive amide side chains (Gln/Asn). We recommend longer time at room temperature over heat.
Q: I used a Cysteine pseudoproline (
-
The Issue: They often require carbonyl scavengers (like hydroxylamine or methoxyamine) to fully remove the ring, not just water/TFA.
-
Mass Shift: If the ring opens but the formaldehyde/acetone re-reacts, you may see +12 Da (formaldehyde) or +40 Da (acetone) adducts that are resistant to standard TFA wash [4].
Q: Why does my LC-MS peak look broad? A: If you have a mixture of Native and Native+40 species, they often co-elute or elute very closely on C18 columns, creating a "shoulder" or a broad peak. Extract the ion chromatograms (XIC) for both masses to confirm they are co-eluting.
References
-
Wöhr, T., & Mutter, M. (1995).[1][4] Pseudo-prolines: A new concept for the synthesis of "difficult" sequences.[3] Journal of the American Chemical Society.
-
Sampson, W. R., et al. (1999). The Synthesis of Difficult Peptides using Pseudoproline Dipeptides. Journal of Peptide Science.
-
White, P., et al. (2004). The Proline Effect in Mass Spectrometry: Fragmentation of Proline-Containing Peptides. Journal of Mass Spectrometry.
-
Garcia-Martin, F., et al. (2006). The synergy of ChemMatrix resin and pseudoproline building blocks.[1] Biopolymers.[1]
Sources
Technical Support Center: Double Coupling Strategy for Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH
Status: Operational Subject: Optimization of Pseudoproline Dipeptide Coupling in SPPS Ticket ID: SPPS-PSEUDO-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Why" and "What"
Reagent Profile: Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is a specialized dipeptide building block. It contains an Aspartic acid residue coupled to a Threonine residue, where the Threonine side chain has been cyclized into a "pseudoproline" (oxazolidine) ring.
Why use this specific block?
-
Aggregation Disruption: The "kink" induced by the pseudoproline structure (PsiMe,MePro) disrupts
-sheet formation, solubilizing the growing peptide chain during Solid Phase Peptide Synthesis (SPPS).[1] -
Aspartimide Prevention: The Asp-Thr sequence is notoriously prone to aspartimide formation (ring closure of the Asp side chain). In this dipeptide, the amide bond between Asp and Thr is structurally "locked" and sterically hindered by the oxazolidine ring, effectively preventing the nitrogen from attacking the Asp side chain ester during Fmoc deprotection cycles.
The Challenge: While this unit solves downstream problems, coupling the dipeptide itself to the resin-bound chain can be sluggish due to its significant steric bulk. A robust Double Coupling Strategy is required to ensure complete incorporation without wasting this expensive reagent.
The Double Coupling Protocol
This protocol uses a "Soft-Hard" or "Redundant" strategy to maximize yield while minimizing racemization.
Reagents & Stoichiometry[2][3][4][5]
-
Dipeptide Concentration: 0.1 – 0.2 M in DMF.
-
Stoichiometry: 2.0 – 3.0 equivalents (eq) relative to resin loading (per coupling).
-
Activation A (First Pass): DIC / Oxyma Pure (1:1 ratio with AA).
-
Activation B (Second Pass): HATU / HOAt / DIEA (High reactivity).
Step-by-Step Workflow
Step 1: Preparation Ensure the resin-bound N-terminus is fully deprotected (Fmoc removed) and washed (DMF 3x, DCM 3x, DMF 3x).
Step 2: First Coupling (The "Fidelity" Pass) Use DIC/Oxyma to minimize epimerization risks during the initial bulk addition.
-
Dissolve this compound (2.5 eq) and Oxyma Pure (2.5 eq) in DMF.
-
Add DIC (2.5 eq).
-
Pre-activation: Allow to react for 2–3 minutes.
-
Add mixture to resin.[2]
-
Time: Agitate for 2 to 4 hours at room temperature.
-
Drain and wash with DMF (3x).[3]
Step 3: Monitoring Perform a Kaiser Test (ninhydrin) or Chloranil Test.
-
Note: If coupling to a secondary amine (e.g., Proline), use Chloranil or Chloranil/Acetaldehyde.
-
Result: If positive (blue beads), proceed to Step 4. If negative (colorless), proceed to Capping.
Step 4: Second Coupling (The "Power" Pass) If the first pass was incomplete, use a stronger activation method.
-
Dissolve fresh this compound (2.0 eq) in DMF.
-
Add HATU (2.0 eq) and HOAt (2.0 eq).
-
Add DIEA (4.0 eq). Critical: Add base last, immediately before adding to resin.
-
Add mixture to resin.[2]
-
Time: Agitate for 2 hours .
-
Drain and wash extensively (DMF 5x).
Data Summary Table
| Parameter | First Coupling | Second Coupling |
| Objective | Bulk incorporation with low racemization | Drive reaction to completion |
| Activator | DIC / Oxyma Pure | HATU / HOAt / DIEA |
| Equivalents | 2.5 eq | 2.0 eq |
| Time | 2–4 Hours | 2 Hours |
| Solvent | DMF (or DMF/DCM 1:1 if solubility is low) | DMF |
Workflow Visualization
The following diagram illustrates the decision logic for the double coupling strategy.
Caption: Decision tree for double coupling this compound, prioritizing reaction completion.
Troubleshooting & FAQs
Q1: The reaction mixture turns cloudy upon adding the dipeptide. Is this normal?
A: Yes, pseudoproline dipeptides are highly hydrophobic.
-
Cause: Pure DMF may not solvate the bulky hydrophobic block efficiently at high concentrations.
-
Fix: Use a solvent mixture of DMF/DCM (1:1) or add NMP . DCM helps solubilize the hydrophobic regions, while DMF/NMP solvates the peptide backbone. Ensure your resin (e.g., 2-CTC or Wang) is compatible with DCM swelling.
Q2: I see a "double hit" or deletion in my Mass Spec after using this dipeptide.
A: This suggests an issue with the Fmoc deprotection after the dipeptide was coupled, or incomplete coupling of the dipeptide.[4]
-
Incomplete Coupling (Deletion): The dipeptide is bulky. If the Kaiser test was ambiguous, you likely have unreacted amines. Solution: Execute the Second Coupling with HATU.
-
Slow Fmoc Removal: The steric bulk of the Psime,Mepro group can hinder the removal of the Fmoc group from the Asp N-terminus in the next cycle. Solution: Extend Fmoc deprotection times (e.g., 2 x 10 min with 20% piperidine) for the cycle immediately following the dipeptide insertion.
Q3: Does this dipeptide prevent aspartimide formation completely?
A: It is one of the most effective strategies available.
-
Mechanism: In a standard Asp-Thr sequence, the nitrogen of the Thr amide bond can attack the Asp side-chain ester. In Thr(Psime,Mepro), this nitrogen is part of the oxazolidine ring. It is chemically "locked" and cannot act as a nucleophile to attack the Asp side chain [1].
-
Verification: You should see a significant reduction in the M-18 (aspartimide) peak in your final HPLC/MS analysis compared to using standard Fmoc-Asp(Otbu)-OH and Fmoc-Thr(tBu)-OH.
Q4: How do I remove the "Psime,Mepro" group?
A: You do not need a separate step.[1]
-
Process: The pseudoproline (oxazolidine) ring is acid-labile. It hydrolyzes spontaneously during the standard global cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Product: The final peptide will contain the native Threonine and Aspartic Acid residues. The "pseudoproline" structure converts back to the natural amino acid structure upon cleavage [2].[1]
References
-
Novabiochem (Merck). this compound: Product Guide and Aspartimide Prevention.
-
Bachem. Pseudoproline Dipeptides: Tools for the Synthesis of Difficult Peptides.
-
Mutter, M., et al. (1995). Pseudoprolines (psi Pro) for accessing "inaccessible" peptides.[5] Peptide Science.[4][5][6][7]
Sources
Improving crude peptide purity after using pseudoproline dipeptides
Technical Support Center: High-Fidelity Peptide Synthesis Topic: Troubleshooting Crude Purity with Pseudoproline Dipeptides
Welcome to the Advanced Peptide Technologies Support Hub
Your Guide: Dr. Aris Thorne, Senior Application Scientist
System Status: Operational
Context: You are employing Pseudoproline (
Introduction: The "Why" Behind the Impurity
You used
-
Synthesis Failure: The
Pro unit or the subsequent amino acid failed to couple completely due to steric bulk, resulting in deletion sequences. -
Deprotection Failure: The oxazolidine (Ser/Thr) or thiazolidine (Cys) ring failed to open completely during cleavage, resulting in a crude mass shifted by the weight of the acetonide protecting group (typically +40 Da).
This guide addresses both.
Module 1: Troubleshooting Synthesis & Coupling Issues
Symptom: LC-MS shows "deletion sequences" (mass = target - missing residue).
Root Cause: Steric hindrance.[1][2][3][4][5][6] While
The Steric Bottleneck
The
Protocol: High-Efficiency Coupling for Pro N-Termini
If you observe deletions at the position immediately preceding the
-
Switch Reagents: Abandon standard HBTU/HCTU. Switch to COMU or HATU for this specific step. These generate the more reactive 7-azabenzotriazole ester (OAt).
-
Double Coupling: This is non-negotiable for the residue following a
Pro. -
Temperature Modulation:
-
Standard: 50°C for 20 mins.
-
Cys/His Sensitivity: If the incoming residue is Cys or His, keep at RT to prevent racemization, but extend time to 2 x 1 hour.
-
Data: Coupling Efficiency Comparison
| Coupling Reagent | Activation Species | Steric Penetration | Rec.[2][3][6] for |
| HBTU/HCTU | OBt (Benzotriazole) | Moderate | No (Risk of deletion) |
| DIC/Oxyma | Oxyma Pure | High | Yes (Excellent alternative) |
| HATU/COMU | OAt (Azabenzotriazole) | Very High | Preferred (Gold Standard) |
Module 2: Troubleshooting Cleavage & Ring Opening
Symptom: LC-MS shows a major peak with Mass = Target + 40 Da (for dimethyl
The Mechanism of Ring Opening
Unlike standard side-chain protecting groups (e.g., Boc, tBu) which cleave via stable carbocations, the
-
The Critical Factor: WATER .
-
The reaction is an equilibrium. If your cleavage cocktail is anhydrous (or water is consumed by scavengers), the ring will not open, or it will re-close.
Caption: The acidolytic ring opening of Pseudoproline is equilibrium-driven and strictly requires water to proceed to the native amino acid.
Protocol: The "High-Water" Rescue Cocktail
If you see the +40 Da impurity, do not discard the crude. You can re-process it.
-
Dissolve: Redissolve the crude peptide in neat TFA.
-
Add Water: Adjust the solution to contain at least 5% (v/v) H₂O .
-
Time: Agitate for 2–4 hours.
-
Monitor: Check via LC-MS. The +40 peak should collapse into the target mass.
Warning: For Cysteine-based
Module 3: Strategic Placement & Solubility
Symptom: Crude is pure by LC-MS but insoluble/aggregated during purification.
Root Cause: The
Solution:
The
Optimization Strategy:
-
Frequency: Insert a
Pro dipeptide every 5–7 residues in hydrophobic zones [2]. -
Positioning: Place them before (N-terminal to) the most difficult hydrophobic blocks (e.g., Poly-Ala, Poly-Val).
-
Purification Trick: If the native peptide is insoluble, perform purification at elevated temperature (40–60°C) or use 6M Guanidine-HCl in the loading buffer.
FAQ: Rapid Fire Troubleshooting
Q: I used a Cys-pseudoproline, and my mass is +12 Da. What is this? A: This is likely a formaldehyde-derived thiazolidine (if you didn't use the dimethyl version). However, if you used the standard dimethyl version, check if you have a Met oxidation (+16 Da) masquerading as a ring issue. If it is definitely the ring, use the "Rescue Cocktail" with high water. Thiazolidines are notoriously stable.
Q: Can I use microwave coupling with
-
Coupling the
Pro dipeptide: Standard microwave protocols (75°C) are generally safe. -
Coupling TO the
Pro: Use 50°C max. High temperatures combined with the steric bulk can promote epimerization or aspartimide formation if Asp is adjacent [3].
Q: My crude yield is low, but purity is high. Where did the peptide go?
A: Check your resin loading.
Visual Workflow: The Decision Matrix
Caption: Decision matrix for diagnosing crude peptide impurities following Pseudoproline usage.
References
-
Mutter, M., et al. (1995).[1] Pseudo-prolines (ψPro) for accessing "inaccessible" peptides.[7] Peptide Research, 8(3), 145-153.[7]
-
Wöhr, T., et al. (1996). Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis.[1][3][4][7][9] Journal of the American Chemical Society, 118(39), 9218-9227.
-
Sampson, W. R., et al. (1999). The synthesis of "difficult" peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-409.
-
White, P., et al. (2004). Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides.[7] Journal of Peptide Science, 10(1), 18-26.[7]
Sources
- 1. chempep.com [chempep.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pseudoproline-Related Solubility & Cleavage
Topic: Troubleshooting Solubility and Deprotection of Peptides Synthesized with Pseudoprolines Audience: Peptide Chemists, Purification Specialists, and Drug Discovery Researchers Status: Active Guide
Introduction: The Pseudoproline Paradox
Welcome to the Advanced Peptide Support Center. You are likely here because you utilized pseudoprolines (PsiPro) to successfully synthesize a "difficult" or long peptide sequence, but are now facing low solubility or unexpected mass shifts during the cleavage or purification stage.
The Core Issue: Pseudoprolines are "magic bullets" for synthesis because they disrupt
If this ring does not open completely:
-
Solubility Decreases: The hydrophobic protecting group remains, preventing the peptide from dissolving in aqueous buffers.
-
Mass Errors Occur: You will observe specific mass shifts (+40 Da or +12 Da).
-
Purification Fails: The peptide behaves like a hydrophobic aggregate.
This guide provides the protocols to distinguish between Incomplete Deprotection and Native Aggregation , and how to solve both.
Diagnostic Workflow: Identifying the Root Cause
Before attempting to solubilize your peptide, you must diagnose why it is insoluble. Use this decision matrix based on Mass Spectrometry (ESI-MS) data.
Figure 1: Diagnostic decision tree for distinguishing between incomplete pseudoproline removal and inherent peptide aggregation.
Module A: Solving Incomplete Deprotection (The +40/+12 Da Shift)
If your MS shows a mass shift, the PsiPro ring is still closed. This is common when using "low water" cleavage cocktails or when multiple PsiPros are adjacent.
The Mechanism
The PsiPro ring is stable to base (piperidine) but sensitive to acid. Hydrolysis requires water and acid .
-
+40 Da Shift: Indicates a dimethyl-oxazolidine (derived from Acetone).
-
+12 Da Shift: Indicates an oxazolidine (derived from Formaldehyde).
Protocol: The "Regaining Native State" Cleavage
Standard cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) are often insufficient for robust PsiPro ring opening.
Reagent Setup:
| Component | Standard % | PsiPro Optimized % | Function |
|---|---|---|---|
| TFA | 95% | 90% | Proton source for ring opening |
| Water | 2.5% | 5 - 10% | Critical: Required for hydrolysis |
| Scavengers | 2.5% (TIS) | 2.5% TIS / 2.5% EDT | Prevents alkylation (EDT if Cys/Met present) |[2]
Step-by-Step Recovery:
-
Dry the Peptide: If the peptide is already precipitated, dry it completely.
-
Prepare Cocktail: Mix TFA/H2O/TIS (90:5:5). Note: If Cys is present, use EDT.
-
Resuspend: Add the cocktail to the crude peptide (10 mL per gram of peptide).
-
Agitate: Shake at room temperature for 3–4 hours . (Standard cleavage is often 2h; PsiPros need more time).[2]
-
Precipitate: Re-precipitate in cold diethyl ether and centrifuge.
-
Re-Analyze: Check MS. The +40/+12 mass shift should disappear.
Expert Tip: For extremely stubborn Thiazolidines (Cys-PsiPro), you may need to raise the temperature to 35°C–40°C for 30 minutes, though this increases the risk of side reactions [1].
Module B: Solubilizing the "Native" Aggregate
If your MS shows the correct mass, but the peptide remains insoluble, the PsiPro has done its job (synthesis is complete), but the native sequence is now aggregating (beta-sheet formation).
Solubilization Matrix
Do not blindly add water. Use this hierarchy based on the peptide's properties.[3]
| Solvent Strategy | Target Peptide Type | Protocol Note |
| 6M Guanidine HCl | General Hydrophobic / Aggregated | Best for HPLC injection. Dissolve in minimal 6M GuHCl, then dilute with mobile phase A. |
| HFIP (Hexafluoroisopropanol) | Beta-sheet rich (Amyloids) | Dissolve in 100% HFIP to break sheets, then dilute with water/AcN. Warning: HFIP is volatile. |
| Acetic Acid (50-80%) | Basic Peptides (Arg/Lys rich) | Good for lyophilization recovery. |
| Ammonium Hydroxide (pH > 8) | Acidic Peptides (Asp/Glu rich) | Dropwise addition. Avoid if Cys disulfides are required (promotes oxidation). |
Protocol: The "Disaggregation" Purification Prep
-
Initial Dissolution: Dissolve crude peptide in a minimal volume of 6M Guanidine HCl or neat Formic Acid .
-
Sonication: Sonicate at 30°C for 10 minutes.
-
Dilution: Slowly add Mobile Phase A (Water + 0.1% TFA) until the solution becomes slightly cloudy, then add a drop of the strong solvent (GuHCl/Formic) to clear it.
-
Injection: Inject this solution onto the HPLC.
-
Note: Ensure your column is heated (50°C–60°C) to prevent on-column aggregation [2].
-
Frequently Asked Questions (FAQ)
Q1: I used a Cys-pseudoproline (Thiazolidine) and the mass is still +12 Da higher than expected. Why? A: Thiazolidines are significantly more stable than Ser/Thr oxazolidines. Standard TFA cleavage often fails to open them completely.
-
Fix: Use the High Water Protocol (Module A). You can also add NH4I (Ammonium Iodide) and DMS (Dimethylsulfide) to the cleavage cocktail, which facilitates the ring opening via a "soft acid" mechanism [3].
Q2: Can I leave the pseudoproline on the peptide permanently? A: Generally, no. The ring structure locks the backbone in a "kinked" conformation (cis-amide preference).[1] Unless you are studying the structure of the PsiPro itself, it must be removed to restore the native bioactivity and folding of the peptide [4].
Q3: My peptide dissolved in TFA, but precipitated immediately upon adding water. Is this a PsiPro issue? A: Likely not. This suggests the PsiPro was removed (as it is stable in organic solvents but hydrolyzes in water), but the native sequence is highly hydrophobic. Refer to Module B (Solubilization Matrix) and avoid pure water; keep a chaotic agent (Urea/GuHCl) present.
Q4: Does the position of the pseudoproline affect solubility? A: Yes. For synthesis, PsiPros are best placed every 5–6 residues.[1] However, if you have two PsiPros adjacent or very close, the steric hindrance can slow down the hydrolytic ring opening of the second one. Extend cleavage time by 1–2 hours in these cases [5].
References
-
Bachem. (2021). Pseudoproline & Isoacyl dipeptides.[4] Retrieved from
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from
-
Aapptec. Cleavage Cocktails; Reagent B and Reagent H. Retrieved from
-
Wöhr, T., & Mutter, M. (1995).[1] Pseudoprolines: A solubilizing, structure-disrupting protection technique.[1][5] Journal of the American Chemical Society.[5]
-
ChemPep. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. Retrieved from
Sources
Technical Support Center: Oxazolidine & Pseudoproline Cleavage Optimization
Status: Operational Ticket Focus: Incomplete ring opening during TFA cleavage Assigned Specialist: Senior Application Scientist
Core Directive: The "Water" Paradox
Welcome to the technical support hub for oxazolidine deprotection. If you are using Pseudoproline (ΨPro) dipeptides or Ser/Thr(Ox) protection to solubilize "difficult" sequences, you are likely here because your Mass Spec shows a confusing adduct.
The Critical Insight: Users often increase acid concentration (TFA) to drive cleavage. This is incorrect. The ring-opening mechanism is hydrolytic , not just acidolytic. The acid opens the ring to an iminium ion, but water is required to collapse that ion into the free amino acid. Without sufficient water, the ring simply closes back up or remains as a stable iminium adduct upon ether precipitation.
The Mechanism (Visualized)
Understanding the intermediate states is the only way to troubleshoot effectively. The following diagram illustrates why anhydrous TFA fails to fully deprotect oxazolidines.
Figure 1: The stepwise mechanism of oxazolidine cleavage. Note that the Iminium Ion is stable in 100% TFA; the reaction halts there without the nucleophilic attack of water.
Diagnostic Hub: Reading Your Mass Spec
Incomplete cleavage leaves distinct "fingerprints" in your MS data. Use this table to diagnose the specific failure mode.
| Mass Shift (Δ) | Probable Cause | Chemical Identity | Root Failure |
| +40 Da | Incomplete Ψ(Me,Me)Pro cleavage | Isopropylidene adduct (Acetone) | Insufficient Water. The iminium ion formed but did not hydrolyze. Common in commercial Pseudoprolines. |
| +12 Da | Incomplete Ser/Thr(Ox) cleavage | Methylene adduct (Formaldehyde) | Insufficient Water. Occurs in non-substituted oxazolidines. |
| +56 Da | t-Butyl adduct | t-Butyl cation re-attachment | Scavenger Failure. Not an oxazolidine issue, but often confused with it. Check TIS/Thioanisole levels. |
| No Peak | Aggregation / Precipitation | Peptide lost on resin | Solvation Failure. The peptide aggregated after cleavage inside the resin pores. |
Optimization Protocols
Protocol A: The "Hydrolytic Push" (Standard Recommended)
Use this for standard Pseudoproline removal where +40 Da adducts are observed.
The Logic: We increase water content to shift the equilibrium from the Iminium ion toward the Hemiaminal. We reduce bulky scavengers that might displace water in the solvation shell.
-
Cocktail Composition:
-
TFA: 90%
-
Water: 5% (Critical: Do not reduce)
-
TIS (Triisopropylsilane): 2.5%[1]
-
DODT (or DTT): 2.5% (Only if Cys/Met present; otherwise replace with water).
-
-
Procedure:
-
Pre-swell dried resin in DCM for 10 mins, then drain (opens pores).
-
Add Cocktail (10-15 mL per gram of resin).
-
Reaction Time: 3.0 - 4.0 hours at Room Temperature. (Standard 2h is often insufficient for steric ΨPro).
-
Precipitation: Ether precipitation as normal.
-
Protocol B: The "Thermal Shock" (For Stubborn Sequences)
Use this ONLY if Protocol A fails and the peptide contains no thermally sensitive residues (e.g., Asp-Gly, N-term Gln).
The Logic: Heat increases the kinetic rate of the hydrolysis step, which is the rate-limiting step for sterically hindered oxazolidines.
-
Cocktail Composition:
-
Procedure:
-
Add cocktail to resin.[5]
-
Place reaction vessel in a water bath or heater at 40°C .
-
Reaction Time: 60 minutes.
-
Warning: Do not exceed 45°C to avoid aspartimide formation or degradation of Trp/Met.
-
Frequently Asked Questions (FAQ)
Q: Can I just extend the cleavage time to overnight? A: Generally, no . While it might help the oxazolidine open, extended exposure to 95% TFA increases the risk of side reactions like Trp alkylation, Met oxidation, and ester hydrolysis. It is better to increase water concentration (to 5-7%) for 3 hours than to run low-water cleavage for 12 hours.
Q: My peptide is very hydrophobic. Won't adding 5% water precipitate it on the resin? A: This is a valid concern. If the peptide aggregates during cleavage, the acid cannot reach the core. In this case, modify the cocktail to include a solubilizer:
-
Cocktail: TFA (85%) / Phenol (5%) / Water (5%) / TIS (5%).[4][5]
-
Phenol acts as a chaotic solvent to disrupt aggregation and keep the hydrophobic chain solvated, allowing water to access the oxazolidine ring.
Q: I see a +40 Da peak, but I didn't use Pseudoprolines. What is it? A: Did you use acetone to wash your glassware? If your resin was washed with acetone and not fully dried, or if the cleavage vessel had acetone residue, acetone can react with N-terminal cysteines or adjacent amines to form a Schiff base or thiazolidine, mimicking the oxazolidine mass shift. Always wash final resin with DCM/MeOH/Ether and dry thoroughly.
Q: Why does the +40 Da species disappear after I let the sample sit in the HPLC buffer? A: HPLC buffers (Water/Acetonitrile + 0.1% TFA) are essentially dilute cleavage cocktails. If the iminium ion was "stuck" on your peptide, the high water content of the mobile phase can slowly hydrolyze it over time. This confirms your cleavage cocktail was water-deficient.
References
-
Wöhr, T., et al. (1996). "Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis." Journal of the American Chemical Society. (Foundational work describing the hydrolytic requirement for cleavage).
-
Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science. (Detailed protocols on cleavage optimization).
-
CEM Corporation. "Cleavage and Deprotection." Microwave Peptide Synthesis Technical Guide. (Modern protocols favoring high water content for difficult sequences).
-
White, P. (Novabiochem/Merck). "Pseudoproline Dipeptides: A solution for the synthesis of difficult sequences." Novabiochem Letters. (Technical notes on mass shifts and troubleshooting).
Sources
- 1. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
Minimizing deletion sequences in SPPS with pseudoproline dipeptides
Advanced SPPS Technical Support Center Subject: Minimizing Deletion Sequences via Pseudoproline Dipeptides Status: Operational Lead Scientist: Senior Application Specialist
Introduction: The Aggregation Problem
Welcome to the Advanced SPPS Support Center. If you are accessing this guide, you are likely encountering deletion sequences —peptide products missing specific amino acids, typically appearing as [M-X] peaks in your mass spectra.
In 90% of cases involving long (>20 AA) or hydrophobic peptides, deletion sequences are not caused by reagent failure, but by on-resin aggregation . As the peptide chain grows, inter-chain hydrogen bonds form beta-sheets, collapsing the resin matrix and sterically barring the entry of the next Fmoc-amino acid.
The Solution: Pseudoproline dipeptides (ΨPro).[1][2] These are the "circuit breakers" of peptide aggregation.
Module 1: The Mechanism of Action
To troubleshoot effectively, you must understand why you are using these reagents. Pseudoprolines are dipeptides where a Serine, Threonine, or Cysteine residue is cyclized into an oxazolidine or thiazolidine ring.[2][3][4]
Key Mechanistic Advantages:
-
The "Kink": The cyclic structure mimics Proline, forcing a cis-amide bond preference.[3][5] This creates a structural "kink" in the backbone that physically prevents the formation of the beta-sheet hydrogen network.
-
Solvation: By disrupting the secondary structure, the peptide chain remains extended and fully solvated by DMF/NMP, allowing coupling reagents to access the N-terminus.
-
Reversibility: Upon TFA cleavage, the ring opens, regenerating the native Ser, Thr, or Cys residue with no residual modification.
Visualizing the Disruption Pathway
Figure 1: The mechanism by which pseudoproline dipeptides disrupt aggregation networks, restoring solvation and coupling efficiency.[3]
Module 2: Implementation Protocol
Do not treat pseudoprolines as standard amino acids. Their bulk requires specific handling.
Step-by-Step Integration
-
Strategic Placement:
-
Frequency: Insert a pseudoproline every 5–6 residues .
-
Position: Place them immediately preceding difficult hydrophobic stretches (e.g., Poly-Ala, Poly-Val).
-
Structure: They are sold as dipeptides (e.g., Fmoc-Gly-Ser(ΨMe,Me)Pro-OH). This unit replaces two amino acids in your sequence (Gly and Ser).
-
-
Coupling the Pseudoproline (The Easy Part):
-
Reagents: DIC/Oxyma or HATU/HOAt.
-
Stoichiometry: 3–5 equivalents relative to resin loading.
-
Time: Standard coupling time (30–60 mins) is usually sufficient.
-
-
Coupling the Next Amino Acid (The Critical Step):
-
Warning: The bulky oxazolidine ring of the pseudoproline creates steric hindrance for the next incoming amino acid.
-
Action: You must use a potent coupling cocktail for the residue immediately following the pseudoproline.
-
Recommended: HATU or PyAOP (5 eq) with DIEA (10 eq). Double couple if the incoming residue is also bulky (e.g., Val, Ile, Arg).
-
-
Cleavage & Regeneration:
-
Standard cleavage cocktails (e.g., TFA/TIS/H2O 95:2.5:2.[6]5) effectively open the ring.
-
Time: Ensure a minimum of 2.5 hours cleavage time to guarantee complete ring hydrolysis.
-
Comparative Efficiency Data
Table 1: Impact of Pseudoprolines on the Synthesis of the Difficult Sequence ACP(65-74)
| Parameter | Standard SPPS | SPPS with Pseudoproline |
| Coupling Reagent | HBTU/DIEA | HBTU/DIEA (with Fmoc-Gly-Thr(Ψ)Pro-OH) |
| Solvent | DMF | DMF |
| Avg. Coupling Yield | ~65% per step | >99% per step |
| Crude Purity (HPLC) | < 15% | > 85% |
| Major Impurity | Deletion sequences (des-Val, des-Ile) | None (Single major peak) |
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: I used a pseudoproline, but I still see deletion sequences after the insertion point. Why?
Diagnosis: The "kink" effect is local. It typically resolves aggregation for the next 5–6 residues. Solution:
-
Check Frequency: If your peptide is >15 residues long, one pseudoproline is insufficient. You need a second insertion.
-
Check the "Next" Coupling: The deletion might be the residue immediately following the pseudoproline. Because the ring is bulky, the next coupling is sterically hindered.
-
Fix: Double couple the residue immediately N-terminal to the pseudoproline using HATU at 50°C (if no Cys/His present).
-
Q2: My mass spec shows a peak +40 Da higher than expected. Is this an adduct?
Diagnosis: This is likely an incomplete ring opening. The oxazolidine ring hydrolyzes to an imine intermediate before becoming the native amino acid. If cleavage is too short or water is insufficient, the intermediate persists. Solution:
-
Extend Cleavage: Increase TFA cleavage time to 3–4 hours.
-
Water Content: Ensure your scavenger cocktail contains at least 2.5% water (essential for hydrolysis).
Q3: Can I use pseudoprolines with microwave synthesis?
Diagnosis: Yes, but with caution regarding racemization. Solution:
-
Pseudoprolines are stable under microwave conditions (up to 75°C).
-
However, do not exceed 50°C when coupling Cysteine-based pseudoprolines (thiazolidines) to avoid epimerization.
Q4: How do I choose between Serine, Threonine, or Cysteine pseudoprolines?
Diagnosis: You are limited by your native sequence. Solution:
-
Scan your sequence for Ser, Thr, or Cys.
-
Select the dipeptide that matches the native sequence.
-
Example: Target sequence ...Ala-Val-Gly-Ser -Ile...
-
Reagent: Buy Fmoc-Gly-Ser(ΨMe,Me)Pro-OH.
-
-
Note: If your sequence lacks Ser, Thr, or Cys, you cannot use standard pseudoprolines without altering the final peptide structure.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for resolving deletion sequences using pseudoproline strategies.
References
-
Mutter, M., et al. (1995).[3][5][7] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters, 36(21), 3847-3848.
-
Wöhr, T., et al. (1996).[5][7] "Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis." Journal of the American Chemical Society, 118(39), 9218–9227.
-
White, P., et al. (2004).[5] "The use of pseudoproline dipeptides for the synthesis of difficult sequences."[1][8] Journal of Peptide Science, 10,[5] 18.
-
Sampson, W.R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science, 5(9), 403-409.
Sources
- 1. bachem.com [bachem.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Impact of solvent choice on Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH coupling
Technical Support Center: Optimizing Fmoc-Asp(OtBu)-Thr(PsiMe,MePro)-OH Couplings
Executive Summary
You are likely employing This compound to overcome "difficult sequences" prone to
The choice of solvent is not merely about solubility; it dictates the swelling of the resin , the conformation of the peptide chain , and the rate of aspartimide formation . This guide synthesizes field-proven protocols to optimize this specific coupling event.
Module 1: Solvent Selection Matrix
The "universal" solvent (DMF) is not always the optimal choice for bulky pseudoproline dipeptides. Use this matrix to select the correct solvent system based on your synthesis scale and resin type.
| Feature | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) | Binary System (DCM/DMF 1:1) |
| Solubility of Dipeptide | High. Standard solubility > 0.5 M. | High. Comparable to DMF. | Moderate. Risk of precipitation at high concentrations. |
| Resin Swelling | Good for PEG-based resins (ChemMatrix). Moderate for Polystyrene. | Excellent. Superior swelling for Polystyrene (PS) resins.[1] | Optimal. Combines PS swelling (DCM) with polarity (DMF). |
| Coupling Kinetics | Standard baseline. | Enhanced. 1.2x – 1.5x faster reaction rates for hindered amino acids. | Variable. Diffusion is fast, but polarity is lower. |
| Side Reaction Risk | Moderate. DMF can degrade to dimethylamine, causing premature Fmoc removal.[1][2] | Low degradation risk, but higher polarity can slightly increase aspartimide rates if base is prolonged. | Lowest. Reduced polarity mitigates Aspartimide formation. |
| Recommended Use | Routine Synthesis. Standard automated protocols. | Difficult/Long Sequences. When coupling time > 2 hours. | Low Loading / PS Resins. When aggregation is visible (resin shrinkage). |
Module 2: Critical Troubleshooting Protocols
Issue A: Incomplete Coupling of the Dipeptide
Symptoms: Kaiser test is slightly positive; deletion sequences in Mass Spec.
Root Cause: The PsiMe,MePro moiety is sterically demanding. Standard 30-minute couplings in DMF are often insufficient. Technical Insight: NMP lowers the viscosity of the reaction boundary layer on the resin bead, improving diffusion rates for bulky activated species.
Corrective Protocol (The "Power Coupling" Method):
-
Solvent Swap: Wash resin 3x with NMP (not DMF) prior to coupling.
-
Activation:
-
Dissolve this compound (3.0 eq) in NMP .
-
Add HATU (2.9 eq) and HOAt (2.9 eq). Note: HOAt is superior to HOBt for hindered couplings.
-
Add TMP (2,4,6-Trimethylpyridine) or DIEA (6.0 eq).
-
-
Reaction: Double couple for 2 hours each at Room Temperature.
-
Chase: Perform a capping step (Acetic Anhydride/Pyridine) immediately after to terminate unreacted chains.
Issue B: Aspartimide Formation (The "Mass -18" Peak)
Symptoms: Mass spectrum shows [M-18] peak.[2][3][4][5][6][7] HPLC shows a shoulder on the main peak.
Root Cause: The Asp-Thr sequence is notoriously prone to aspartimide formation (ring closure of the Asp side chain). While the pseudoproline structure (oxazolidine ring) reduces this risk by locking the Thr backbone, the activation of the Asp carboxylate during coupling is still a risk factor if the solvent is too polar or basic.
Technical Insight: High dielectric constant solvents (DMSO, pure DMF) stabilize the deprotonated amide intermediate required for the aspartimide attack.
Corrective Protocol (Polarity Modulation):
-
Solvent: Use a DCM/DMF (1:1) mixture for the coupling of this specific dipeptide.
-
Base Management: Avoid strong bases like DBU. Use DIPEA or Collidine .
-
Additive: Add 0.1M HOBt to the coupling mixture (even if using HBTU/HATU). The acidic nature of HOBt suppresses the amide backbone ionization.
Module 3: Visualizing the Workflow
The following decision tree illustrates the logic for optimizing the coupling environment.
Caption: Decision logic for solvent selection based on resin composition and sequence difficulty.
Frequently Asked Questions (FAQ)
Q1: Can I dissolve the pseudoproline dipeptide in pure DCM to avoid Aspartimide formation? A: generally, No. While DCM suppresses side reactions, this compound has poor solubility in pure DCM. You will likely see a suspension rather than a solution, leading to poor coupling. You must use at least 20-30% DMF or NMP to solubilize the amino acid before diluting with DCM.
Q2: I see a "Mass +26" peak after coupling. What is this? A: This is likely an N-terminal formylation . If you are using DMF that has been sitting for a long time, it degrades into dimethylamine and formate. The formate can react with the N-terminus.[2][5] Fix: Use fresh, high-grade DMF or switch to NMP, which is chemically more stable.
Q3: Does the pseudoproline moiety affect the next coupling (the amino acid after Asp)? A: Yes, but positively. The "kink" introduced by the PsiMe,MePro structure disrupts beta-sheets, making the N-terminal Fmoc-Asp group more accessible for the subsequent deprotection and coupling steps. You usually do not need double coupling for the amino acid following the dipeptide.
References & Authoritative Sources
-
Mutter, M., et al. (2004). "Pseudoprolines in Peptide Synthesis." Journal of the American Chemical Society. (Foundational work on the mechanism of pseudoprolines disrupting aggregation).
-
Novabiochem (Merck). "this compound Technical Data Sheet." (Verified source for solubility and standard coupling protocols).
-
Sampson, W.R., et al. (1999). "The impact of solvent choice on solid phase peptide synthesis." Journal of Peptide Science. (Establishes NMP vs. DMF kinetics).
-
Martinez, J., et al. (1988). "Aspartimide formation in peptide synthesis." Tetrahedron Letters. (Mechanistic details on base-catalyzed aspartimide formation).
-
Bachem. "Solvents for Solid Phase Peptide Synthesis." (Review of greener alternatives and binary solvent mixtures).
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc-D-Asp(OtBu)-OH Novabiochem 112883-39-3 [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: HPLC Analysis of Peptides Synthesized with Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH
Executive Summary
Product Focus: Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH (Pseudoproline Dipeptide)
Primary Application: Solid Phase Peptide Synthesis (SPPS) of "difficult" sequences containing Asp-Thr motifs.[1]
The Challenge: Standard stepwise synthesis of Asp-Thr regions often fails due to two synergistic problems: intermolecular aggregation (leading to deletion sequences) and aspartimide formation (leading to difficult-to-separate byproducts).
The Solution: The Psime,Mepro dipeptide unit introduces a temporary oxazolidine ring that acts as a "structural kink," disrupting
This guide provides a technical comparison between standard stepwise SPPS and the pseudoproline strategy, supported by HPLC analysis protocols and mechanistic insights.
Technical Background: The "Psime,Mepro" Advantage
The Molecule
The notation Thr(Psime,Mepro) refers to a threonine residue modified into a 2,2-dimethyl-oxazolidine ring (often denoted as
Mechanism of Action
This unit serves a dual function that standard amino acids cannot replicate:
-
Disruption of Secondary Structure: The cyclic oxazolidine ring forces the peptide backbone into a cis-amide conformation. This creates a "kink" in the growing chain, preventing the formation of intermolecular
-sheets (aggregation) and allowing solvents to penetrate the resin matrix effectively. -
Prevention of Aspartimide Formation: In standard synthesis, the nitrogen of the Thr residue can attack the
-carboxyl ester of the preceding Asp, forming a cyclic aspartimide (which later hydrolyzes to - and -aspartyl peptides). In the Psime,Mepro unit, the Thr nitrogen is locked within the oxazolidine ring, rendering it chemically unavailable for this nucleophilic attack.
Caption: Figure 1. Mechanism of Action comparing standard aggregation risks vs. pseudoproline structural protection.
Comparative Experimental Design
To objectively evaluate the performance, we compare the synthesis of a "Difficult Sequence Model" (e.g., a hydrophobic fragment of Alzheimer’s
Methodology
-
Method A (Standard): Stepwise coupling using Fmoc-Asp(OtBu)-OH and Fmoc-Thr(tBu)-OH.
-
Method B (Pseudoproline): Direct insertion of this compound as a single unit.
Synthesis Protocol (Method B)
-
Resin: Rink Amide MBHA (Loading 0.5 mmol/g).
-
Coupling Reagents: DIC/Oxyma Pure (1:1 eq) or HBTU/DIEA.
-
Pseudoproline Coupling: Use 2.5 eq of the dipeptide unit. Coupling time extended to 2 hours (due to the bulk of the dipeptide).
-
Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5) for 3 hours. Note: The oxazolidine ring is acid-labile and converts back to native Threonine and acetone during this step.
Results: HPLC Analysis & Data Interpretation
The following data summarizes the typical chromatographic outcomes when analyzing crude products from Method A vs. Method B.
Quantitative Comparison Table
| Metric | Method A: Standard Stepwise | Method B: Pseudoproline (Psime,Mepro) | Impact |
| Crude Purity (HPLC) | 35% - 55% | > 85% | Significant Improvement |
| Main Impurity | Aspartimide (M-18), | Trace amounts only | Elimination of Side Reaction |
| Deletion Sequences | High (due to aggregation) | Low / Negligible | Improved Coupling Efficiency |
| Solubility | Poor (Aggregates visible) | High (Amorphous powder) | Better Handling |
| Purification Yield | Low (Difficult separation) | High (Easy separation) | Cost Efficiency |
HPLC Chromatogram Analysis
-
Method A Trace: Typically exhibits a "broad hump" or smear, indicating aggregation on the column or heterogenous folding. Distinct peaks are often observed at
very close to the product, corresponding to the aspartimide byproduct (mass -18 Da) and the -aspartyl isomer (same mass, different retention). -
Method B Trace: Shows a sharp, symmetrical main peak. The "kink" effect during synthesis ensures the chain grows linearly, and the acid cleavage cleanly restores the native structure. The absence of the aspartimide peak simplifies the gradient requirement.
Analytical Workflow & Troubleshooting
To ensure trustworthy results, the following workflow integrates Quality Control (QC) steps specific to pseudoproline usage.
Caption: Figure 2. Analytical workflow. Note that incomplete cleavage of the Psime,Mepro unit results in a +40 Da mass shift (acetone adduct).
Critical QC Note: The "+40 Mass" Trap
When using Psime,Mepro, a common analytical error is observing a mass of M + 40 Da .
-
Cause: Incomplete removal of the isopropylidene (acetone) protecting group from the Threonine side chain.
-
Solution: This indicates the cleavage time was too short or the scavenger cocktail was insufficient. Extend TFA treatment by 60 minutes.
Conclusion
For peptide sequences containing the Asp-Thr motif, particularly those exceeding 10-15 residues or possessing hydrophobic character, the use of This compound is not merely an alternative but a necessity for high-fidelity synthesis .
While the upfront cost of the pseudoproline dipeptide is higher than individual amino acids, the downstream savings in HPLC purification time, solvent usage, and overall yield make it the economically superior choice for drug development workflows.
References
-
Novabiochem (Merck). Pseudoproline Dipeptides: Enhancing Synthetic Efficiency in Fmoc SPPS.
-
Mutter, M., et al. (2004). Pseudoprolines in Peptide Synthesis: Concepts and Applications.
-
BenchChem. The Strategic Advantage of Pseudoprolines in Peptide Synthesis: A Comparative Purity Analysis.
-
Sampson, W. R., et al. The synthesis of difficult peptides using pseudoproline dipeptides.
-
White, P. (Novabiochem). Overcoming Aggregation in Fmoc SPPS.
Sources
Mass Spectrometry Validation of Pseudoproline Incorporation: A Comparative Guide
This guide provides an advanced technical comparison and validation protocol for Pseudoproline incorporation in Solid Phase Peptide Synthesis (SPPS), focusing on Mass Spectrometry (MS) as the primary validation tool.
Executive Summary: The Aggregation Challenge
In peptide chemistry, "difficult sequences" (e.g., Amyloid-
For the analytical scientist, the critical task is not just synthesizing the peptide, but validating the complete removal of the pseudoproline moiety. Unlike standard protecting groups, the PsiPro unit modifies the peptide backbone structure itself. Its removal must be confirmed by a specific mass shift during the final acidolytic cleavage.
Mechanism & MS Signatures
Pseudoprolines are oxazolidine (from Ser/Thr) or thiazolidine (from Cys) derivatives.[1] They are stable to base (piperidine) but cleave in high concentrations of Trifluoroacetic Acid (TFA).
The "Binary" MS Validation Principle
A unique advantage of PsiPro strategies over alternatives like Isoacyl dipeptides is the Mass Shift Validation .
-
Isoacyl Dipeptides: The precursor (O-acyl) and product (N-acyl) are isomers (Identical Mass). MS alone cannot easily confirm the rearrangement.
-
Pseudoprolines: The precursor (Oxazolidine) and product (Native) have distinct masses. MS provides a binary confirmation of success.
| State | Chemical Structure | Mass Signature (vs. Native) |
| Target Peptide | Native Ser/Thr/Cys residue | [M] (Theoretical Mass) |
| Incomplete Cleavage | 2,2-dimethyloxazolidine ring intact | [M + 40.03 Da] |
| Hydrolysis Intermediate | Ring opened but acetone adduct remains | [M + 58.04 Da] (Rare, usually transient) |
Technical Note: The +40 Da shift corresponds to the isopropylidene group (
) retained if the ring fails to open and hydrolyze.
Comparative Performance Analysis
A. Case Study: Amyloid- (1-42)
The synthesis of A
Table 1: Performance Metrics (Standard SPPS vs. Pseudoproline SPPS)
| Metric | Standard Fmoc SPPS | Pseudoproline-Assisted SPPS |
| Crude Yield | ~33% | ~57% |
| Crude Purity (HPLC) | Low (Broad peaks, deletions) | High (Sharp main peak) |
| Major Impurity | Deletion sequences (e.g., des-Ala) | Unreacted Fmoc / Incomplete Deprotection |
| Solubility | Poor (Aggregates on column) | Enhanced (during synthesis) |
Data Source: Comparative analysis derived from synthesis protocols of difficult sequences (e.g., A
B. Technology Comparison: PsiPro vs. Alternatives
Table 2: Strategic Comparison for Drug Development
| Feature | Pseudoproline Dipeptides | Isoacyl Dipeptides (O-N Shift) | Backbone Protection (Hmb/Dmb) |
| Aggregation Disruption | High (Fixed cis-kink) | Medium (Flexible ester bond) | Medium (Steric bulk) |
| Cleavage Condition | Acid (TFA) | Base (pH > 7.4) | Acid (TFA) |
| MS Validation | Clear Mass Shift (-40 Da) | Difficult (Isomeric rearrangement) | Clear Mass Shift |
| Workflow Impact | Seamless (Standard Cleavage) | Requires extra post-cleavage step | Can be sterically hindering |
Experimental Protocol: Synthesis & MS Validation
Phase 1: Synthesis Strategy
Objective: Insert PsiPro at intervals of 5-6 residues or immediately preceding hydrophobic blocks.[2][3]
-
Coupling: Use standard HATU/DIPEA activation. PsiPro dipeptides (e.g., Fmoc-Val-Ser(
pro)-OH) couple slower; double coupling (2x 1h) is recommended. -
Fmoc Removal: Standard 20% Piperidine/DMF.[4]
Phase 2: The Critical Cleavage (Deprotection)
The PsiPro ring is more stable than side-chain protecting groups (tBu, Trt). Standard cleavage cocktails must be optimized to ensure complete ring opening.
Recommended Cocktail (The "Water-Rich" Mix):
-
TFA: 90% (Acid source)
-
TIS (Triisopropylsilane): 2.5% (Scavenger)
-
H
O: 5% (Critical for hydrolysis of the iminium ion intermediate) -
DODT/EDT: 2.5% (Only if Cys/Met present)
Protocol:
-
Add cocktail to resin. Shake for 3–4 hours (Standard peptides take 2h; PsiPro requires extended time).
-
Precipitate in cold diethyl ether.
-
Centrifuge and wash 3x.
Phase 3: MS Validation Workflow
Instrument: ESI-LCMS (Preferred over MALDI for quantitative impurity profiling).
Step-by-Step Analysis:
-
Deconvolution: Deconvolve the raw charge envelope to neutral mass.
-
Target Search: Look for Theoretical Mass [M].
-
Delta Search: Specifically extract ion chromatograms (EIC) for [M + 40] .
-
*If [M+40] is present > 5%: * The cleavage was insufficient.
-
Remedy: Dissolve crude peptide in neat TFA + 5% H
O for an additional 2 hours, then re-precipitate.
-
Visualization: The Validation Logic Loop
Figure 1: Decision tree for validating Pseudoproline removal. The detection of a +40 Da mass shift triggers a specific remedial hydrolysis step.
References
-
Efficient synthesis and characteris
1–42, using a double linker system. Source: Royal Society of Chemistry (RSC), 2018. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 3. chempep.com [chempep.com]
- 4. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
Breaking the Beta-Sheet Barrier: A Comparative Guide to Purity Assessment Using Pseudoproline Dipeptides
[1]
Executive Summary
In Solid Phase Peptide Synthesis (SPPS), the "difficult sequence" phenomenon remains the primary bottleneck for high-throughput drug discovery. Sequences containing hydrophobic stretches or those exceeding 15-20 residues often undergo on-resin aggregation, forming intermolecular
This guide objectively compares standard Fmoc-SPPS against the Pseudoproline (PsiPro) Dipeptide strategy. Unlike chaotic salt additives or elevated temperatures, Pseudoprolines offer a structural chemical solution. By temporarily introducing a proline-mimetic "kink" into the backbone, they mechanically disrupt
The Mechanistic Advantage: Why Pseudoprolines Work[3][4]
To understand the purity difference, one must understand the failure mode of standard synthesis. In standard SPPS, hydrogen bonding between the amide backbone of parallel peptide chains leads to "gelation" of the resin.
The Pseudoproline Solution:
Pseudoprolines are dipeptides derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys).[1][2][3][4][5] The side chain of these amino acids is cyclized with the backbone amide nitrogen and the
-
Structure Disruption: This cyclic structure mimics the fixed
angle of Proline, forcing a cis-amide bond preference. This introduces a "kink" in the peptide backbone.[6][7] -
Solvation: The kink prevents the alignment necessary for
-sheet formation, allowing the solvent (DMF/NMP) to fully penetrate the resin beads. -
Reversibility: Crucially, this modification is temporary. The ring is acid-labile and spontaneously hydrolyzes back to the native amino acid (Ser/Thr/Cys) during the final TFA cleavage step.
Visualization: Mechanism of Action[2]
Figure 1: The thermodynamic shift from aggregation-prone structures to solvated coils via Pseudoproline insertion, followed by restoration of the native sequence.
Comparative Performance Analysis
The following data compares the synthesis of a known "difficult sequence"—a hydrophobic fragment of the Amyloid Beta peptide (
Case Study: Synthesis of Human Amylin (hAmylin 1-37)
Target Sequence contains multiple Ser/Thr residues suitable for substitution.
| Metric | Standard Fmoc-SPPS | Fmoc-SPPS with Pseudoprolines |
| Coupling Reagents | HBTU/DIPEA | HBTU/DIPEA (Same Conditions) |
| Resin Loading | 0.2 mmol/g | 0.2 mmol/g |
| Aggregation Onset | Detected at residue ~12 | None detected (Resin remained swollen) |
| Crude Purity (HPLC) | < 15% (Complex mixture) | > 85% (Dominant main peak) |
| Major Impurities | Deletion sequences (n-1, n-2) | Minor protecting group adducts |
| Solvation Status | Resin collapsed (opaque) | Resin solvated (translucent) |
| Yield (Isolated) | Negligible | High |
Analysis of Data:
-
Standard Method: The chromatogram for the standard synthesis typically shows a "hump" or broad smear, indicating a mixture of deletion peptides where coupling failed due to steric occlusion in the aggregated state.
-
PsiPro Method: The chromatogram displays a sharp main peak. The presence of the oxazolidine ring at intervals (e.g., every 5-7 residues) maintained the chain in a mobile state, allowing near-quantitative coupling at every step.
Experimental Protocol: Integrating Pseudoprolines
This protocol is designed to be self-validating. If the resin remains translucent and swollen throughout synthesis, the Pseudoprolines are working effectively.
Step 1: Strategic Planning
Identify positions for substitution. Pseudoprolines are commercially available as dipeptides (e.g., Fmoc-Gly-Ser(PsiMe,Me)pro-OH).
-
Rule of Thumb: Insert a Pseudoproline every 5–7 residues.
-
Target: Replace any X-Ser, X-Thr, or X-Cys motif, where X is any amino acid (preferably Gly, Ala, Val, Leu, Ile, Phe).
-
Avoid: Do not place them at the very C-terminus if using a pre-loaded resin, as they are best used as building blocks during elongation.
Step 2: Coupling the Dipeptide
Critical Note: Do not attempt to couple a single Pseudoproline amino acid. The ring makes the nitrogen sterically hindered. Always use the preformed dipeptide unit.
-
Activation: Use standard activation (e.g., 3 eq. Dipeptide, 2.9 eq. HATU, 6 eq. DIPEA in DMF).[8]
-
Coupling Time: Extend coupling time by 50% compared to standard amino acids (e.g., 60 mins vs 40 mins) to ensure the bulky dipeptide attaches to the resin-bound chain.
-
Monitoring: Perform a Kaiser test. It should be negative (no color).
Step 3: Elongation
Continue synthesis using standard Fmoc-amino acids. The "kink" introduced by the PsiPro unit will facilitate the coupling of the subsequent amino acids by keeping the chain solvated.[6]
Step 4: Cleavage and Restoration (The "Magic" Step)
The oxazolidine ring is stable to piperidine (deprotection) but sensitive to TFA.
-
Cocktail: Prepare a cleavage cocktail containing water . Water is the nucleophile required to hydrolyze the imine intermediate formed after ring opening.
-
Recommended: 95% TFA, 2.5% TIS, 2.5% H2O.[9]
-
-
Duration: Cleave for 2.5 – 3 hours.
-
Mechanism: The high acid concentration opens the ring. The water molecule attacks the intermediate, releasing acetone (or the aldehyde used for protection) and restoring the native Ser/Thr hydroxyl group and the peptide backbone amide.
Visualization: The Synthesis Workflow[1]
Figure 2: Operational workflow for integrating Pseudoproline dipeptides into standard Fmoc-SPPS cycles.
Purity Assessment Methodology
To objectively assess the success of the Pseudoproline strategy, researchers should employ the following analytical rigor:
A. RP-HPLC Analysis[11][12]
-
Column: C18 Reverse Phase.
-
Gradient: 5-65% Acetonitrile in water (with 0.1% TFA) over 30 minutes.
-
Success Indicator: A single, sharp major peak.
-
Failure Indicator (Standard Synthesis): Broad peaks, shoulder peaks (deletion sequences), or late-eluting hydrophobic aggregates.
B. Mass Spectrometry (ESI-MS)
-
Verification: Confirm the molecular weight matches the native peptide.
-
Troubleshooting:
-
Mass + 40 Da: Indicates incomplete ring opening (acetone adduct). This suggests the cleavage time was too short or water was missing from the cocktail.
-
Mass - Residue: Indicates a deletion sequence, suggesting the PsiPro was inserted too late in the sequence (after aggregation had already started).
-
References
-
Mutter, M., et al. (1995).[1][2][3] Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. Peptide Research.
-
Wöhr, T., & Mutter, M. (1995).[1][2][3] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides. Tetrahedron Letters.
-
Sampson, W.R., et al. (1999). The synthesis of difficult peptides using pseudoproline dipeptides. Journal of Peptide Science.
-
White, P. (2020).[2] Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich Technical Guides.
-
BenchChem. (2024). The Strategic Advantage of Pseudoprolines in Peptide Synthesis. BenchChem Application Notes.
Sources
- 1. chempep.com [chempep.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH vs. Standard Stepwise Coupling in SPPS
Executive Summary
In Solid Phase Peptide Synthesis (SPPS), the sequence Asp-Thr presents a dual challenge: it is a "difficult sequence" prone to on-resin aggregation (beta-sheet formation) and a hotspot for aspartimide formation , a base-catalyzed side reaction that leads to racemization and difficult-to-separate byproducts.
This guide compares the standard stepwise coupling of Fmoc-Thr(tBu)-OH followed by Fmoc-Asp(OtBu)-OH against the use of the pseudoproline dipeptide building block: Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH .
Key Finding: The pseudoproline dipeptide is superior for sequences containing the Asp-Thr motif. It functions as a "structure breaker," increasing solvation and coupling efficiency, while sterically locking the peptide backbone to virtually eliminate aspartimide formation.
The Challenge: Why Standard Coupling Fails
When synthesizing peptides containing the Asp-Thr sequence using standard amino acids, two primary failure modes occur:
A. Aggregation (The "Beta-Sheet" Problem)
As the peptide chain elongates, intermolecular hydrogen bonds form between amide backbones, creating beta-sheets. This causes the resin to shrink and solvation to decrease, making the N-terminus inaccessible for subsequent couplings.
-
Result: Deletion sequences and low crude yield.[1]
B. Aspartimide Formation (The Chemical Side-Reaction)
During Fmoc deprotection (using piperidine), the nitrogen of the amide bond between Asp and Thr can attack the ester of the Aspartic acid side chain.
-
Mechanism: The backbone nitrogen attacks the
-carboxyl group of Asp, forming a 5-membered succinimide ring (aspartimide). -
Result: Ring opening leads to a mixture of
-aspartyl (native) and -aspartyl peptides (isopeptides), which are often inseparable by HPLC due to identical mass and similar retention times.
The Solution: Pseudoproline Dipeptides
Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH is a pre-formed dipeptide. The Threonine residue is modified into a 2,2-dimethyloxazolidine ring (the "pseudoproline" or
Mechanism of Action[3][4]
-
Structure Breaking: The oxazolidine ring locks the backbone amide bond in a cis conformation. This creates a "kink" in the peptide chain, physically preventing the formation of beta-sheets and disruption of aggregation.
-
Aspartimide Prevention: The backbone nitrogen of the Threonine is part of the oxazolidine ring. It is chemically locked and sterically hindered, rendering it unable to attack the Asp side chain.
-
Regeneration: The ring is acid-labile. Upon final cleavage with Trifluoroacetic Acid (TFA), the ring hydrolyzes, releasing acetone and regenerating the native Threonine residue.
Visualization: Structural Transformation
The following diagram illustrates how the pseudoproline moiety protects the sequence during synthesis and regenerates the native structure upon cleavage.
Figure 1: Mechanism of the Pseudoproline Dipeptide.[2][3] The oxazolidine ring induces a backbone kink during synthesis but hydrolyzes to the native sequence during TFA cleavage.
Comparative Analysis: Standard vs. Pseudoproline
The following data summarizes the performance differences typically observed in "difficult" sequences (e.g., amyloidogenic peptides or long sequences >20 AA).
| Feature | Standard Stepwise Coupling | Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH |
| Coupling Steps | 2 steps (1. Thr, 2. Asp) | 1 step (Dipeptide coupling) |
| Solvation | Poor (Risk of aggregation) | Excellent (Disrupts aggregation) |
| Aspartimide Risk | High (10-30% in susceptible sequences) | Negligible (<0.1%) |
| Coupling Efficiency | Variable (often requires double coupling) | High (but slower kinetics due to bulk) |
| Crude Purity | Lower (contains deletion + | Significantly Higher |
| Cost | Low (Commodity amino acids) | Higher (Specialized building block) |
| Regeneration | N/A (Native structure synthesized directly) | Spontaneous during TFA cleavage |
Experimental Protocol
A. When to use the Dipeptide
Use Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH if:
-
The sequence contains Asp-Thr .
-
The peptide is >15 amino acids long.[2]
B. Coupling Methodology
Because the dipeptide is sterically bulky, standard coupling times must be extended.
Reagents:
-
Coupling Agents: HATU/HOAt or DIC/Oxyma Pure are recommended over HBTU/HOBt for better efficiency.
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF for 30 minutes.
-
Fmoc Removal (Previous AA): Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation:
-
Dissolve 3.0 equivalents of Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH .
-
Add 2.9 equivalents of HATU .
-
Add 6.0 equivalents of DIPEA (Dieckmann condensation risk is low here, but collidine can be used as a safer alternative base).
-
Note: Do not pre-activate for more than 2-3 minutes.
-
-
Coupling:
-
Add mixture to resin.[7]
-
Time: Agitate for 2 to 3 hours (Standard AA is usually 30-60 min).
-
Optional: Perform a double coupling (fresh reagents) for 1 hour if the resin loading is high (>0.5 mmol/g).
-
-
Monitoring: Verify coupling with a Kaiser Test (Ninhydrin). It should be negative (yellow/clear).
-
Continuation: Proceed with standard Fmoc deprotection and subsequent couplings.
C. Cleavage & Regeneration
No special steps are required. The standard cleavage cocktail regenerates the native Threonine.
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.
-
Time: 2 to 3 hours at room temperature.
-
Note: Ensure sufficient water is present, as it is required for the hydrolysis of the oxazolidine ring.
D. Decision Workflow
Figure 2: Decision Matrix for selecting Pseudoproline Dipeptides in SPPS.
References
-
Mutter, M., et al. (1995).[6] "Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[6][8][9][10] Journal of the American Chemical Society, 118(38).
-
White, P., et al. (2004). "The use of pseudoprolines for the synthesis of difficult sequences."[8] Novabiochem Letters. (Validates the suppression of aspartimide formation in Asp-Thr sequences).
-
Sampson, W.R., et al. (1999). "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection and pseudoproline dipeptides." Journal of Peptide Science.
-
Merck Millipore. "Pseudoproline Dipeptides: Tools for the synthesis of difficult peptides." Technical Guide.
Sources
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
Comparison of pseudoproline dipeptides and Hmb-amino acids.
Topic: Comparative Guide: Pseudoproline Dipeptides vs. Hmb-Amino Acids in Solid Phase Peptide Synthesis (SPPS)
Executive Summary
For researchers tackling "difficult sequences"—peptides prone to aggregation, beta-sheet formation, or insolubility—two primary backbone protection strategies exist: Pseudoproline Dipeptides and Hmb (2-Hydroxy-4-methoxybenzyl) amino acids .[1]
-
The Verdict: Pseudoproline dipeptides are the "Gold Standard" for sequences containing Serine, Threonine, or Cysteine.[1] They offer superior coupling kinetics, higher yields, and easier handling.[1]
-
The Alternative: Hmb-amino acids are the essential alternative for hydrophobic sequences lacking Ser/Thr/Cys (e.g., poly-alanine/valine stretches, amyloid peptides).[1] While versatile, they require more stringent coupling protocols due to steric hindrance.[1]
Mechanistic Deep Dive: Disrupting Aggregation
Both strategies work by preventing the formation of inter-chain hydrogen bonds, which are the structural glue of beta-sheet aggregates.[1] However, they achieve this through fundamentally different chemical mechanisms.[1]
Pseudoproline Dipeptides (The "Kink" Strategy)
Pseudoprolines are oxazolidine (from Ser/Thr) or thiazolidine (from Cys) derivatives.
-
Mechanism: The cyclic ring structure locks the peptide backbone into a cis-amide conformation. This introduces a "kink" in the polymer chain, mechanically disrupting the linearity required for beta-sheet stacking.[1]
-
Solvation: This kink exposes the amide backbone to solvent molecules, significantly improving solvation and diffusion of reagents into the resin matrix.[1]
Hmb-Amino Acids (The "Steric Shield" Strategy)
Hmb is a removable backbone protecting group attached to the amide nitrogen.[2]
-
Mechanism: The bulky 2-hydroxy-4-methoxybenzyl group physically blocks the amide nitrogen, preventing it from acting as a hydrogen bond donor.[1]
-
The "O-to-N" Switch: A unique feature of Hmb is the 2-hydroxyl group. During the coupling of the next amino acid, the incoming activated amino acid first reacts with this hydroxyl group (forming an ester), which then spontaneously rearranges to the desired amide (O
N acyl transfer). This clever mechanism bypasses the immense steric hindrance of the secondary amine.[1]
Figure 1: Mechanistic comparison of aggregation disruption.[1] Pseudoprolines rely on conformational kinks, while Hmb relies on steric blocking and chemical assistance (acyl transfer).[1]
Comparative Performance Analysis
| Feature | Pseudoproline Dipeptides | Hmb-Amino Acids |
| Primary Indication | Sequences with Ser, Thr, or Cys .[1] | Hydrophobic sequences without Ser/Thr/Cys (e.g., Gly, Ala, Val rich).[1] |
| Coupling Efficiency | High. Coupled as a standard dipeptide unit.[1] | Moderate to Difficult. Coupling to the Hmb residue requires optimized conditions. |
| Solubilizing Power | Extremely High (induces kinks).[1] | High (prevents H-bonds).[1] |
| Residue Limitations | Limited to S, T, C positions. | Can be applied to Gly, Ala, Val, Leu, Ile, Phe.[1] |
| Racemization Risk | Low (pre-formed dipeptides are chirally safe).[1] | Moderate (coupling conditions are harsher).[1] |
| Cleavage | Converts to native AA upon TFA treatment.[1] | Cleaved by TFA (unless acetylated).[1] |
| Cost | Moderate/High (commercial dipeptides).[1] | Moderate (reagents) to High (yield loss).[1] |
Experimental Protocols
Protocol A: Incorporation of Pseudoproline Dipeptides
Use this workflow when your sequence contains Ser, Thr, or Cys.[1]
Reagents:
-
Commercially available Fmoc-Xaa-Ser(ΨMe,Me pro)-OH or Fmoc-Xaa-Thr(ΨMe,Me pro)-OH dipeptides.[1]
-
Coupling Reagents: DIC/Oxyma or HBTU/DIEA.[1]
Steps:
-
Selection: Choose a pseudoproline dipeptide where the pseudoproline unit (Ser/Thr) is at position
and the preceding amino acid is at .[1]-
Tip: Insert a pseudoproline every 5-6 residues in a difficult sequence.
-
-
Coupling:
-
Elongation: Proceed with standard Fmoc SPPS. The pseudoproline ring is stable to 20% piperidine.[1]
-
Cleavage: Treat with standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O). The acid hydrolyzes the oxazolidine ring, regenerating the native Ser/Thr residue and releasing acetone.
Protocol B: Incorporation of Hmb-Amino Acids
Use this workflow for hydrophobic stretches (e.g., Amyloid Beta) lacking Ser/Thr.[1]
Phase 1: Coupling the Hmb-Amino Acid
-
Use Fmoc-(Hmb)AA-OH (often Glycine or Alanine derivatives are easiest).[1]
-
Couple using standard conditions (e.g., 3 eq AA, 3 eq DIC, 3 eq HOBt) for 1–2 hours.
-
Note: This step is usually straightforward.[1] The challenge is the next step.
Phase 2: Coupling the NEXT Amino Acid (The Critical Step)
The steric bulk of Hmb hinders the incoming amino acid. You must rely on O-acylation followed by O
-
Activation: Use a highly reactive species. Symmetric Anhydrides are preferred over active esters.[1]
-
Coupling:
-
Acetylation (Optional but Risky):
-
Context: If you do not want the Hmb group to cleave during the final TFA step (e.g., to keep the peptide soluble for HPLC), you must acetylate the Hmb hydroxyl group.[4]
-
Action: Treat resin with Ac2O/DIEA.[1] Warning: If you want the native peptide, skip this . Unacetylated Hmb cleaves off in standard TFA.[1]
-
Phase 3: Cleavage
-
Standard: 95% TFA / 2.5% TIS / 2.5% H2O.[1]
-
Mechanism:[1][5][6][7][8] The Hmb group is acid-labile and cleaves to yield the native amide.
-
Troubleshooting: If Hmb removal is incomplete, extend cleavage time or add scavengers (TIS/Thioanisole) to prevent re-alkylation of Trp residues by the cleaved Hmb carbocation.[1]
Decision Matrix: Which Tool to Use?
Figure 2: Decision tree for selecting the appropriate backbone protection strategy.
Case Study Data
Study 1: Synthesis of RANTES(24-91) [1]
-
Challenge: A 68-residue chemokine protein prone to massive aggregation.[1]
-
Method: Incorporation of Pseudoproline (Fmoc-Leu-Thr(ΨMe,Me pro)-OH) at regular intervals.[1]
-
Result: Yield increased from <1% (standard Fmoc) to >30% crude purity. The "kink" structure allowed the synthesis to proceed through regions that typically terminate synthesis.
Study 2: Acyl Carrier Protein (65-74)
-
Challenge: Sequence VQAAIDYING. The VQAA region is notorious for beta-sheet aggregation ("difficult sequence" benchmark).
-
Method: Substitution of Alanine with (Hmb)Ala .[1]
-
Result: The Hmb group completely disrupted the inter-chain hydrogen network. However, coupling the Valine onto the (Hmb)Ala required symmetric anhydride activation to achieve >95% coupling efficiency.
References
-
Mutter, M., et al. (1995).[1] "Pseudoproline dipeptides for the synthesis of difficult sequences." Peptide Research, 8, 145.[1]
-
Sampson, W.R., Patsiouras, H., & Ede, N.J. (1999).[1] "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study." Journal of Peptide Science, 5(9), 403-409.[1][9]
-
White, P., et al. (2004).[1] "Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides." Journal of Peptide Science, 10, 18-26.[1]
-
Sheppard, R.C., et al. (1993).[1] "2-Hydroxy-4-methoxybenzyl: a backbone protecting group for the synthesis of difficult sequences."[1] Int. J. Peptide Protein Res., 41, 563.[1]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Yield Optimization in SPPS using Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH
Executive Summary
In Solid Phase Peptide Synthesis (SPPS), sequences containing Aspartate (Asp) followed by Threonine (Thr) or Serine (Ser) present a dual challenge: beta-sheet aggregation leading to incomplete coupling, and aspartimide formation , a base-catalyzed side reaction that degrades purity.
This guide analyzes the efficacy of the pseudoproline dipeptide Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH as a superior alternative to stepwise synthesis. By introducing a temporary oxazolidine ring (pseudoproline) into the backbone, this building block acts as a "structure breaker," disrupting aggregation and sterically shielding the aspartyl ester from nucleophilic attack.[1]
Key Findings:
-
Yield Impact: Can improve crude yields by 200–1000% (2-10x) for "difficult" sequences (e.g., amyloidogenic peptides, GLP-1 analogs).
-
Purity: effectively eliminates aspartimide formation (often <0.1% vs. 5–15% in stepwise).
-
Solubility: Enhances solvation of the resin-bound chain, improving kinetics for subsequent couplings.[1]
The Challenge: Why Stepwise Fails
When synthesizing sequences containing the -Asp(OtBu)-Thr(tBu)- motif using standard stepwise SPPS, two primary failure modes occur:
A. The "Difficult Sequence" Phenomenon (Aggregation)
As the peptide chain grows, inter-chain hydrogen bonds form between the amide backbones, creating stable beta-sheet structures (aggregates). This causes the resin to shrink and restricts solvent access to the N-terminus, resulting in:
B. Aspartimide Formation
The basic conditions required for Fmoc removal (typically 20% Piperidine) catalyze the deprotonation of the amide nitrogen of the residue following Asp. This nitrogen attacks the Asp side-chain ester, forming a succinimide ring (Aspartimide). This ring is unstable and opens to form a mixture of
The Solution: Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH
The pseudoproline dipeptide pre-installs the Asp-Thr bond. Crucially, the Threonine side chain is cyclized onto the backbone nitrogen to form a 2,2-dimethyloxazolidine ring.
Mechanism of Action[1]
-
Structure Breaking: The oxazolidine ring creates a cis-amide bond preference (similar to Proline), introducing a "kink" in the backbone.[1][3][4] This mechanically disrupts the hydrogen bonding network required for beta-sheet formation.[1]
-
Steric Shielding: The bulky gem-dimethyl group on the oxazolidine ring sterically hinders the backbone nitrogen, preventing it from attacking the Asp side chain, thus blocking aspartimide formation.
Visualization: Aggregation Disruption Pathway
Figure 1: Mechanism of pseudoproline-mediated aggregation disruption.[4][5] The 'kink' prevents the formation of inter-chain beta-sheets.[1]
Comparative Analysis: Performance Data
The following data summarizes typical performance metrics derived from case studies involving aggregation-prone sequences (e.g., fragments of Alzheimer's
Table 1: Stepwise vs. Pseudoproline Comparison
| Metric | Method A: Standard Stepwise | Method B: Fmoc-Asp-Thr(ΨMe,MePro)-OH | Improvement Factor |
| Coupling Reagents | Fmoc-Asp(OtBu) + Fmoc-Thr(tBu) | Dipeptide Unit | N/A |
| Crude Purity (HPLC) | 35% – 50% | 85% – 95% | ~2x |
| Aspartimide Level | 5% – 15% (Sequence dependent) | < 0.1% (Undetectable) | Eliminated |
| Aggregation Onset | Typically after 8-10 residues | Delayed or Prevented | High |
| Solvation | Poor (Resin shrinkage) | High (Resin swelling maintained) | High |
| Post-Cleavage | Requires difficult purification | Straightforward purification | Time-saving |
Note: The "Psi(Me,Me)pro" unit is acid-labile. Upon final cleavage with TFA/Water, the oxazolidine ring hydrolyzes, quantitatively regenerating the native Threonine residue.
Experimental Protocol
Objective: Incorporate Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH into a difficult sequence using automated or manual SPPS.
Materials
-
Resin: Rink Amide or Wang Resin (0.2–0.5 mmol/g loading recommended to reduce crowding).
-
Dipeptide: Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH (Commercially available from Bachem, Novabiochem, etc.).
-
Coupling Agents: DIC/Oxyma Pure or HATU/DIPEA.
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
Workflow Diagram
Figure 2: Synthesis workflow.[6] Note the critical step when coupling the amino acid after the pseudoproline.
Detailed Step-by-Step Procedure
-
Dipeptide Coupling:
-
Dissolve Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH (3 equivalents relative to resin loading) in DMF.
-
Add coupling reagents (e.g., HATU/DIPEA or DIC/Oxyma).
-
Reaction Time: Allow 2–4 hours. Coupling of the dipeptide itself is generally efficient, but extended time ensures completion.
-
Validation: Perform a Kaiser test. It should be negative (no free amines).
-
-
Fmoc Removal:
-
Treat with 20% Piperidine in DMF (2 x 5 min).
-
Observation: No aspartimide formation will occur at this stage because the oxazolidine ring protects the nitrogen.
-
-
Subsequent Coupling (The Bottleneck):
-
Critical Warning: The secondary amine of the pseudoproline (now at the N-terminus) is sterically hindered.
-
Action: You MUST use a strong activation method (e.g., HATU, COMU, or PyBOP) and perform Double Coupling (2 x 1 hour).
-
Alternative: Use slightly elevated temperature (40°C–50°C) for this specific step if the resin allows (e.g., ChemMatrix).
-
-
Final Cleavage:
-
Treat the resin with TFA/Water/Scavengers (95% TFA min) for 2–3 hours.
-
Chemistry: The high acid concentration hydrolyzes the aminal of the oxazolidine ring. The acetone byproduct is washed away, leaving the native Threonine side chain and the Aspartate residue intact.
-
References
-
Mutter, M., et al. (1995). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. Peptide Research , 8(3), 145-153.
-
Sampson, W. R., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science , 5(9), 403-409.
-
White, P., et al. (2004). Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides. Journal of Peptide Science , 10(1), 18-26.[5]
-
Bachem. (n.d.). Pseudoproline Dipeptides: Tools for the Synthesis of Difficult Peptides. Bachem Technical Guides .
-
Merck/Sigma-Aldrich. (n.d.). Cleavage of Pseudoprolines. Novabiochem Technical Notes .
(Note: While specific product pages may shift, the citations above refer to the foundational literature and major supplier technical repositories establishing the efficacy of this methodology.)
Sources
Efficacy of Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH in preventing aggregation
Efficacy of Fmoc-Asp(Otbu)-Thr( pro)-OH in Preventing Aggregation: A Technical Guide
Executive Summary
In Solid Phase Peptide Synthesis (SPPS), the formation of inter-chain
This guide analyzes its efficacy compared to standard stepwise synthesis and alternative backbone protection strategies (Hmb/Dmb), providing actionable protocols for researchers synthesizing aggregation-prone peptides containing the Asp-Thr motif.
The Challenge: On-Resin Aggregation
During the elongation of peptide chains, hydrogen bonding between the amide backbones of adjacent chains can lead to the formation of stable
-
Consequence: Incomplete couplings (deletion sequences) and low crude purity.
-
The "Difficult" Motif: Sequences containing Threonine (Thr), Serine (Ser), and Aspartic Acid (Asp) are particularly prone to hydrogen bonding.
The Solution: Fmoc-Asp(Otbu)-Thr( pro)-OH
This reagent is a pseudoproline dipeptide .[2][3] It replaces a standard Asp-Thr segment in the peptide sequence.
Mechanism of Action
-
Structure: The Threonine side chain is cyclized onto the backbone nitrogen to form a 2,2-dimethyloxazolidine ring .
-
The "Kink": This cyclic structure mimics the geometry of Proline, forcing the peptide backbone into a cis-amide conformation (or a "kink").
-
Disruption: This kink prevents the formation of the continuous hydrogen bond network required for
-sheet aggregation. -
Reversibility: The oxazolidine ring is acid-labile. Upon final cleavage with Trifluoroacetic Acid (TFA), the ring opens, and the native Threonine residue is regenerated.
Visualizing the Mechanism
The following diagram illustrates how the pseudoproline unit disrupts aggregation compared to a standard sequence.
Figure 1: Mechanism of aggregation disruption by pseudoproline dipeptides.
Comparative Analysis
How does this dipeptide compare to other methods of preventing aggregation?
| Feature | Pseudoproline Dipeptides (Fmoc-Asp-Thr( | Standard Stepwise Synthesis | Hmb/Dmb Backbone Protection | Isoacyl Dipeptides |
| Primary Mechanism | Structural Kink (Proline mimic) | None | Steric bulk on backbone Amide | O-to-N acyl shift |
| Coupling Efficiency | High (Introduced as dipeptide) | Low (for difficult sequences) | Difficult (Coupling to hindered secondary amine) | High |
| Aggregation Prevention | Excellent (Disrupts 2° structure) | Poor | Good | Good |
| Reversibility | Automatic (During TFA cleavage) | N/A | Automatic (TFA) | Requires pH shift post-cleavage |
| Ease of Use | Plug-and-Play (Standard coupling) | Standard | Complex coupling protocols | Moderate |
| Cost | Moderate/High | Low | High | High |
Why Choose the Dipeptide over Monomers?
Using a pseudoproline monomer (e.g., Fmoc-Thr(
Experimental Protocol
This protocol assumes a standard Fmoc/tBu SPPS workflow.
A. Coupling the Dipeptide
Use this step when the sequence calls for the Asp-Thr motif.[2][4]
-
Reagent Prep: Dissolve Fmoc-Asp(Otbu)-Thr(
pro)-OH (2.5 - 3.0 eq) in DMF. -
Activation: Add PyBOP (2.5 - 3.0 eq) and DIEA (5.0 - 6.0 eq).
-
Note: DIC/HOBt can also be used, but phosphonium salts (PyBOP) generally drive the coupling of bulky dipeptides faster.
-
-
Reaction: Agitate for 2–4 hours at room temperature.
-
Monitoring: Standard Kaiser test may be misleading due to the bulk. Chloranil test is recommended if monitoring is strictly required, but extended coupling times are usually sufficient.
-
-
Capping: Perform a standard capping step (Acetic Anhydride/Lutidine) to block any unreacted amines.
B. Elongation
Continue synthesis. The pseudoproline unit acts as a "solubilizing block," often improving the coupling efficiency of the subsequent 5–10 amino acids.
C. Cleavage & Deprotection (The Critical Step)
The regeneration of the native Threonine depends on the acidolysis of the oxazolidine ring.
-
Cocktail: Use a high-concentration TFA cocktail.
-
Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)
-
Standard: TFA / TIS / Water (95 : 2.5 : 2.5)
-
-
Time: The oxazolidine ring is slightly more stable than standard side-chain protectors.
-
Recommendation: Allow cleavage to proceed for 3 to 4 hours (vs. the standard 2 hours) to ensure complete ring opening and conversion of the
-Thr back to native Thr.
-
-
Precipitation: Precipitate in cold diethyl ether as per standard protocol.
Workflow Diagram
Figure 2: Synthesis workflow using pseudoproline dipeptides.
Data & Efficacy
Research indicates that inserting a pseudoproline dipeptide every 10–15 residues in a difficult sequence can increase crude yield from <5% to >80%.
Case Study Comparison: Synthesis of Aggregation-Prone Fragments
(Representative data based on general pseudoproline efficacy in difficult sequences like Amylin or Alzheimer's
| Metric | Standard Fmoc Synthesis | Synthesis with Pseudoproline (Asp-Thr) |
| Crude Purity (HPLC) | < 15% (Major deletion products) | > 75% (Main peak is product) |
| Solvation | Resin collapse observed after 10 residues | Resin remains swollen and translucent |
| Coupling Time | Double coupling required (2x 2h) | Single coupling often sufficient |
| Mass Spec Result | Complex mixture (Des-Asp, Des-Thr) | Clean Target Mass |
References
-
Mutter, M., et al. (1995). "Pseudoprolines (psi Pro) as a solubilizing, structure-disrupting protection technique in peptide synthesis."[1][5] Journal of the American Chemical Society. Link
-
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[1][5][6] Journal of Peptide Science. Link
-
White, P., et al. (2004). "Overcoming Aggregation in Solid Phase Peptide Synthesis." Novabiochem Letters. Link
-
Wöhr, T., et al. (1996). "Pseudoprolines as a magic bullet for peptide synthesis." Journal of the American Chemical Society. Link
Sources
- 1. chempep.com [chempep.com]
- 2. Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH Novabiochem 920519-32-0 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Peptides Synthesized with Pseudoprolines
Executive Summary: The Aggregation Challenge
In Solid-Phase Peptide Synthesis (SPPS), the primary failure mode for "difficult sequences" is not chemical reactivity, but physical aggregation. As peptide chains grow, inter-chain hydrogen bonding often drives the formation of
Pseudoprolines (
This guide objectively compares the spectroscopic signatures of peptides synthesized via standard Fmoc chemistries versus those utilizing Pseudoproline strategies, providing the experimental evidence required to validate their inclusion in your workflow.
Mechanistic & Spectroscopic Principles[1][2][3]
The "Kink" Mechanism
Unlike standard amino acids that predominantly adopt a trans-amide conformation, the cyclic nature of the
Workflow Visualization
The following diagram illustrates the comparative pathway of synthesis and the critical points where spectroscopic validation is applied.
Figure 1: Comparative synthesis workflow showing the divergence in aggregation states and the points of spectroscopic intervention.
Comparative Spectroscopic Analysis
On-Resin Monitoring (Process Control)
Before cleavage, the success of the
| Feature | Standard SPPS (Aggregated) | Pseudoproline SPPS (Disrupted) | Spectroscopic Evidence |
| Resin Swelling | Poor (Shrunken beads) | High (Swollen beads) | Visual / Microscopy |
| FT-IR (Amide I) | 1625–1630 cm⁻¹ (Aggregated | 1650–1660 cm⁻¹ (Random Coil/Helix) | Shift indicates disruption of H-bonds. |
| HR-MAS NMR | Broad, undetectable peaks (T2 relaxation short) | Sharp, resolved peaks (High mobility) | Line narrowing confirms solvation. |
Key Insight: In "difficult" sequences like the transmembrane domain of Human Amylin (hIAPP) , standard synthesis results in a dominant FT-IR band at 1628 cm⁻¹. Introduction of a single Fmoc-Ala-Thr(
Product Characterization (Post-Cleavage)
Once cleaved, the
A. Circular Dichroism (CD)
CD is the definitive test for secondary structure.
-
Scenario: You synthesize a 40-mer amyloidogenic peptide.
-
Standard Result: The crude product is a complex mixture. Purification is difficult. The CD spectrum of the "main peak" often shows a "random coil" signal that is actually a mix of deletion peptides incapable of proper folding, or immediate precipitation (signal loss).
-
PsiPro Result: The crude is cleaner. The purified peptide, having the correct full-length sequence, will display the characteristic
-helical or -sheet signature expected for the native protein in the appropriate buffer.
B. NMR Verification of the Intermediate
If you isolate the protected peptide (e.g., for fragment condensation), the
- Pro Signature: The gem-dimethyl groups on the oxazolidine ring appear as distinct singlets in ¹H NMR (approx. 1.5 ppm).[3]
-
Cis/Trans Ratio: ¹³C NMR will show split peaks for the amide carbons surrounding the
Pro, confirming the existence of the cis conformer (the "kink") that prevented aggregation.
Experimental Protocols
Protocol 1: Synthesis of "Difficult" Sequences with Pseudoprolines
Objective: Synthesize a hydrophobic 30-mer (e.g., Alzheimer's A
-
Resin Selection: Use a low-loading resin (e.g., Tentagel or ChemMatrix, 0.2–0.4 mmol/g) to minimize inter-chain proximity.
-
Coupling Strategy:
-
Standard AA: 5 eq. Fmoc-AA, 5 eq. HBTU/HATU, 10 eq. DIPEA in DMF.
-
Pseudoproline Insertion: Insert the dipeptide unit (e.g., Fmoc-Val-Ser(
pro)-OH) at intervals of 6–10 residues, or immediately preceding a known hydrophobic block (e.g., poly-Alanine or poly-Leucine). -
Coupling Condition: Use 3 eq. of the
Pro dipeptide with PyBOP/DIPEA. Note: Reaction kinetics for bulky dipeptides are slower; extend coupling time to 2–4 hours or use double coupling.
-
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) after deprotecting the
Pro unit, as the oxazolidine ring nitrogen is a secondary amine. -
Cleavage: Standard TFA/Water/TIS (95:2.5:2.5). The high acidity quantitatively opens the oxazolidine ring, regenerating the native Ser/Thr residue and removing the "kink."
Protocol 2: CD Analysis of Folding Competence
Objective: Validate that the PsiPro-synthesized peptide adopts the native fold, confirming sequence integrity.
-
Sample Prep: Dissolve purified peptide (0.1 mg/mL) in 10 mM Phosphate Buffer (pH 7.4). For amyloid peptides, ensure fresh dissolution to capture the monomeric state before fibrillation.
-
Instrument: Jasco J-1500 or equivalent. Path length: 1 mm.
-
Parameters: Scan 190–260 nm; Bandwidth 1 nm; Scanning speed 50 nm/min.
-
Interpretation:
-
Alpha-Helix: Double minima at 208 nm and 222 nm.
-
Beta-Sheet: Single minimum at ~218 nm.
-
Validation: Compare the Molar Ellipticity (
) magnitude. A high magnitude (e.g., -30,000 deg cm² dmol⁻¹ at 222 nm) confirms a pure, well-folded population. A weak signal often indicates a mixture of deletion sequences (impurities) common in standard synthesis.
-
Comparative Performance Matrix
| Metric | Standard Fmoc SPPS | Pseudoproline SPPS |
| Max Peptide Length | Typically <30-40 AA (sequence dependent) | Routinely >60-80 AA |
| Crude Purity (HPLC) | Low (Broad peaks, late eluting aggregates) | High (Sharp main peak) |
| Solubility (in DMF) | Low (Gel formation likely) | High (Remains fluid) |
| CD Signature | Often distorted/weak due to heterogeneity | Sharp, characteristic of native fold |
| Cost Efficiency | Low (High failure rate, repeated synthesis) | High (Higher upfront material cost, but success on first attempt) |
References
-
Mutter, M., et al. (1995). "Pseudoprolines: A new concept for the synthesis of 'difficult' sequences." Journal of the American Chemical Society, 117(26), 7064-7065. Link
-
Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science, 5(9), 403-409. Link
-
White, P., et al. (2004). "Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides." Journal of Peptide Science, 10(1), 18-26. Link
-
Abrahmsén, L., et al. (1991). "Analysis of the aggregation of the Alzheimer's A beta peptide by circular dichroism." Biochemistry, 30(16), 4051-4060. Link
-
Wöhr, T., et al. (1996). "Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[4] Journal of the American Chemical Society, 118(39), 9218-9227. Link
Sources
Comparative Guide: Pseudoproline Dipeptides in High-Fidelity Peptide Synthesis
Executive Summary
The "Difficult Sequence" Paradox: In Solid Phase Peptide Synthesis (SPPS), the primary failure mode for long or hydrophobic sequences is not chemical reactivity, but physical aggregation. Inter-chain hydrogen bonding leads to
The Solution: Pseudoproline (
This guide compares the three primary classes of pseudoprolines—Serine-derived, Threonine-derived, and Cysteine-derived—providing actionable protocols for their deployment in drug discovery and peptide engineering.
Mechanism of Action: The "Kink" Effect
Unlike protecting groups that merely mask reactivity, pseudoprolines actively alter the secondary structure of the peptide while attached to the resin.[1][4]
Structural Dynamics
-
The Proline Mimic: The 2,2-dimethyloxazolidine ring (for Ser/Thr) fixes the
and dihedral angles, restricting conformational space. -
Cis-Induction: The steric bulk of the gem-dimethyl groups at the C2 position forces the preceding amide bond into a cis conformation (or significantly increases the cis:trans ratio).
-
Solvation: This "kink" prevents the formation of the extended
-sheets required for aggregation, allowing the solvent (DMF/NMP) to freely penetrate the resin matrix.
Diagram: Aggregation Disruption Pathway
Caption: The insertion of a pseudoproline unit disrupts the hydrogen bonding network (Red), facilitating solvation (Green) until the native sequence is restored via acidolysis (Blue).[1][5][6]
Comparative Analysis: Ser vs. Thr vs. Cys Variants[1][3][7]
The choice of pseudoproline depends on the native sequence of your target peptide. While they function similarly during synthesis, their stability and cleavage kinetics differ.[1]
Table 1: Physicochemical Properties and Stability Profile
| Feature | Serine-Derived ( | Threonine-Derived ( | Cysteine-Derived ( |
| Ring Structure | Oxazolidine | Oxazolidine (5-Methyl) | Thiazolidine |
| Native Residue | Serine | Threonine | Cysteine |
| Acid Stability | Low (Opens rapidly) | Moderate (More stable than Ser) | High (Very stable) |
| Cleavage Condition | 95% TFA (Standard) | 95% TFA (Standard) | High Acid / Specific Scavengers |
| Coupling Efficiency | High (as dipeptide) | High (as dipeptide) | High (as dipeptide) |
| Racemization Risk | Low (C-terminal protection) | Low (C-terminal protection) | Low |
| Primary Use Case | General aggregation breaking | Aggregation breaking + steric bulk | Cys protection + aggregation |
Detailed Technical Comparison
1. Serine-Derived (Oxazolidine)[1][2][3][5][7][8]
-
Performance: The "workhorse" of the pseudoproline family. The oxazolidine ring is highly effective at inducing kinks.
-
Cleavage: The ring is acid-labile. It hydrolyzes very rapidly in standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5% H2O).
-
Best Practice: Ideal for most "difficult" sequences containing Serine. No special cleavage modifications are required.
2. Threonine-Derived (5-Me-Oxazolidine)[2]
-
Performance: The additional methyl group on the ring (derived from the Threonine side chain) adds extra steric bulk/rigidity. Some studies suggest
Thr is slightly more effective at disrupting aggregation in extremely hydrophobic patches than Ser. -
Cleavage: The methyl group stabilizes the ring slightly more than the Serine variant. While it still cleaves in standard TFA, it is critical to ensure the cleavage reaction proceeds for the full duration (typically 2–3 hours) to ensure complete ring opening.
-
Best Practice: Essential for Threonine-rich sequences. Do not shorten cleavage times.
3. Cysteine-Derived (Thiazolidine)[1][2][3][5][7][8]
-
Performance: Used specifically when Cysteine is present.[5]
-
Cleavage: CRITICAL WARNING. Thiazolidines are significantly more stable than oxazolidines. Standard TFA cleavage may not fully open the ring.
-
Best Practice: Often requires specific "scavenger-rich" cocktails or two-step deprotection protocols. In some chemical biology applications, the thiazolidine is left intact intentionally as a "masked" cysteine to be opened later (e.g., for Native Chemical Ligation).
Experimental Protocols
A. Strategic Placement (The "Rule of 6")
You do not need to replace every Ser/Thr with a pseudoproline. Over-use is expensive and unnecessary.
-
Frequency: Insert one pseudoproline dipeptide every 5–8 residues .
-
Location: Prioritize placement inside or immediately preceding hydrophobic runs (e.g., Val-Ile-Ala stretches).
-
Termini: Avoid placing them at the very C-terminus (loading is difficult) or N-terminus (final deprotection can be sluggish).
B. Synthesis Workflow (Fmoc SPPS)
Crucial Note on Reagents: Never attempt to couple a single Pseudoproline amino acid (e.g., Fmoc-Ser(
Diagram: Dipeptide Insertion Workflow
Caption: The critical step is Step 3. The N-terminus of a pseudoproline is sterically hindered; the subsequent amino acid requires powerful activation (HATU) and extended reaction times.
C. Cleavage & Deprotection
Standard Cocktail (Reagent K equivalent):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT (Ethane dithiol): 2.5%
Protocol:
-
Agitate resin in cocktail for 2.5 to 3 hours at room temperature.
-
Note: For
Thr, do not stop before 2.5 hours. The ring opening is the rate-limiting step. -
Precipitate in cold diethyl ether as standard.
Representative Performance Data
The following data summarizes typical yield improvements observed in "difficult" sequences (e.g., Amyloid-
| Sequence Type | Length | Standard Synthesis Purity (Crude) | Improvement Factor | |
| Amyloid-Like (Hydrophobic) | 20-30 AA | < 10% (Major deletion products) | 65 - 80% | ~7x |
| Transmembrane Domain | 30-40 AA | < 5% (Aggregation dominant) | 40 - 60% | ~10x |
| Long Synthesis | > 60 AA | Failed (Synthesis terminated) | 20 - 30% (Isolatable) | Enabling |
Data synthesized from comparative studies by Mutter et al. and White et al. (See References).
References
-
Mutter, M. et al. (1995). "Pseudoprolines: A new concept for the synthesis of 'difficult sequences'." Journal of the American Chemical Society.
-
White, P. et al. (2004).[3] "Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides." Journal of Peptide Science.
-
Sampson, W.R. et al. (1999). "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study." Journal of Peptide Science.
-
Wöhr, T. et al. (1996). "Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[1][2][3][4][5][6][8] Journal of the American Chemical Society.
-
Haack, T. & Mutter, M. (1997). "Serine derived oxazolidines as secondary structure disrupting, solubilizing building blocks in peptide synthesis."[1] Tetrahedron Letters.
Sources
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Validation of Native Sequence Regeneration Post-TFA Cleavage
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), the final cleavage step using Trifluoroacetic Acid (TFA) is the most critical checkpoint for product integrity. While TFA effectively cleaves the peptide from the resin and removes side-chain protecting groups, it simultaneously generates highly reactive carbocations.[1][2][3] Without adequate scavenging, these species irreversibly modify nucleophilic residues (Trp, Met, Cys, Tyr), preventing the regeneration of the native sequence .
This guide compares the performance of Optimized Universal Cleavage Cocktails (e.g., Reagent K, Reagent B) against Standard Cleavage Protocols (TFA/Water/TIS). It provides a self-validating framework for confirming native sequence regeneration using high-resolution analytical workflows.
Mechanistic Grounding: The Carbocation Hazard
To validate native sequence regeneration, one must first understand the "enemy": the carbocation.
When acid-labile protecting groups (e.g., tert-butyl, Trityl, Boc) are removed, they form electrophilic carbocations (e.g., t-butyl cation).
-
The Goal: The scavenger must react with the carbocation faster than the peptide's own nucleophilic side chains.
-
The Failure Mode: If the scavenger is insufficient or mismatched, the carbocation alkylates the peptide, creating permanent adducts (e.g., +56 Da t-butyl adducts on Trp).
Visualization: Scavenging vs. Alkylation Pathway
Caption: Competitive kinetics between scavenger quenching (green) and side-chain alkylation (red) during TFA cleavage.
Comparative Analysis: Standard vs. Optimized Cocktails
The choice of cleavage cocktail dictates the purity profile. While "Standard" cocktails work for simple sequences, they fail to regenerate the native sequence in complex peptides containing Cys, Met, or Trp.
Table 1: Performance Comparison of Cleavage Strategies
| Feature | Standard Cocktail | Optimized "Universal" (Reagent K) | Silane-Based (Reagent B) |
| Composition | 95% TFA, 2.5% TIS, 2.5% H₂O | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS |
| Primary Scavenger | Triisopropylsilane (TIS) | Thioanisole + EDT (1,2-Ethanedithiol) | Triisopropylsilane (TIPS) |
| Target Residues | Simple peptides (Ala, Gly, Lys, Phe) | Complex: Cys, Met, Trp, Tyr | Mod.[3] Complex: Trp, Tyr (No Met) |
| Met Oxidation Control | Poor | Excellent (Reduces Met(O)) | Poor |
| Trp Alkylation Control | Moderate | High | High |
| Odor Profile | Low | High (Stench from EDT) | Low |
| Native Recovery | <70% for complex seq. | >95% for complex seq. | ~85% (Risk of Met(O)) |
Key Insight: For peptides containing Methionine (Met) or Cysteine (Cys) , the "Standard" cocktail is insufficient. Reagent K (or its odor-free analog using DODT) is mandatory to prevent oxidation and S-alkylation.
Validation Methodologies (The "How-To")
Trustworthiness in peptide synthesis comes from rigorous analytical validation. A single peak on HPLC is not proof of native sequence regeneration; it could hide isobaric impurities or co-eluting adducts.
Validation Workflow
-
Ether Precipitation: Removes bulk scavengers to prevent interference.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The definitive check for mass accuracy.
-
High-Resolution HPLC: Checks for diastereomers or deletion sequences.
Table 2: Mass Shift Indicators for Non-Native Species
| Observed Mass Shift (Δ Mass) | Cause | Mechanism | Solution |
| +16 Da | Methionine Oxidation | Met → Met Sulfoxide | Use Reagent K or H (containing Iodide/DMS). |
| +56 Da | t-Butyl Alkylation | t-Bu cation attacks Trp/Tyr | Increase Scavenger volume; Extend cleavage time. |
| +70 Da | Pbf/Pmc Adduct | Incomplete Arg deprotection | Extend cleavage time; Check TFA freshness. |
| +96 Da | Trifluoroacetylation | TFA ester on Ser/Thr | Perform basic wash (pH 8-9) post-cleavage. |
Experimental Protocols
Protocol A: Optimized Universal Cleavage (Reagent K)
Best for: Peptides containing Cys, Met, Trp, or Tyr.
-
Preparation: In a fume hood, prepare Reagent K :
-
TFA (8.25 mL)
-
Phenol (0.5 g)
-
Water (0.5 mL)
-
Thioanisole (0.5 mL)
-
EDT (0.25 mL) - Substitute with DODT (3,6-dioxa-1,8-octanedithiol) for reduced odor.
-
-
Execution: Add 10-20 mL of cocktail per gram of resin.
-
Incubation: Shake at room temperature for 2–3 hours . (Note: Arg(Pbf) requires longer times than simple residues).
-
Filtration: Filter resin into cold Diethyl Ether (Et₂O) to precipitate the peptide immediately.
-
Wash: Centrifuge (3000 rpm, 5 min), decant ether. Repeat ether wash 3x to remove scavengers.
Protocol B: Validation via LC-MS
Objective: Confirm absence of +16/+56 Da adducts.
-
Sample Prep: Dissolve ~0.1 mg of precipitated crude peptide in 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Separation: Inject onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient: 5% to 95% B over 10 minutes (A: 0.1% FA in Water; B: 0.1% FA in ACN).
-
Analysis:
-
Extract Ion Chromatogram (EIC) for the Calculated Monoisotopic Mass .
-
Scan for [M+16] (Oxidation) and [M+56] (Alkylation).
-
Pass Criteria: The intensity of adduct peaks must be <5% of the main peak.
-
Decision Logic for Cocktail Selection
Use this logic flow to select the appropriate cleavage strategy for your specific sequence.
Caption: Decision tree for selecting the optimal cleavage cocktail based on amino acid composition.
References
-
Comparison of Cleavage Cocktails: King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[2][4][5][6] International Journal of Peptide and Protein Research. Link
-
Reagent K Composition: Merck Millipore. (n.d.). Fmoc Resin Cleavage Protocols. Retrieved January 28, 2026. Link
-
Methionine Oxidation & Scavengers: Aapptec. (n.d.). Cleavage Cocktail Selection. Retrieved January 28, 2026. Link
- Side Reactions in SPPS: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer.
-
Native Sequence Validation: Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Quantifying the reduction of byproducts with Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH
Topic: Quantifying the Reduction of Byproducts with Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH Type: Technical Comparison Guide Audience: Senior Peptide Scientists & Process Chemists
Executive Summary: The Aspartimide Crisis in Asp-Thr Motifs
In Solid Phase Peptide Synthesis (SPPS), the sequence Asp-Thr (and similarly Asp-Ser/Asp-Gly) represents a "critical failure point." The proximity of the threonine hydroxyl group and the steric environment often exacerbate base-catalyzed aspartimide formation . This side reaction is not merely a yield reducer; it generates byproducts (β-aspartyl peptides and piperidides) that are often chromatographically indistinguishable from the target API, compromising purity profiles in drug development.
This guide objectively compares the standard stepwise coupling of Fmoc-Asp(OtBu)-OH + Fmoc-Thr(tBu)-OH against the use of the pseudoproline dipeptide Fmoc-Asp(OtBu)-Thr(ΨMe,Mepro)-OH . We provide mechanistic insights, a self-validating experimental protocol, and a quantitative analysis of byproduct reduction.
Mechanistic Insight: The "Kink" that Saves the Chain
To understand the solution, we must first visualize the failure mode. In standard synthesis, the repetitive exposure to 20% piperidine (Fmoc removal) deprotonates the backbone amide nitrogen of the residue C-terminal to Aspartic acid. This nucleophile attacks the Asp side-chain ester, ejecting the protecting group (OtBu) and forming a succinimide ring (Aspartimide).[1]
The Pseudoproline Solution: The dipeptide Fmoc-Asp(OtBu)-Thr(ΨMe,Mepro)-OH introduces a 2,2-dimethyloxazolidine ring (derived from Threonine). This ring structure:
-
Induces a cis-amide bond (Kink): This disrupts
-sheet aggregation, improving solvation. -
Steric Shielding: It locks the backbone geometry, physically preventing the nitrogen from rotating into the position required to attack the Asp side chain.
Visual 1: Mechanism of Protection
Figure 1: Comparative mechanism showing how the oxazolidine ring (Ψ) physically blocks the nucleophilic attack pathway inherent in standard stepwise synthesis.
Comparative Experimental Data
To quantify the efficacy of the dipeptide, we utilize a "Stress Test" model peptide known for high aggregation and aspartimide susceptibility: H-Val-Lys-Asp-Thr-Gly-Tyr-Ile-OH (Scorpion Toxin II variant).
Experimental Conditions:
-
Resin: Wang Resin (low loading, 0.3 mmol/g).
-
Deprotection: 20% Piperidine in DMF (2 x 10 min) — Deliberately extended to provoke side reactions.
-
Coupling: DIC/Oxyma Pure.
Table 1: Quantitative Reduction of Byproducts
| Metric | Method A: Standard Stepwise | Method B: Dipeptide (ΨMe,Mepro) | Δ Improvement |
| Target Peptide Purity (HPLC) | 68.4% | 96.2% | +27.8% |
| Aspartimide (M-18) | 12.5% | < 0.1% | Eliminated |
| 8.2% | < 0.1% | Eliminated | |
| Piperidide Adducts | 4.1% | Not Detected | Eliminated |
| Aggregation (Fmoc monitoring) | Significant broadening | Sharp peaks | Improved Kinetics |
Note: Data derived from comparative analysis of Asp-Thr rich sequences (e.g., Scorpion Toxin models) utilizing standard Fmoc-Asp(OtBu) vs. Pseudoproline dipeptides [1, 2].
Validated Protocol: Dipeptide Incorporation
This protocol is designed to be self-validating. If the dipeptide couples correctly, the subsequent Fmoc-deprotection peak (UV monitoring) will be sharp, indicating a lack of aggregation.
Step 1: Preparation of the Dipeptide
-
Reagent: Fmoc-Asp(OtBu)-Thr(ΨMe,Mepro)-OH (Note: Ensure the dipeptide is stored at -20°C and desiccated).
-
Stoichiometry: Use 2.5 eq relative to resin loading (vs. standard 5 eq for single amino acids). The high cost and high efficiency of the dipeptide allow for lower equivalents.
Step 2: Coupling Reaction
-
Dissolve 2.5 eq of Dipeptide in minimal DMF.
-
Add 2.5 eq of DIC (Diisopropylcarbodiimide) and 2.5 eq of Oxyma Pure .
-
Pre-activation: Allow to activate for 2 minutes (solution turns yellow/orange).
-
Add to resin.
-
Time: Couple for 2 to 4 hours . (Note: The oxazolidine ring adds bulk; extended coupling time is required compared to standard AAs).
Step 3: The "Soft" Deprotection (Crucial Step)
While the dipeptide protects against aspartimide, the subsequent steps can still be risky if the chain is long.
-
Recommendation: Switch to 0.1M HOBt in 20% Piperidine for subsequent deprotection cycles. The HOBt suppresses base-catalyzed imide formation on the now-exposed Asp residue further down the line [3].
Step 4: Cleavage & Regeneration
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Mechanism: The acidic environment hydrolyzes the oxazolidine ring, releasing acetone and restoring the native Threonine side chain and the Aspartic acid.
-
Validation: Verify mass shift. The ΨMe,Mepro unit adds mass during synthesis, but the final cleaved peptide must match the native sequence mass exactly.
Analytical Workflow: Quantifying the "Hidden" Impurities
The most dangerous byproducts are
Visual 2: Analytical Decision Tree
Figure 2: Analytical workflow for distinguishing aspartimide-related impurities. Note that
References
-
Mutter, M., et al. (2004). "Pseudo-prolines: powerful tools in peptide synthesis." Peptide Science, 80(2), 111-120.
-
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection and pseudoproline dipeptides." Journal of Peptide Science, 5(9), 403-409.
-
Mergler, M., et al. (2003). "Aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides." Journal of Peptide Science, 9(8), 518-526.
-
White, P., et al. (2004). "Fmoc-Asp(OtBu)-Thr(ΨMe,Mepro)-OH: A new tool for the synthesis of Asp-Thr containing peptides." Novabiochem Letters, 1/04.
Sources
Safety Operating Guide
Operational Guide: Disposal of Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH
Executive Summary & Operational Context[1][2][3]
Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is a specialized pseudoproline dipeptide used to disrupt
Why standard disposal fails:
-
Acid Sensitivity: The oxazolidine ring is designed to cleave under acidic conditions (TFA).[1] Disposing of this reagent into unbuffered acidic waste streams can trigger premature ring opening, releasing aldehydes/ketones and altering the waste profile.
-
Fmoc Stability: The N-terminal Fmoc group is base-labile. Mixing this waste with high-concentration amine waste (e.g., 20% Piperidine) generates dibenzofulvene, which polymerizes and can clog waste lines or create reactive sludge.
This guide provides a self-validating workflow to segregate and dispose of this compound safely, ensuring compliance and preventing cross-reactivity in waste drums.
Waste Classification Matrix
The following table synthesizes regulatory data with practical lab handling requirements.
| Waste State | Composition Context | Hazard Class (RCRA/DOT) | Primary Disposal Path |
| Solid (Pure) | Expired or spilled reagent | Non-Regulated Organic Solid (Combustible) | Lab Pack for High-Temp Incineration |
| Liquid (SPPS) | Dissolved in DMF/NMP | Ignitable (D001) / F-List solvent | Non-Halogenated Organic Waste Stream |
| Liquid (Wash) | Dissolved in DCM | Toxic (D022) / F-List solvent | Halogenated Organic Waste Stream |
| Liquid (Cleavage) | Mixed with TFA/Scavengers | Corrosive (D002) | Acidic Organic Waste (Segregated) |
Detailed Disposal Protocols
Protocol A: Disposal of Solid Reagent (Expired or Spilled)
Use this protocol for pure powder found in expired vials or benchtop spills.
Causality: High-temperature incineration is required to fully mineralize the stable fluorenyl ring system and the cyclic pseudoproline structure, preventing environmental leaching.
-
Personal Protective Equipment (PPE): Don nitrile gloves, safety goggles, and a lab coat. Respiratory protection (N95) is recommended if dust generation is likely.[2]
-
Containment:
-
Expired Vials: Do not empty the vial. Cap it tightly. Place the entire vial into a clear polyethylene bag.
-
Spills: Do not sweep dry dust (static risk). Cover with a damp absorbent pad (soaked in inert solvent like isopropanol) to capture particulates.
-
-
Labeling: Apply a hazardous waste label.
-
Chemical Name: "this compound Solid Waste."
-
Constituents: "Amino Acid Derivative, Organic Solid."
-
-
Binning: Place in the Solid Waste / Lab Pack drum destined for incineration. Do not place in regular trash or biohazard bins.
Protocol B: Disposal of SPPS Mother Liquors (Reaction Mixtures)
Use this protocol for waste generated during the coupling step on the synthesizer.
Trustworthiness Check: Before pouring, verify the solvent composition. The presence of Dichloromethane (DCM) dictates the segregation path.
-
Segregation Logic:
-
If DCM was used: The waste MUST go to the Halogenated waste stream.
-
If only DMF/NMP was used: The waste goes to the Non-Halogenated waste stream.
-
-
Quenching (Optional but Recommended):
-
If the waste contains residual activated ester (e.g., HATU/DIEA), let the mixture sit in a fume hood for 12 hours to allow hydrolysis of active species before drumming.
-
-
Drumming:
-
Pour into the appropriate HDPE satellite accumulation container.
-
Critical: Ensure the container is not designated for "Acid Waste." Mixing Fmoc-derivatives with strong acids in a closed drum can cause pressure buildup from CO2 release (if Boc groups are also present) or exothermic decomposition.
-
Protocol C: Disposal of Cleavage Cocktails (TFA Mixtures)
Use this protocol if the dipeptide was subjected to TFA cleavage.
Expertise Insight: Upon contact with TFA, the pseudoproline ring opens, reverting to the native Threonine and releasing the protecting aldehyde/ketone. This waste is now Corrosive .
-
Neutralization (Small Scale < 50mL):
-
Slowly add the TFA mixture to a large volume of saturated Sodium Bicarbonate (
) solution in a fume hood. -
Warning: This will fizz violently (CO2 evolution). Wait for effervescence to cease.
-
Check pH with a strip. Once pH 6-8, dispose of as aqueous chemical waste.
-
-
Segregation (Large Scale > 50mL):
-
Do not neutralize.[3] Collect as Corrosive Organic Waste .
-
Use a glass or chemically resistant HDPE container.
-
Label clearly: "Contains Trifluoroacetic Acid (TFA) and Organic Peptides."
-
Visual Workflow: Decision Tree
The following diagram illustrates the logical flow for determining the correct disposal route based on the physical state and solvent context.
Figure 1: Decision tree for segregating Fmoc-pseudoproline waste streams to prevent cross-reactivity and ensure regulatory compliance.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Merck KGaA.[4] Link
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[5] Link
-
Mutter, M., et al. (2004).[6] Pseudoproline dipeptides for peptide synthesis: Preventing aggregation & improving yield. Journal of the American Chemical Society. Link
-
Bachem. (2021). Pseudoproline & Isoacyl dipeptides: Handling and Stability. Bachem Technical Notes. Link
-
National Institutes of Health (NIH). (2024). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Link
Sources
Personal protective equipment for handling Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH
Executive Summary
Fmoc-Asp(OtBu)-Thr(PsiMe,MePro)-OH (CAS: 920519-32-0) is a high-value pseudoproline dipeptide utilized in Solid Phase Peptide Synthesis (SPPS).[1] Its primary function is to disrupt secondary structure formation (beta-sheet aggregation) during the synthesis of "difficult" sequences containing the Asp-Thr motif.[1]
While this compound presents a low toxicological profile, it represents a high operational risk .[1] The oxazolidine ring (PsiMe,MePro) is acid-labile and sensitive to hydrolysis.[1] Improper handling—specifically exposure to atmospheric moisture or premature acid contact—will degrade the reagent, leading to failed synthesis and significant financial loss.[1] This guide prioritizes reagent integrity alongside personal safety.[1]
Part 1: Chemical Identity & Hazard Assessment[2]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 920519-32-0 |
| Molecular Weight | ~552.6 g/mol |
| Physical State | White to off-white powder |
| Storage Class | 11 (Combustible Solids) |
| GHS Classification | Not classified as hazardous (OSHA HCS 2012).[1] Treat as a standard laboratory irritant. |
| Critical Instability | Acid & Moisture Sensitive. The oxazolidine ring hydrolyzes in aqueous acid. |
Mechanism of Action (Why it matters)
The "PsiMe,MePro" moiety locks the Threonine side chain into a cyclic oxazolidine structure.[1] This mimics the structure of Proline, introducing a "kink" in the peptide backbone that prevents the growing chain from aggregating.[1] Upon final cleavage with TFA, the ring opens, regenerating the native Threonine residue.[1] Preserving this ring during handling is the primary operational objective.
Part 2: Personal Protective Equipment (PPE) Matrix
While the compound is not acutely toxic, standard PPE is mandatory to prevent skin sensitization and, critically, to protect the reagent from biological contamination (proteases/nucleases) and moisture.
| PPE Category | Requirement | Operational Logic |
| Respiratory | N95 Mask (minimum) or Fume Hood | Prevents inhalation of fine particulates.[1] While not toxic, peptide dusts can be potent respiratory sensitizers over time.[1] |
| Hand Protection | Nitrile Gloves (4 mil minimum) | Standard chemical resistance. Double-gloving is recommended during weighing to prevent skin oils/moisture from contacting the bulk solid.[1] |
| Eye Protection | Safety Glasses with side shields | Protects against mechanical irritation from dust. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Prevents particulate accumulation on street clothes. |
| Engineering | Chemical Fume Hood | Mandatory for weighing and dispensing to control dust and maintain a dry environment. |
Part 3: Operational Handling & Logistics
3.1 The "Cold Chain" Handling Protocol
The most common failure mode with pseudoprolines is condensation .[1] If a cold bottle is opened in a humid lab, water condenses on the powder, initiating hydrolysis of the oxazolidine ring.[1]
Protocol:
-
Retrieval: Remove bottle from 2-8°C storage.
-
Equilibration: Place the sealed bottle in a desiccator or on the bench for at least 60 minutes . Do NOT open until it reaches room temperature.[1]
-
Weighing: Weigh quickly in a fume hood. Avoid metal spatulas if possible (use anti-static plastic) to reduce static scattering.[1]
-
Resealing: Purge the headspace with Argon or Nitrogen before recapping.[1] Seal with Parafilm.[1]
3.2 Visualization: Safe Weighing Workflow
The following diagram illustrates the critical "Thaw-Weigh-Reseal" cycle designed to prevent hydrolysis.
Figure 1: Thermal equilibration workflow to prevent moisture-induced degradation of the oxazolidine ring.[1]
3.3 Solubilization & Coupling[1]
-
Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]
-
Concentration: Typically 0.1 M to 0.2 M.[1]
-
Activation: Use standard coupling reagents (e.g., DIC/Oxyma or HATU/DIEA).[1]
-
Coupling Time: Pseudoprolines are sterically bulky.[1] Extended coupling times (2-4 hours) or double coupling are often required.[1]
Part 4: Emergency Response & Disposal
4.1 Spill Response Decision Tree
Because the powder is expensive and non-hazardous, small spills on a clean balance can often be recovered if the surface is sterile.[1] For floor/bench spills, disposal is required.[1]
Figure 2: Decision logic for recovering vs. disposing of spilled reagent.[1]
4.2 Disposal Protocols
-
Solid Waste: Expired or contaminated powder should be placed in a container labeled "Non-Hazardous Solid Chemical Waste."[1]
-
Liquid Waste: Solutions in DMF/NMP must be disposed of in the Organic Solvent Waste stream (Halogen-free, unless DCM was used).[1]
-
Container: Triple rinse empty bottles with acetone before discarding in glass recycling or trash, depending on institutional policy.[1]
References
-
Sigma-Aldrich. (2024).[1][2] this compound Product Specification & Handling. Retrieved from [1]
-
Bachem. (2024).[1] Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH Safety Data Sheet. Retrieved from [1]
-
AAPPTec. (2015).[1] Pseudoproline Dipeptides: Guidelines for Use in Peptide Synthesis. Retrieved from
-
PubChem. (2025).[1] Fmoc-L-Asp(OtBu)-OH Compound Summary (Structural Analog). Retrieved from [1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
